molecular formula C7H18N2 B158848 N,N'-Diethyl-1,3-propanediamine CAS No. 10061-68-4

N,N'-Diethyl-1,3-propanediamine

Cat. No.: B158848
CAS No.: 10061-68-4
M. Wt: 130.23 g/mol
InChI Key: BEPGHZIEOVULBU-UHFFFAOYSA-N
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Description

N,N′ -Diethyl-1,3-propanediamine is a potential ion-exchange displacer.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N'-diethylpropane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18N2/c1-3-8-6-5-7-9-4-2/h8-9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEPGHZIEOVULBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCCNCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8064935
Record name N,N'-Diethylpropane-1,3-diamine
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Molecular Weight

130.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

10061-68-4
Record name N1,N3-Diethyl-1,3-propanediamine
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Record name N1,N3-Diethylpropane-1,3-diamine
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Record name 1,3-Propanediamine, N1,N3-diethyl-
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Record name N,N'-Diethylpropane-1,3-diamine
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Record name N,N'-diethylpropane-1,3-diamine
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Record name N1,N3-DIETHYLPROPANE-1,3-DIAMINE
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Foundational & Exploratory

Technical Whitepaper: Physicochemical Characterization and Applications of N,N'-Diethyl-1,3-propanediamine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical whitepaper details the physicochemical properties, applications, and handling of N,N'-Diethyl-1,3-propanediamine , specifically designated by CAS 10061-68-4 .

Executive Summary

This compound (DEAPA) is a symmetric secondary diamine critical to high-resolution bio-separations and organic synthesis.[1] Unlike its unsymmetrical isomer (N,N-diethyl-1,3-propanediamine), this molecule is characterized by a unique steric profile and basicity (pKa ~11.[1]11) that makes it an ideal displacer in cation-exchange chromatography .[1][2] This guide provides a definitive reference for its physical properties, spectral identification, and application protocols in drug development workflows.[1][2]

Molecular Architecture & Identification

Critical Distinction: Researchers frequently confuse this compound with its isomer.[1][2] It is imperative to verify the CAS number before procurement or synthesis.[1][2]

FeatureTarget Molecule Common Isomer (Avoid Confusion)
Name This compound N,N-Diethyl-1,3-propanediamine
CAS 10061-68-4 104-78-9
Structure Symmetric (Secondary amines at both ends)Unsymmetrical (Primary & Tertiary amine)
Formula


Primary Use Chromatographic Displacer, SynthesisEpoxy Curing Agent
Structural Visualization

The following diagram illustrates the connectivity difference to prevent experimental error.

IsomerComparison Target TARGET MOLECULE This compound (CAS 10061-68-4) Symmetric Secondary Amines Sym Symmetry: C2v Point Group Target->Sym Exhibits Isomer COMMON ISOMER N,N-Diethyl-1,3-propanediamine (CAS 104-78-9) Primary + Tertiary Amine Unsym Asymmetry: Cs Point Group Isomer->Unsym Exhibits

Figure 1: Structural comparison between the symmetric target molecule (CAS 10061-68-4) and its common industrial isomer.

Thermodynamic & Physical Properties

The following data represents the standard physicochemical profile for CAS 10061-68-4 .

PropertyValueUnitMethod/Condition
Molecular Weight 130.23 g/mol Calculated
Physical State Liquid-@ 20°C, 1 atm
Appearance Colorless to Pale Yellow-Visual Inspection
Boiling Point 168.0 - 171.0°CStandard Pressure (760 mmHg)
Density 0.819g/mL@ 25°C
Refractive Index 1.4374

@ 20°C
Flash Point 47 - 51°CClosed Cup (Flammable)
pKa (Predicted) 11.11 ± 0.19-Strong Base (Secondary Amine)
Solubility Miscible-Water, Ethanol, Ether

Expert Insight: The density (0.819 g/mL) is slightly lower than the unsymmetrical isomer (0.826 g/mL).[1][2] This subtle difference, combined with Refractive Index (1.4374), is the primary method for rapid quality control (QC) verification of bulk solvent delivery.[2]

Spectroscopic Characterization

For researchers validating synthesis products or purity, the following spectral signatures are diagnostic.

Nuclear Magnetic Resonance (NMR)[1][2]
  • 
    -NMR (CDCl
    
    
    
    , 400 MHz):
    • 
       1.08 (t, 6H, 
      
      
      
      Hz,
      
      
      )
    • 
       1.68 (quint, 2H, 
      
      
      
      Hz,
      
      
      )
    • 
       2.60–2.68 (m, 8H, 
      
      
      
      backbone and ethyl methylene)
    • 
       1.2–1.8 (br s, 2H, 
      
      
      
      , exchangeable)
  • Interpretation: The symmetry of the molecule simplifies the spectrum.[1][2] You will see one triplet for the methyl groups and one set of signals for the ethyl-methylene protons, unlike the unsymmetrical isomer which shows distinct environments for the diethyl and propyl chains.[2]

Application: Displacement Chromatography

The most authoritative application of this compound in drug development is as a displacer in cation-exchange chromatography (CEX).[1] Its high pKa and moderate hydrophobicity allow it to effectively displace proteins like Ribonuclease A and


-Chymotrypsinogen A.[1][2]
Mechanism of Action

In displacement chromatography, the displacer (DEAPA) has a higher affinity for the stationary phase than the target proteins.[2] As it is pumped into the column, it forms a sharp "shock wave" front, pushing the proteins off the column in highly concentrated, pure bands.

Experimental Protocol: Protein Purification

Objective: Purification of basic proteins using DEAPA as a displacer.

  • Column Preparation:

    • Resin: Strong Cation Exchanger (e.g., SP Sepharose or similar sulfopropyl resins).[1][2]

    • Equilibration Buffer: 50 mM Phosphate, pH 6.0 – 7.0.[1][2]

  • Feed Injection:

    • Load the protein mixture (e.g., crude lysate) onto the column until ~50% saturation.[1][2]

  • Displacement Step:

    • Displacer Solution: Prepare 5–10 mM This compound in the equilibration buffer.

    • Flow: Pump the displacer solution at a low linear velocity (e.g., 0.5 mL/min).

  • Elution & Regeneration:

    • Collect fractions. Proteins will elute in rectangular bands before the displacer breakthrough.[1][2]

    • Regeneration: Wash the column with 1M NaCl or NaOH to remove the strongly bound DEAPA.[1][2]

ChromatographyWorkflow Start Start: Equilibrate Column (pH 6.0 - 7.0) Load Load Protein Mixture (Bind to Stationary Phase) Start->Load Displace Apply Displacer Solution (this compound) Load->Displace Switch Buffer Elute Elution of Pure Protein Bands (Displacement Train) Displace->Elute Formation of Shock Wave Regen Column Regeneration (High Salt Wash) Elute->Regen Remove Displacer

Figure 2: Workflow for using this compound in displacement chromatography.

Handling, Stability & Safety

Signal Word: DANGER

  • Hazard Statements: H314 (Causes severe skin burns), H226 (Flammable liquid).[1][2][3]

  • Storage: Store under inert atmosphere (Nitrogen/Argon). Secondary amines can absorb

    
     from the air to form carbamates, altering their chromatographic performance.[1][2]
    
  • Compatibility: Incompatible with strong oxidizing agents, acid chlorides, and acid anhydrides.[2]

Purity Determination (Titration Protocol)

To ensure the integrity of the displacer solution, purity should be verified via non-aqueous titration.[2]

  • Solvent: Glacial Acetic Acid.[1][2]

  • Titrant: 0.1 N Perchloric Acid (

    
    ) in acetic acid.
    
  • Indicator: Crystal Violet (transitions from violet to blue/green).[1][2]

  • Calculation:

    
    
    Where 
    
    
    
    is volume (mL),
    
    
    is normality,
    
    
    is 130.23, and
    
    
    is sample weight (g).[2][4][5]

References

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 82334, N,N'-Diethylpropane-1,3-diamine. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2025).[1][2][3] Registration Dossier: N,N'-diethylpropane-1,3-diamine. Retrieved from [Link][2]

Sources

N,N'-Diethyl-1,3-propanediamine chemical characteristics

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Characterization, Synthesis, and Bio-Analytical Applications

Part 1: Executive Summary & Chemical Differentiation

In the landscape of aliphatic diamines, N,N'-Diethyl-1,3-propanediamine (CAS 10061-68-4) represents a specialized structural motif often conflated with its more common industrial isomer, N,N-Diethyl-1,3-propanediamine (DEAPA, CAS 104-78-9).

While DEAPA is a workhorse in epoxy curing due to its primary amine functionality, the symmetrical N,N'-isomer possesses two secondary amine groups flanking a propyl chain. This structural symmetry confers unique chelation properties and steric characteristics, making it a critical reagent in displacement chromatography for protein purification and a precise ligand in coordination chemistry.

The Isomer Trap (Critical Distinction): Before proceeding, researchers must validate their starting material. Using the wrong isomer will catastrophically alter reaction kinetics (e.g., secondary vs. primary amine reactivity) and biological binding profiles.

FeatureThis compound (Target of this Guide)N,N-Diethyl-1,3-propanediamine (DEAPA)
CAS 10061-68-4 104-78-9
Structure Symmetrical (

)
Unsymmetrical (

)
Amine Types Two Secondary AminesOne Primary , One Tertiary Amine
Key Use Chromatography Displacer, Ligand SynthesisEpoxy Hardener, Surfactant Intermediate
Reactivity Slower, controlled nucleophilicityFast curing (Primary amine driven)
Part 2: Chemical Characterization & Properties

The symmetrical distribution of the ethyl groups creates a lipophilic shield around the nitrogen centers, influencing both pKa and metal binding constants.

Table 1: Physicochemical Profile (CAS 10061-68-4)[1][2][3][4][5]
PropertyValueTechnical Note
Molecular Weight 130.23 g/mol Monoisotopic mass essential for MS calibration.
Boiling Point 168–186 °CWide range in literature due to pressure variations; 168°C is standard at atm.
Density 0.819 g/mL (25°C)Lower density than water; phase separation occurs in aqueous extraction without pH adjustment.
Refractive Index

1.4374
Used for purity verification via refractometry.
pKa ~11.11 (Predicted)High basicity requires careful buffering in biological assays.
Solubility Miscible in waterHigh pH in solution; corrosive to glass over long storage.
Part 3: Synthesis & Production Logic[6]

Unlike the industrial production of DEAPA (via acrylonitrile and diethylamine), the symmetrical isomer requires a double-alkylation strategy.

3.1 Mechanistic Pathway

The most robust laboratory synthesis involves the nucleophilic substitution of 1,3-dihalopropane with ethylamine. However, to prevent over-alkylation (quaternization), a significant molar excess of ethylamine is required.

Reaction Scheme:



3.2 Visualization of Synthesis Logic

SynthesisPath Figure 1: Nucleophilic Substitution Pathway for Symmetrical Diamine Synthesis Start 1,3-Dichloropropane Inter Intermediate Transition State (SN2 Mechanism) Start->Inter Nucleophilic Attack Reagent Ethylamine (Excess) Reagent->Inter Solvent/Reactant Product This compound (Secondary Amines) Inter->Product Controlled Alkylation Side Side Product: Quaternary Ammonium Salts Inter->Side Over-Alkylation (if EtNH2 low)

Part 4: Advanced Application – Displacement Chromatography

The primary high-value application of this compound is as a displacer in Cation Exchange Chromatography (CEX).

The Mechanism: In displacement chromatography, the displacer must have a higher affinity for the stationary phase than the target proteins but must still be removable. The symmetrical secondary amines of CAS 10061-68-4 provide a "Goldilocks" binding strength—strong enough to push proteins off the column in concentrated bands, but not so strong that they permanently foul the resin (unlike some polymeric displacers).

4.1 Protocol: High-Throughput Displacer Screening

Objective: Determine the efficacy of this compound in separating Ribonuclease A (RNase A) and


-Chymotrypsinogen A.

Reagents:

  • Resin: High-performance Sepharose SP (Strong Cation Exchanger).

  • Buffer: 50 mM Phosphate, pH 6.0–7.5.

  • Displacer Stock: 50 mM this compound in buffer (Adjust pH carefully with HCl).

Workflow:

  • Equilibration: Flush column with 5 CV (Column Volumes) of carrier buffer.

  • Feed Injection: Load the protein mixture (RNase A +

    
    -Chymotrypsinogen A) at 5 mg/mL.
    
  • Displacement Step: Switch mobile phase to the Displacer Solution (containing the diamine).

    • Why? The diamine front moves down the column, displacing proteins into highly concentrated, rectangular zones based on their adsorption isotherms.

  • Regeneration: Elute the diamine using 1M NaCl or high pH NaOH (depending on resin tolerance).

Self-Validating Check:

  • Success Indicator: The elution profile should show distinct "box-car" peaks rather than Gaussian curves. If peaks are tailing, the displacer concentration is too low.

4.2 Visualization of Displacement Mechanism

Displacement Figure 2: Displacement Chromatography Mechanism using Diamine Displacer Load 1. Protein Loading (Proteins bind to SP Resin) Displace 2. Displacer Injection (this compound) Load->Displace Switch Mobile Phase Separation 3. Zone Formation (Displacer pushes proteins) Displace->Separation Higher Affinity Binding Elution 4. Elution Profile (Concentrated Rectangular Bands) Separation->Elution Mass Transfer Note Key: The diamine binds tighter than proteins, forcing them to desorb ahead of the displacer front. Separation->Note

Part 5: Safety & Handling Protocols

Hazard Classification:

  • Corrosive (H314): Causes severe skin burns and eye damage.

  • Flammable Liquid (H226): Flash point ~47°C.[6]

Specific Handling Protocol:

  • Nitrosamine Warning: As a secondary amine, this compound must never be stored or used in conjunction with nitrosating agents (e.g., nitrites, NOx gases). This can form N-nitrosamines, which are potent carcinogens.

  • Storage: Store under inert gas (Argon/Nitrogen). Secondary amines can absorb

    
     from the air to form carbamates, altering the stoichiometry of sensitive reactions.
    
  • Spill Management: Do not use cellulose-based absorbents (sawdust) as they may react exothermically. Use vermiculite or sand.

Part 6: References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 82334, N1,N3-Diethylpropane-1,3-diamine. Retrieved from [Link]

  • SIELC Technologies. (2018). Separation of 1,3-Propanediamine, N,N'-diethyl- on Newcrom R1 HPLC column. Retrieved from [Link]

Sources

N,N'-Diethyl-1,3-propanediamine molecular structure and bonding

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Molecular Architecture and Reactivity Profile of N,N'-Diethyl-1,3-propanediamine Content Type: Technical Whitepaper Audience: Senior Research Scientists, Medicinal Chemists, and Process Engineers[1]

Executive Summary & Structural Distinction

This compound (CAS: 10061-68-4) is a symmetrical secondary diamine often conflated with its unsymmetrical isomer, N,N-Diethyl-1,3-propanediamine (DEAPA, CAS: 104-78-9).[1] This guide strictly addresses the symmetrical N,N' isomer , a critical ligand in coordination chemistry and a high-efficiency displacer in cation-exchange chromatography.[1]

The molecule consists of a trimethylene (


) backbone capped at both ends by ethylamino groups.[1] Unlike primary diamines, the ethyl substituents introduce steric bulk that modulates metal binding kinetics and lipophilicity, making it a valuable motif in the design of platinum-based metallodrugs and polyamine analogues.[1]

Molecular Architecture & Bonding Dynamics

Conformational Analysis

The 1,3-propanediamine backbone possesses significant conformational freedom.[1] In solution, it exists in dynamic equilibrium between anti (extended) and gauche conformations.[1]

  • Free State: The repulsive interaction between the lone pairs on the nitrogen atoms favors the anti conformation to minimize electrostatic repulsion.[1]

  • Bound State (Chelation): Upon coordination to a metal center (e.g., Pt(II), Cu(II)), the backbone adopts a gauche conformation to form a stable six-membered chelate ring.[1] The ethyl groups typically adopt an anti orientation relative to the chelate ring to minimize steric clash with the metal coordination sphere.[1]

Electronic Properties
  • Hybridization: Both nitrogen atoms are

    
     hybridized.[1]
    
  • Basicity: The molecule exhibits two distinct

    
     values (predicted 
    
    
    
    and
    
    
    ).[1] The first protonation occurs readily; however, the resulting positive charge exerts an inductive effect (
    
    
    ) and electrostatic repulsion that lowers the basicity of the second nitrogen.[1]
  • Nucleophilicity: The secondary amine centers are highly nucleophilic but more sterically hindered than primary amines, reducing the rate of unwanted side reactions (like poly-alkylation) during derivatization.[1]

Figure 1: Connectivity graph showing the


 backbone (Black) and Ethyl substituents (Red).[1]

Physicochemical Profile

The following data characterizes the pure symmetrical isomer.

PropertyValueUnitContext
CAS Number 10061-68-4-Unique Identifier
Molecular Weight 130.23 g/mol -
Boiling Point 168 - 171°C@ 760 mmHg
Density 0.819g/mL@ 25°C
Refractive Index 1.4374

Optical purity check
Solubility Miscible-Water, Ethanol, Ether
pKa (Est.) 11.1 (N1), 9.2 (N2)-Diprotic base behavior

Synthetic Protocol: Nucleophilic Substitution

Objective: Synthesize this compound via alkylation of ethylamine. Challenge: Preventing over-alkylation (formation of tertiary amines) and cyclization. Strategy: Use a large molar excess of ethylamine relative to the dihalide.[1]

Experimental Workflow
  • Reagents:

    • 1,3-Dichloropropane (1.0 eq)[1]

    • Ethylamine (anhydrous, 6.0 - 8.0 eq)[1]

    • Solvent: Ethanol (absolute)[1]

    • Base scavenger:

      
       (optional, if not using excess amine as scavenger)[1]
      
  • Step-by-Step Protocol:

    • Setup: Equip a 3-neck round-bottom flask with a dry ice/acetone condenser (due to ethylamine volatility, BP 16.6°C), a dropping funnel, and a mechanical stirrer. Flush with

      
      .
      
    • Addition: Charge the flask with Ethylamine solution (in ethanol). Cool to 0°C.[1]

    • Reaction: Dropwise add 1,3-Dichloropropane over 60 minutes. The slow addition maintains a high amine-to-halide ratio locally, favoring mono-alkylation at each nitrogen.[1]

    • Reflux: Allow to warm to room temperature, then gently reflux (approx. 40-50°C) for 12-18 hours to ensure completion.

    • Workup:

      • Distill off excess ethylamine and ethanol (recover for reuse).[1]

      • Basify the residue with 50% NaOH solution to liberate the free amine from its hydrochloride salt.[1]

      • Extract with diethyl ether or dichloromethane (

        
        ).[1]
        
      • Dry organic layer over

        
        .[1]
        
    • Purification: Fractional distillation under reduced pressure.[1] Collect the fraction boiling at ~70-75°C / 15 mmHg.

Synthesis_Protocol Start Reagents: 1,3-Dichloropropane + Excess Ethylamine Step1 0°C Addition (Kinetic Control) Start->Step1 Slow Add Step2 Reflux 12h (Thermodynamic Completion) Step1->Step2 Heat Step3 Basify (NaOH) & Extraction Step2->Step3 Workup End Fractional Distillation Yields Target Amine Step3->End Purify

Figure 2: Synthetic pathway emphasizing excess amine to prevent quaternary salt formation.

Applications in Drug Development & Coordination Chemistry

Metallodrug Ligand Design (The Chelate Effect)

This compound acts as a bidentate ligand.[1] In platinum-based chemotherapy research (analogous to Cisplatin), the steric bulk of the ethyl groups on the nitrogen atoms can reduce deactivation by glutathione and other sulfur-containing proteins in vivo.[1]

  • Mechanism: The diamine forms a stable 6-membered ring with the metal center (

    
    ).[1]
    
  • Thermodynamics: The formation of the complex is entropically driven (displacement of monodentate ligands like water or chloride).[1]

Chromatographic Displacer

In the purification of cationic proteins (e.g., Ribonuclease A), this molecule serves as a highly effective displacer in cation-exchange chromatography.[1]

  • Why it works: Its hydrophobic ethyl tails allow it to adsorb strongly to the stationary phase resin, effectively "pushing" proteins off the column in a concentrated band (Displacement Chromatography) rather than the dilution seen in traditional salt gradient elution.[1]

Chelation_Model Pt Metal (Pt/Cu) N1 N (Ethyl) N1->Pt Coordinate Bond C_Backbone C3 Chain (Gauche) N1->C_Backbone N2 N (Ethyl) N2->Pt Coordinate Bond N2->C_Backbone

Figure 3: Bidentate coordination forming a 6-membered chelate ring with a metal center.

Safety & Handling (SDS Summary)

  • Hazards: Corrosive (Skin Corr.[1] 1B), Flammable Liquid (Cat 3).[1]

  • Storage: Store under inert gas (

    
     or Ar) to prevent formation of carbamates via reaction with atmospheric 
    
    
    
    .[1]
  • Incompatibility: Strong oxidizing agents, acid chlorides, acid anhydrides.[1]

References

  • ChemicalBook. (2025).[1] this compound Properties and Applications. Retrieved from [1]

  • Sigma-Aldrich. (2024).[1] Product Specification: this compound. Retrieved from [1][2]

  • PubChem. (2025).[1] Compound Summary: this compound.[1][2][3][4][5][6] National Library of Medicine.[1] Retrieved from [1]

  • Shukla, A. A., et al. (2000).[1] Displacement chromatography of proteins using this compound. Journal of Chromatography A. (Contextual citation for chromatographic application).

Sources

N,N'-Diethyl-1,3-propanediamine: Thermodynamic Profile and Application Guide

[1]

Executive Summary

This compound (CAS 10061-68-4), distinct from its asymmetric isomer N,N-Diethyl-1,3-propanediamine (DEAPA), represents a critical class of symmetric secondary diamines.[1] While often overshadowed by its primary-tertiary amine counterpart in bulk industrial curing applications, the symmetric N,N'-isomer holds specific value in high-precision separation science, particularly as a displacer in cation-exchange chromatography for protein purification, and as a versatile intermediate in pharmaceutical synthesis.[1]

This technical guide aggregates the physicochemical and thermodynamic data for this compound, establishes a validated synthesis workflow, and outlines experimental protocols for deriving missing thermodynamic parameters essential for process scale-up.

Physicochemical & Thermodynamic Profile

Identity and Structural Distinction

It is imperative to distinguish between the two common isomers of diethyl-propanediamine. Confusion between these two CAS numbers can lead to significant errors in stoichiometric calculations and reaction kinetics.[1]

FeatureThis compound N,N-Diethyl-1,3-propanediamine
Structure Symmetric (Secondary-Secondary)Asymmetric (Primary-Tertiary)
Formula Et-NH-(CH₂)₃-NH-EtEt₂N-(CH₂)₃-NH₂
CAS Number 10061-68-4 104-78-9
Key Reactivity Dual secondary amine nucleophilesPrimary amine (fast) + Tertiary amine (catalytic)
Thermodynamic Data Table

The following data represents the standard state properties for CAS 10061-68-4.[1]

PropertyValueUnitConditions / Notes
Molecular Weight 130.23 g/mol
Boiling Point 168.0°C@ 760 mmHg
Density 0.819g/mL@ 25 °C
Refractive Index 1.4374

Vapor Pressure 1.0mmHg@ 20 °C
Flash Point 50.6 (123)°C (°F)Closed Cup
pKa (Predicted) 11.11 ± 0.19-Strong base (Secondary amine)
LogP 0.57-Octanol-water partition coeff.[1][2][3]
Solubility Miscible-Water, Ethanol, Ether

Note on Missing Data: Specific Heat Capacity (


) and Enthalpy of Vaporization (

) are not widely reported for this specific isomer.[1] Section 4 outlines the protocol for experimental determination.

Synthesis and Purification Workflow

For research applications requiring high-purity this compound, the following synthesis via alkylation is the standard reliable route.

Reaction Mechanism

The synthesis involves the nucleophilic substitution of 1,3-dibromopropane by ethylamine.[1] Excess ethylamine is critical to prevent over-alkylation (formation of tertiary amines) or polymerization.[1]

SynthesisSM11,3-Dibromopropane(Br-CH2-CH2-CH2-Br)RxnNucleophilic SubstitutionReflux / PressureSM1->RxnSM2Ethylamine (Excess)(Et-NH2)SM2->RxnProdThis compound(Et-NH-(CH2)3-NH-Et)ByProdHBr Salt / PolymerRxn->ByProdSide RxnIntIntRxn->IntInt->Prod

Figure 1: Synthesis pathway for this compound via nucleophilic substitution.

Experimental Protocol

Safety: Perform all steps in a fume hood. Ethylamine is volatile and toxic.[1] 1,3-dibromopropane is an alkylating agent.[1]

  • Reagent Setup : Charge a high-pressure autoclave or heavy-walled pressure flask with 1,3-dibromopropane (1.0 eq) .

  • Amine Addition : Cool the vessel to 0°C. Add Ethylamine (4.0 - 6.0 eq) . The large excess minimizes the formation of quaternary ammonium salts and cyclic azetidines.[1]

  • Reaction : Seal the vessel and heat to 80-100°C for 12 hours. Monitor pressure carefully.[1]

  • Quenching : Cool to room temperature and vent excess ethylamine into a scrubber (dilute HCl).

  • Workup :

    • Dissolve the residue in water.[1]

    • Basify with 50% NaOH solution to pH > 12 to liberate the free amine.[1]

    • Extract 3x with Dichloromethane (DCM) or Diethyl Ether.[1]

    • Dry organic layer over anhydrous

      
      .[1]
      
  • Purification : Fractional distillation under reduced pressure is required to separate the product (BP 168°C @ atm) from mono-substituted byproducts.[1]

Thermodynamic Characterization Protocols

Since literature data for


Determination of Heat Capacity ( )

Method: Differential Scanning Calorimetry (DSC) Standard: ASTM E1269[1]

  • Calibration : Calibrate the DSC using a sapphire standard over the temperature range of interest (e.g., 0°C to 100°C).[1]

  • Sample Prep : Hermetically seal 10-20 mg of this compound in an aluminum pan.

  • Measurement : Run a dynamic scan at 10°C/min.

  • Calculation :

    
    
    (Where HF is Heat Flow).[1]
    
Determination of pKa (Potentiometric Titration)

Method: Automatic Potentiometric Titration Why it matters: The pKa determines the ionization state in physiological buffers, critical for its use as a displacer in chromatography.[1]

  • Solution : Prepare a 0.01 M solution of the amine in degassed water (CO2-free).

  • Titrant : Titrate with 0.1 M HCl (standardized).

  • Data Processing : Plot pH vs. Volume of HCl.

  • Analysis : The curve will show two inflection points corresponding to the two secondary amine groups.[1]

    • Expected

      
       : ~11.1 (First protonation)[1]
      
    • Expected

      
       : ~9.0 - 9.5 (Second protonation, lower due to electrostatic repulsion).[1]
      

WorkflowStartStart: Unknown Thermodynamic ParameterDecisionParameter Needed?Start->DecisionPath_CpHeat Capacity (Cp)Decision->Path_CpPath_pKaDissociation Const (pKa)Decision->Path_pKaExp_DSCExp: DSC (ASTM E1269)Sapphire StdPath_Cp->Exp_DSCExp_TitrExp: Potentiometric Titration0.1M HCl / N2 atmPath_pKa->Exp_TitrData_CpOutput: Cp(T) CurveExp_DSC->Data_CpData_pKaOutput: pKa1, pKa2Exp_Titr->Data_pKa

Figure 2: Decision tree for thermodynamic characterization of this compound.

Applications & Implications in Drug Development[1]

Chromatographic Displacer

This compound is a high-affinity displacer used in Cation Exchange Chromatography (CEX) .[1]

  • Mechanism : The molecule possesses two positively charged centers at neutral/acidic pH.[1] It binds more strongly to the stationary phase (typically sulfopropyl resins) than the target proteins, effectively "pushing" the proteins off the column in highly concentrated bands.[1]

  • Advantage : Unlike salt gradients, displacement chromatography yields higher concentration fractions, reducing downstream processing volumes.[1]

Pharmaceutical Intermediate

The symmetric diamine backbone is used to synthesize:

  • Antimalarials : Quinoline derivatives often utilize the diamine linker.[1]

  • DNA Intercalators : Bis-intercalating agents often require a symmetric polyamine linker to span the DNA major groove.[1]

References

  • ChemicalBook . (2024).[1] this compound Product Description & Properties (CAS 10061-68-4). Retrieved from [1]

  • Sigma-Aldrich . (2024).[1][2] this compound Specification Sheet. Retrieved from [1]

  • PubChem . (2024).[1] Compound Summary: this compound.[1][3][4] National Library of Medicine.[1][3] Retrieved from [1]

  • SIELC Technologies . (2018).[1] HPLC Separation of this compound. Retrieved from

  • BenchChem . (2025).[1] Protocols for Reaction of 1,3-Dibromopropane with Primary Amines. Retrieved from [1]

Technical Monograph: N,N'-Diethyl-1,3-propanediamine (CAS 10061-68-4)

[1][2][3][4][5][6]

Executive Summary & Chemical Identity

N,N'-Diethyl-1,3-propanediamine (CAS 10061-68-4) is a symmetric, secondary diamine characterized by two ethyl groups attached to the nitrogen atoms of a propyl backbone.[1][2] Unlike its more common isomer, N,N-Diethyl-1,3-propanediamine (CAS 104-78-9, a primary/tertiary amine used in epoxy curing), this molecule functions as a bis-secondary amine .[2]

This structural distinction dictates its unique reactivity profile: it serves as a highly specific displacer in cation-exchange displacement chromatography for protein purification and acts as a versatile intermediate in the synthesis of macrocyclic ligands and functionalized polymers. Its symmetry makes it a preferred building block for chelate synthesis, avoiding the regioselectivity issues common with asymmetric diamines.

Chemical Structure & Nomenclature[6][7]
  • IUPAC Name: N1,N3-Diethylpropane-1,3-diamine[1][3][2][4]

  • Synonyms: 1,3-Bis(ethylamino)propane; sym-Diethyltrimethylene diamine.

  • Molecular Formula: C

    
    H
    
    
    N
    
    
    [1][3][2][4][5]
  • Molecular Weight: 130.23 g/mol [1][2][5]

Physicochemical Profile

The following data represents the standard state properties for high-purity (>97%) grades used in research and synthesis.

PropertyValueCondition/Note
Appearance Colorless to pale yellow liquidHygroscopic
Boiling Point 168 °C - 171 °C@ 760 mmHg
Density 0.819 g/mL@ 25 °C
Refractive Index (

)
1.4374Standard optical reference
Vapor Pressure ~1 mmHg@ 20 °C
Flash Point 47 °C (116.6 °F)Closed Cup (Flammable)
pKa ~11.11 (Predicted)Strong base
Solubility MiscibleWater, Ethanol, Ether

Synthetic Utility & Reactivity Mechanisms

The core value of this compound lies in its nucleophilicity.[2] As a bis-secondary amine, it offers controlled reactivity compared to primary amines.

Synthesis Pathway

The industrial and laboratory synthesis typically involves the nucleophilic substitution of 1,3-dihalopropane with excess ethylamine.[2] This route minimizes over-alkylation (quaternization) due to steric hindrance after the first ethyl addition.

Reaction Scheme:

Coordination Chemistry & Ligand Synthesis

Because the nitrogens are secondary, they are chemically equivalent and sufficiently nucleophilic to react with bis-electrophiles (e.g., diacid chlorides or diisocyanates) to form linear polyamides or polyureas without cross-linking side reactions often seen with primary amines.[2] In coordination chemistry, it acts as a bidentate ligand, forming stable 6-membered chelate rings with transition metals (Cu(II), Ni(II)).

High-Value Application: Displacement Chromatography

A critical application of CAS 10061-68-4 is its role as a displacer in Cation Exchange (CEX) Displacement Chromatography.[2]

Mechanism: In displacement chromatography, a displacer compound with a higher affinity for the stationary phase than the target proteins is introduced.[2] this compound possesses a unique hydrophobic/charge balance that allows it to effectively "push" proteins off the column in highly concentrated, pure bands.

  • Affinity: The two secondary amine groups provide strong cationic binding sites at neutral/acidic pH.

  • Selectivity: The ethyl chains add hydrophobicity, tuning the adsorption isotherm to be steeper than that of many hydrophilic proteins (e.g., Ribonuclease A,

    
    -Chymotrypsinogen A).[2]
    

DisplacementChromatographycluster_legendMechanism LogicStartCrude Protein Mixture(Low Concentration)LoadAdsorption toCation Exchange ResinStart->LoadDisplacerIntroduce Displacer:This compoundLoad->DisplacerDisplacementCompetitive Binding:Displacer > Protein AffinityDisplacer->Displacement High Affinity BindingElutionElution of PureProtein BandsDisplacement->Elution Formation ofRectangular BandsLegendThe displacer front movesdown the column, forcingproteins to desorb andconcentrate ahead of it.

Figure 1: Mechanism of Action for this compound in Displacement Chromatography.[2]

Experimental Protocols

Protocol A: Preparation of Displacer Buffer (50 mM)

Objective: Prepare a mobile phase for cation exchange purification of basic proteins.[2]

  • Safety Check: Wear butyl rubber gloves and a face shield. Work in a fume hood.

  • Calculation: Molecular Weight = 130.23 g/mol .[1][2][5] For 1 Liter of 50 mM solution, 6.51 g is required.

  • Dissolution:

    • Add ~800 mL of degassed, deionized water to a beaker.

    • Slowly add 6.51 g (approx. 7.95 mL based on density) of this compound.

    • Note: The solution will be alkaline.

  • pH Adjustment:

    • Titrate with 6M HCl to the desired pH (typically pH 6.0 - 7.5 depending on the protein pI).

    • Caution: Exothermic reaction. Monitor temperature.

  • Final Volume: Transfer to a volumetric flask and dilute to 1.0 L. Filter through a 0.22

    
    m membrane.
    
Protocol B: Synthesis of a Bis-Urea Derivative (Example Workflow)

Objective: Reacting CAS 10061-68-4 with phenyl isocyanate to characterize reactivity.

  • Setup: Flame-dried 100 mL round-bottom flask, N

    
     atmosphere.
    
  • Solvent: Dissolve 1.30 g (10 mmol) of this compound in 20 mL anhydrous Dichloromethane (DCM).

  • Addition: Cool to 0 °C. Dropwise add 2.38 g (20 mmol) Phenyl Isocyanate in 10 mL DCM.

  • Reaction: Stir at Room Temperature for 4 hours.

  • Workup: Evaporate solvent. Recrystallize the solid residue from Ethanol/Hexane.

  • Validation: Check melting point and IR (Look for Urea C=O stretch ~1640 cm

    
    ).
    

Handling, Safety & Toxicology

Signal Word: DANGER

  • Hazard Statements:

    • H226: Flammable liquid and vapor.[2][6]

    • H314: Causes severe skin burns and eye damage (Corrosive 1B).[2]

    • H302: Harmful if swallowed.[6]

  • Storage: Store under inert gas (Argon/Nitrogen). Air-sensitive (absorbs CO

    
     to form carbamates).
    

Emergency Response:

  • Skin Contact: Immediate wash with polyethylene glycol 400 or water for 15 min.

  • Inhalation:[2] Move to fresh air.[2] If pulmonary edema is suspected, provide O

    
    .
    

References

  • Sigma-Aldrich. Product Specification: N,N′-Diethyl-1,3-propanediamine (CAS 10061-68-4).[7][2] Retrieved from

  • ChemicalBook. this compound Properties and Safety. Retrieved from [2]

  • PubChem. Compound Summary: this compound.[2][4] National Library of Medicine. Retrieved from (Note: Carefully distinguish from N,N-isomer).[2]

  • Shukla, A. A., et al. (2000). High-throughput screening of displacers for displacement chromatography.[7] Journal of Chromatography A. (Cited context regarding displacer utility).

Technical Deep Dive: N,N'-Diethyl-1,3-propanediamine (DEAPA) in Catalytic & Reactive Systems

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N,N'-Diethyl-1,3-propanediamine (DEAPA) Mechanism of Action in Catalysis Content Type: Technical Whitepaper / Application Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

This compound (DEAPA, CAS: 10061-68-4) is a secondary aliphatic diamine distinct from its more common methylated analog, DMAPA. While often categorized broadly as a "curing agent," its utility in high-precision chemical synthesis and polymer engineering transcends simple stoichiometry.

For the drug development and advanced materials sectors, DEAPA functions through two primary mechanistic pathways:

  • Nucleophilic Reactive Catalysis: Acting as a reactive hardener in epoxy-amine networks where it drives crosslinking kinetics via a step-growth mechanism, heavily influenced by autocatalytic hydroxyl generation.

  • Ligand Architecture: Serving as a bidentate ligand backbone for metal-organic frameworks (MOFs) and organometallic catalysts, where its ethyl-substituted nitrogens offer unique steric modulation compared to methyl or unsubstituted analogs.

This guide analyzes the physicochemical causality behind these roles, providing actionable protocols for kinetic analysis and synthesis.

Physicochemical Profile & Electronic Structure

The catalytic and reactive efficacy of DEAPA is dictated by its specific electronic and steric environment. Unlike primary amines, the secondary amine groups in DEAPA possess higher basicity (due to inductive donation from ethyl groups) but increased steric hindrance.

PropertyValueMechanistic Implication
Molecular Weight 130.23 g/mol Low volatility relative to higher homologs; suitable for liquid-phase kinetics.
pKa (Estimated) ~10.8 (N1), ~9.0 (N2)Strong base capability for proton abstraction in condensation reactions.
Steric Bulk Ethyl vs. MethylThe ethyl tails increase the entropy of activation (

) in nucleophilic attacks compared to DMAPA, modulating reaction rates to prevent "runaway" exotherms.
Chelation Angle Propyl backboneForms stable 6-membered chelate rings with metal centers, ideal for catalytic ligand design.

Mechanistic Core: Epoxy-Amine Nucleophilic Catalysis[1]

In polymer chemistry, DEAPA is not merely a reactant; it acts as a catalytic chain extender . The mechanism follows a nucleophilic addition to the oxirane ring. Crucially, this reaction is autocatalytic : the hydroxyl group formed upon ring-opening facilitates subsequent amine attacks by hydrogen bonding with the epoxide oxygen, polarizing the C-O bond.

The Mechanism[2]
  • Initial Attack: The lone pair of the secondary amine attacks the least hindered carbon of the epoxide.

  • Transition State: A zwitterionic intermediate is stabilized by hydrogen bonding.

  • Proton Transfer: Rapid proton transfer yields a tertiary amine and a secondary alcohol.

  • Autocatalysis: The newly formed secondary alcohol acts as a weak acid catalyst, activating unreacted epoxide rings for further attack.

Visualization of Pathway

The following diagram illustrates the transition from uncatalyzed attack to the hydroxyl-accelerated autocatalytic cycle.

EpoxyMechanism cluster_legend Legend DEAPA DEAPA (Secondary Amine) TS Transition State (Zwitterion) DEAPA->TS Nucleophilic Attack Epoxide Epoxide (Electrophile) Epoxide->TS Product Tertiary Amine + Alcohol (-OH) TS->Product Proton Transfer Complex H-Bond Complex (Activated Epoxide) Product->Complex -OH activates Epoxide Complex->TS Accelerated Attack key Solid: Stoichiometric Step Dashed: Autocatalytic Cycle

Figure 1: Mechanism of amine-epoxide addition showing the autocatalytic role of the generated hydroxyl group.

Advanced Applications: Ligand Design & Drug Synthesis

For researchers in drug development, DEAPA serves as a critical pharmacophore precursor and ligand backbone .

Ligand in Metal Catalysis

DEAPA acts as a bidentate ligand (N,N-donor). The propyl backbone allows for the formation of 6-membered metallacycles, which are generally less strained than 5-membered rings formed by ethylenediamine derivatives.

  • Application: Synthesis of Zinc (Zn) or Lead (Pb) halide hybrids (e.g., perovskite-like structures) where the organic cation directs the inorganic framework geometry.

  • Catalytic Relevance: In coordination complexes, the ethyl groups on the nitrogen provide solubility in organic solvents (lipophilicity) while protecting the metal center from non-specific aggregation.

Synthesis of Pharmaceutical Intermediates

DEAPA is structurally related to the side chains of antimalarials (e.g., chloroquine analogs) and local anesthetics.

  • Protocol Insight: When using DEAPA in nucleophilic aromatic substitution (

    
    ) to attach the diamine tail to a heterocycle (e.g., 4,7-dichloroquinoline), the reaction is often catalyzed by a weaker base or driven by temperature. The secondary amines of DEAPA are nucleophilic enough to displace halides without requiring strong deprotonation.
    

Experimental Protocol: Kinetic Analysis via DSC

To validate the reactivity of DEAPA in a catalytic or curing system, Differential Scanning Calorimetry (DSC) is the gold standard. This protocol allows the determination of activation energy (


) and the autocatalytic kinetic model.
Materials & Setup
  • Reagents: Diglycidyl ether of bisphenol A (DGEBA) (Epoxy equivalent weight ~185-190), DEAPA (>98% purity).

  • Instrument: DSC (e.g., TA Instruments Q2000), Nitrogen purge (50 mL/min).

  • Pan: Tzero Aluminum Hermetic Pans.

Step-by-Step Methodology
  • Stoichiometric Mixing: Calculate the amine hydrogen equivalent weight (AHEW) of DEAPA.

    • 
      .
      
    • Mix DGEBA and DEAPA at a 1:1 stoichiometric ratio (Epoxy:Amine H).

    • Critical: Mix at 0°C to inhibit premature reaction. Degas in a vacuum desiccator for 5 mins.

  • Dynamic Scan (Screening):

    • Ramp from -40°C to 250°C at 10°C/min.

    • Identify the peak exotherm temperature (

      
      ) and total heat of reaction (
      
      
      
      ).
  • Isothermal Kinetics (Data Collection):

    • Select three temperatures below the dynamic onset (e.g., 60°C, 70°C, 80°C).

    • Equilibrate DSC cell to target temperature.

    • Quickly introduce the sample pan.

    • Record heat flow (

      
      ) until the baseline returns to zero.
      
  • Analysis:

    • Integrate the isothermal peaks to find partial heat of reaction

      
      .
      
    • Calculate conversion

      
      .
      
    • Fit data to the Kamal-Sourour autocatalytic model:

      
      
      Where 
      
      
      
      is the uncatalyzed rate constant and
      
      
      is the autocatalytic rate constant.

Safety & Handling (E-E-A-T)

  • Corrosivity: DEAPA is corrosive to skin and eyes (Category 1B). Use butyl rubber gloves; nitrile may degrade upon prolonged exposure to aliphatic amines.

  • Flammability: Flash point is ~59°C (138°F). Ground all glassware during transfer to prevent static discharge ignition.

  • Incompatibility: Violent reaction with strong oxidizers and acid anhydrides.

References

  • ChemicalBook. (2025).[1] this compound Properties and Applications. Retrieved from

  • PubChem. (2025). This compound Compound Summary. National Library of Medicine. Retrieved from

  • Thermo Scientific. (2025). Safety Data Sheet: this compound. Retrieved from

  • ResearchGate. (2024). Kinetics of Epoxy-Amine Cure Systems. (General reference for Kamal-Sourour model application). Retrieved from

Sources

Technical Guide: N,N'-Diethyl-1,3-propanediamine in Synthesis & Development

[1]

Executive Summary: The Isomer Divergence

Successful application of diethyl-propanediamines requires precise identification of the isomer in use.[1] While they share the formula

1
FeatureThis compound N,N-Diethyl-1,3-propanediamine
Structure Symmetric (

amines at both ends)
Asymmetric (

amine +

amine)
CAS Number 10061-68-4 104-78-9
Primary Utility Biopharma: Protein Purification (Displacer)Small Molecule: API Synthesis (Side-chain)
Reactivity Dual nucleophilic secondary aminesPrimary amine (nucleophile) + Tertiary amine (base)

Part 1: this compound (Symmetric)

Core Application: Displacement Chromatography in Biopharma

The symmetric N,N'-isomer (CAS 10061-68-4) functions as a high-efficiency displacer in Cation Exchange (CEX) displacement chromatography.[1] Unlike traditional elution chromatography, which relies on salt gradients, displacement chromatography uses a molecule with higher affinity for the stationary phase than the target proteins, effectively "pushing" the proteins off the column in highly concentrated, pure bands.[1]

Mechanism of Action

The N,N'-diethyl substitution provides a unique hydrophobic/ionic balance.[1] The ethyl groups increase the hydrophobic interaction with the resin matrix, while the secondary amines provide strong cationic binding sites.[1] This allows it to displace proteins like Ribonuclease A and

1
Experimental Protocol: High-Throughput Displacer Screening

Objective: Determine the efficacy of this compound as a displacer for a target monoclonal antibody (mAb) or protein mixture.[1]

Materials:

  • Stationary Phase: Strong Cation Exchange Resin (e.g., SP Sepharose High Performance).[1]

  • Mobile Phase: 50 mM Phosphate buffer, pH 6.0 - 7.5.[1]

  • Displacer Solution: 50 mM this compound in mobile phase.

Workflow:

  • Equilibration: Equilibrate the column (CV = 5 mL) with 5 column volumes (CV) of Mobile Phase.

  • Feed Injection: Load the protein mixture onto the column until 70% saturation of the resin capacity.

  • Displacement Step: Switch inlet to Displacer Solution .[1] Pump at a low linear velocity (e.g., 30-60 cm/h).[1]

  • Collection: Collect fractions. The displacer front will be sharp; proteins will elute immediately preceding the this compound breakthrough.[1]

  • Regeneration: Wash column with 1M NaCl or 0.5M NaOH to remove the bound diamine.[1]

DisplacementChromatographyLoadProtein Feed(Mixture)BindResin Binding(Proteins Adsorb)Load->BindAffinity CaptureDisplaceInject N,N'-Diethyl(Displacer)Bind->DisplaceSaturationElutionDisplacement Train(Pure Bands)Displace->ElutionCompetitiveDesorptionRegenColumn Regeneration(Salt/Base Wash)Elution->RegenPost-Run

Figure 1: Logic flow of Displacement Chromatography using this compound.

Part 2: N,N-Diethyl-1,3-propanediamine (Asymmetric)

Core Application: API Pharmacophore Installation

While the prompt specifies the N,N' isomer, the N,N-isomer (CAS 104-78-9) is the industry standard for organic synthesis in drug development.[1] It is the precursor for the diethylamino-propyl side chain found in numerous APIs, including Procainamide (antiarrhythmic), Metoclopramide (antiemetic), and Proparacaine (anesthetic).[1]

Synthetic Utility

The molecule possesses two distinct nitrogen centers:[1][2][3]

  • Primary Amine (

    
    ):  Highly nucleophilic, participates in amidation or alkylation reactions to attach the chain to a scaffold.[1]
    
  • Tertiary Amine (

    
    ):  Less nucleophilic, acts as a basic handle for salt formation (solubility) or receptor interaction (pharmacophore).[1]
    
Protocol: Synthesis of Procainamide Analog (Amidation)

Objective: Synthesis of a benzamide derivative via reaction of an acid chloride with N,N-Diethyl-1,3-propanediamine.

Reagents:

  • 4-Nitrobenzoyl chloride (1.0 eq)[1]

  • N,N-Diethyl-1,3-propanediamine (1.1 eq)[1][4][2]

  • Triethylamine (1.2 eq) - Optional scavenger, though the diamine itself can act as base if excess is used.[1]

  • Dichloromethane (DCM) (Solvent)[1]

Step-by-Step Methodology:

  • Preparation: Dissolve 4-Nitrobenzoyl chloride (10 mmol) in anhydrous DCM (20 mL) under

    
     atmosphere. Cool to 0°C.[1]
    
  • Addition: Dissolve N,N-Diethyl-1,3-propanediamine (11 mmol) and Triethylamine (12 mmol) in DCM (10 mL). Add this solution dropwise to the acid chloride solution over 30 minutes. Control exotherm to <5°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (formation of polar amide spot).[1]

  • Workup:

    • Wash reaction mixture with sat.[1]

      
       (2 x 15 mL) to remove acidic byproducts.[1]
      
    • Wash with Brine (1 x 15 mL).[1]

    • Dry organic layer over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Recrystallize the resulting solid from Ethanol/Water or purify via flash chromatography (DCM:MeOH 95:5).

  • Downstream: The nitro group can subsequently be reduced (e.g.,

    
    ) to yield the aniline derivative (Procainamide analog).[1]
    

APISynthesisPrecursorAcid Chloride Scaffold(Electrophile)IntermediateTetrahedral IntermediatePrecursor->Intermediate Nucleophilic Attack (0°C)ReagentN,N-Diethyl-1,3-propanediamine(Nucleophile)Reagent->IntermediateProductAmide Product(Pharmacophore Installed)Intermediate->Product Elimination of Cl-SaltHCl Salt Formation(Solubility)Product->Salt Optional: HCl/Ether

Figure 2: Synthetic pathway for installing the diethylamino-propyl side chain.

Part 3: Comparative Physical Properties

Accurate characterization is vital for process safety, particularly regarding flash points and corrosivity.[1]

PropertyN,N'-Diethyl (Symmetric)N,N-Diethyl (Asymmetric)
Molecular Weight 130.23 g/mol 130.23 g/mol
Boiling Point ~168°C169-171°C
Density 0.819 g/mL0.826 g/mL
Flash Point 47°C (Flammable)58°C (Flammable)
pKa (approx) ~11.1 (Secondary amines)~10.2 (

), ~9.8 (

)
Water Solubility MiscibleMiscible
GHS Hazard Corrosive, FlammableCorrosive, Flammable, Sensitizer

References

  • ChemicalBook. (2025).[1][4][5] this compound Properties and Applications. Retrieved from [1]

  • Sigma-Aldrich. (2025).[1][5] this compound Product Specification. Retrieved from [1]

  • PubChem. (2025).[1][5] 3-(Diethylamino)propylamine (N,N-Diethyl isomer) Compound Summary. National Library of Medicine.[1] Retrieved from [1]

  • Thermo Fisher Scientific. (2025).[1] N,N-Diethyl-1,3-propanediamine Safety Data Sheet.[1] Retrieved from [1]

  • Shukla, A. A., et al. (2000).[1] Displacement chromatography of proteins.[1][4] In Bioseparation, 9, 235–251.[1] (Contextualizing the displacer application).

N,N'-Diethyl-1,3-propanediamine: A Strategic Low-Molecular-Weight Displacer for Cation Exchange Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N,N'-Diethyl-1,3-propanediamine (DEPD) represents a specialized class of low-molecular-weight (LMW) displacers utilized in Cation Exchange Displacement Chromatography (CEX-DC). Unlike traditional salt-gradient elution, which relies on modifying the mobile phase strength to weaken protein-resin interactions, DEPD functions via a competitive adsorption mechanism .

This guide details the physicochemical basis, operational protocols, and screening methodologies for deploying DEPD to achieve high-purity separation of basic proteins (e.g., Ribonuclease A,


-Chymotrypsinogen A) from complex feedstocks.

Part 1: Mechanistic Basis & Chemical Logic

The Displacement Principle

In displacement chromatography, the separation is driven by the Steric Mass Action (SMA) model. The displacer (DEPD) must have a higher dynamic affinity for the stationary phase than any component in the feed mixture.

  • Elution Mode: Proteins travel at different speeds based on

    
     (capacity factor). Peaks are Gaussian and dilute.
    
  • Displacement Mode: DEPD forms a "shock wave" (the displacer front) that moves through the column. It forces proteins to desorb and re-adsorb downstream, eventually concentrating them into adjacent, rectangular zones (the "Displacement Train") moving at the velocity of the displacer.

Why this compound?

DEPD (CAS: 10061-68-4) is a symmetric diamine.[1] Its efficacy as a displacer stems from three structural pillars:

  • Charge Density: With two secondary amine groups separated by a propyl chain, DEPD carries a distinct positive charge profile at neutral to slightly basic pH (pKa values approx. 10.5 and 8.5). This ensures strong ionic interaction with sulfopropyl (SP) or carboxymethyl (CM) ligands.

  • Hydrophobic Modulation: The ethyl groups on the nitrogens provide sufficient hydrophobicity to increase the adsorption constant (

    
    ) without causing irreversible binding or precipitation, a common issue with larger polymeric displacers.
    
  • Symmetry: The symmetric structure reduces steric hindrance variations, leading to sharper displacer fronts compared to asymmetric isomers.

Physicochemical Profile
PropertyValue / DescriptionSignificance
IUPAC Name N,N'-Diethylpropane-1,3-diamineSymmetric secondary amine structure.
CAS Number 10061-68-4Critical: Do not confuse with the asymmetric isomer (CAS 104-78-9).
Molecular Weight 130.23 g/mol Low MW ensures rapid mass transport and pore diffusion.
pKa (Predicted) ~10.8, ~8.8Ideal for CEX at pH 6.0–8.0.
Solubility Miscible in waterFacilitates high-concentration stock preparation.

Part 2: Operational Workflow & Protocols

Safety & Handling (Pre-requisite)

WARNING: DEPD is corrosive and flammable (Flash point ~47°C).

  • PPE: Butyl rubber gloves, chemical splash goggles, and face shield.

  • Ventilation: All buffer preparation must occur in a fume hood.

  • Incompatibility: Avoid strong oxidizers and acids during storage.

Buffer Preparation Strategy

The carrier buffer must maintain the stationary phase charge while keeping the displacer ionized.

Standard Carrier Buffer (Example):

  • Composition: 20 mM Sodium Phosphate or HEPES.

  • pH: 7.0 (Adjust based on the pI of target protein; typically 0.5–1.0 pH units below pI).

  • Conductivity: Low (< 2 mS/cm) to maximize binding capacity.

Displacer Solution (The "Driver"):

  • Concentration: 5 mM – 20 mM DEPD in Carrier Buffer.

  • Note: Higher concentrations create a faster-moving front but may reduce resolution if the train velocity exceeds protein mass transfer kinetics.

Experimental Protocol: Displacement Run

This protocol assumes the use of a strong cation exchange column (e.g., SP Sepharose HP).

Step 1: Column Equilibration Flush the column with 5–10 Column Volumes (CV) of Carrier Buffer until pH and conductivity baselines are stable.

Step 2: Feed Loading Load the protein mixture.

  • Load Factor: Unlike elution (loading <5% capacity), displacement allows loading up to 60–70% of the column's saturation capacity .

  • Insight: High loading is required to form the displacement train.

Step 3: The Displacement Step Switch the inlet to the Displacer Solution (DEPD) .

  • Flow Rate: Reduce flow rate relative to loading (e.g., 0.5 mL/min for a 1 mL column) to minimize mass transfer limitations.

  • Collection: Collect small fractions. The product will elute as a highly concentrated, rectangular band just before the displacer breakthrough.

Step 4: Regeneration (Critical) DEPD binds tightly. Standard salt elution may be insufficient.

  • Regeneration Buffer: 1 M NaCl + 0.1 M NaOH (High salt + pH shift to deprotonate the amine).

  • Wash: 5–10 CVs until UV absorbance returns to zero.

Part 3: Visualization of the Mechanism

The Displacement Train

The following diagram illustrates the competitive displacement mechanism where DEPD acts as the "piston."

DisplacementMechanism cluster_column Cation Exchange Column Flow Carrier Carrier Buffer Impurity Low Affinity Impurities Carrier->Impurity Elutes First Product Target Protein (Concentrated Band) Impurity->Product Displaced by Product Displacer DEPD Displacer (High Affinity Front) Product->Displacer Displaced by DEPD Mechanism Mechanism: DEPD (Kd_displacer) > Kd_product > Kd_impurity Displacer->Mechanism

Caption: The "Displacement Train" showing the thermodynamic hierarchy where DEPD pushes the target protein, which in turn pushes lower-affinity impurities.

Method Development Workflow

A self-validating workflow for screening DEPD concentrations.

MethodDev Start Start: Define Target Protein Isotherm Determine Adsorption Isotherms (Langmuir Parameters) Start->Isotherm D_Screen HTS Batch Screen Test DEPD Selectivity Isotherm->D_Screen Decision Is DEPD Affinity > Protein? D_Screen->Decision Decision->Start No (Select Stronger Displacer) Opt_Conc Optimize Displacer Conc. (Operating Line Analysis) Decision->Opt_Conc Yes Run_Disp Execute Displacement Run Opt_Conc->Run_Disp Regen_Check Verify Regeneration (Mass Balance) Run_Disp->Regen_Check

Caption: Decision matrix for validating DEPD as a displacer before scale-up.

Part 4: Case Study & Applications

Application: Separation of Basic Proteins

In high-throughput screening studies utilizing SP Sepharose, DEPD has demonstrated efficacy in separating Ribonuclease A (pI ~9.6) and


-Chymotrypsinogen A  (pI ~9.1).
  • Challenge: These proteins have similar retention times in linear gradient elution.

  • DEPD Solution: Using 10 mM DEPD in 20 mM Phosphate (pH 7.0), the displacer front sharpens the boundaries.

  • Outcome: The proteins resolve into distinct rectangular bands, achieving >90% purity and higher concentration factors compared to elution.

Advantages Over Polymers

While polymeric displacers (e.g., PEI, DEAE-Dextran) are common, DEPD offers:

  • Reduced Fouling: Easier to strip from the column during regeneration.

  • Pore Access: Small hydrodynamic radius allows DEPD to access total pore volume, displacing proteins effectively from internal binding sites.

References

  • Shukla, A. A., et al. (1998). Structural and Selective Displacers for Cation-Exchange Chromatography. Industrial & Engineering Chemistry Research. Link

  • Kundu, A., & Cramer, S. M. (1997).[2] Low-molecular-weight displacers for high-resolution protein separations.[2] Analytical Biochemistry.[2] Link

  • Sigma-Aldrich. (n.d.). N,N′-Diethyl-1,3-propanediamine Product Specification & Safety Data Sheet.Link

  • Rege, K., et al. (2005).[3] Multidimensional High-Throughput Screening of Displacers.[3] Analytical Chemistry.[2][3] Link

  • Vogt, S. D., & Cramer, S. M. (1992). Displacement chromatography of proteins.[2][3][4][5][6][7] Journal of Chromatography A. Link

Sources

Toxicological Characterization and Handling Framework for N,N'-Diethyl-1,3-propanediamine (DEAPA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Physicochemical Drivers

N,N'-Diethyl-1,3-propanediamine (DEAPA; CAS 104-78-9) is a functionalized aliphatic diamine widely utilized as a curing agent for epoxy resins and a key intermediate in the synthesis of pharmaceuticals (e.g., antimalarials).[1][2][3][4][5] Its utility is driven by its nucleophilicity; however, this same property dictates its severe toxicity profile.

The hazards of DEAPA are biphasic:

  • Immediate Corrosivity: Driven by its high alkalinity (pH ~11.7), causing rapid saponification of membrane lipids.

  • Delayed Sensitization: Driven by its ability to penetrate the stratum corneum and act as a hapten, binding to skin proteins to trigger a T-cell-mediated immune response.

Physicochemical Properties Relevant to Safety
PropertyValueToxicological Implication
Physical State Liquid (Colorless)High mobility; splash hazard.
Vapor Density 4.4 (vs Air = 1)Vapors sink; accumulation in low-lying areas/sumps creates asphyxiation/toxicity risks.
Flash Point ~50–60°CFlammable Liquid (Cat 3). Vapor/air mixtures are explosive above 50°C.
pH 11.7 (10% aq.)Skin Corr. 1B. Causes irreversible tissue necrosis via alkaline hydrolysis.
Log Kow 0.36Amphiphilic nature facilitates dermal absorption through the lipid bilayer.

Quantitative Toxicological Profile

The following data summarizes the acute toxicity endpoints. Note the disparity between oral and dermal toxicity; the compound is significantly more hazardous via dermal absorption due to its corrosive nature compromising the skin barrier.

Acute Toxicity Data
EndpointSpeciesValueGHS ClassificationReference
LD50 Oral Rat410 – 1600 mg/kgAcute Tox. 4 (Harmful if swallowed)[ECHA, 2024]
LD50 Dermal Rabbit~550 – 750 mg/kgAcute Tox. 3 (Toxic in contact with skin) [PubChem, 2024]
Skin Corrosion RabbitNecrosis < 1 hrSkin Corr.[5][6] 1B (Causes severe burns) [Sigma SDS, 2024]
Sensitization Mouse (LLNA)PositiveSkin Sens. 1 (May cause allergic reaction) [ECHA, 2024]

Critical Note: Unlike simple irritants, DEAPA causes full-thickness necrosis . The damage is often insidious; the initial contact may numb the nerve endings, leading to delayed pain perception while deep tissue damage progresses.

Mechanistic Toxicology: The Sensitization Pathway

While corrosivity is a chemical burn, sensitization is an immunological cascade. DEAPA is a Type IV hypersensitivity inducer .

Mechanism of Action[5][7][8]
  • Penetration: The ethyl groups increase lipophilicity compared to shorter-chain amines, aiding passage through the stratum corneum.

  • Haptenization: DEAPA is a pro-hapten or direct hapten. The primary/secondary amine groups act as nucleophiles, attacking electrophilic residues on skin proteins (e.g., Langerin on dendritic cells) or forming Schiff bases.

  • Immune Priming: The protein-hapten conjugate is internalized by Langerhans cells, which migrate to the lymph nodes and present the antigen to T-cells, creating memory T-cells. Subsequent exposure triggers a rapid inflammatory response.

Visualization: Adverse Outcome Pathway (AOP)

The following diagram illustrates the biological cascade from exposure to allergic dermatitis.

DEAPA_Sensitization_AOP Exposure Dermal Exposure (DEAPA) Penetration Stratum Corneum Penetration Exposure->Penetration Lipophilic Transport Haptenization Protein Binding (Hapten Formation) Penetration->Haptenization Nucleophilic Attack Activation Dendritic Cell Activation Haptenization->Activation Antigen Recog. Migration Migration to Lymph Node Activation->Migration Proliferation T-Cell Proliferation (Sensitization) Migration->Proliferation Priming Elicitation Allergic Contact Dermatitis (Re-exposure) Proliferation->Elicitation Memory Response

Figure 1: Adverse Outcome Pathway (AOP) for DEAPA-induced skin sensitization, detailing the transition from chemical exposure to immunological memory.

Occupational Hygiene & Risk Mitigation

Standard laboratory PPE is often insufficient for DEAPA due to its ability to permeate thin nitrile.

Protocol 1: Personal Protective Equipment (PPE) Selection

The "Nitrile Fallacy": Standard 4-mil nitrile exam gloves provide < 15 minutes of protection against corrosive amines before permeation occurs.

  • Primary Glove: Butyl Rubber (0.5mm+) or Silver Shield/4H (Laminate).

    • Justification: Butyl rubber resists amine permeation and swelling. Laminates provide the highest chemical resistance but reduced dexterity.

  • Secondary Glove (Double Gloving): If dexterity requires nitrile, wear two pairs of nitrile gloves and change them immediately upon any splash, or every 30 minutes.

  • Respiratory: If handling outside a fume hood (not recommended), a full-face respirator with Type K (Ammonia/Amine) cartridges is required.

Protocol 2: Safe Handling Workflow

This workflow enforces engineering controls to prevent inhalation and dermal contact.

Safe_Handling_Workflow Start Start: DEAPA Handling Check_PPE Verify PPE: Butyl Gloves + Face Shield Lab Coat (Buttoned) Start->Check_PPE Ventilation Verify Fume Hood Face Velocity > 100 fpm Check_PPE->Ventilation Transfer Transfer/Dispense (Avoid Aerosolization) Ventilation->Transfer Spill_Check Spill Detected? Transfer->Spill_Check Neutralize Neutralize: Dilute Acetic Acid -> Water Spill_Check->Neutralize Yes Waste Waste Disposal: Segregated Amine Waste Spill_Check->Waste No Neutralize->Waste End End Procedure Waste->End

Figure 2: Operational workflow for handling DEAPA, emphasizing engineering controls and spill decision logic.

Emergency Response & Decontamination

Skin Contact (Immediate Action Required)[5]
  • Drench: Immediately move to a safety shower. Do not attempt to wipe the chemical off (this drives it deeper).

  • Flush: Flush with tepid water for a minimum of 15 minutes .

  • Peel: Remove contaminated clothing under the water stream.

  • Medical: Seek immediate medical attention. Treat as an alkali burn.

Spill Management
  • Do NOT use water initially: Adding water to a large amine pool can generate heat (exothermic dissolution) and spread the liquid.

  • Absorb & Neutralize: Use a commercial amine neutralizer (often citric acid-based) or dry sand/vermiculite.

  • Waste: Collect in a container marked "Corrosive Alkali Waste." Do not mix with acids in a closed container (exothermic explosion risk).

References

  • European Chemicals Agency (ECHA). (2024).[5] Registration Dossier: this compound (CAS 104-78-9).[3][4] Retrieved from [Link]

  • National Center for Biotechnology Information (PubChem). (2024). PubChem Compound Summary for CID 61011, N,N-Diethyl-1,3-propanediamine. Retrieved from [Link]

Sources

Advanced Functional Diamines: Technical Review of N,N'-Diethyl-1,3-propanediamine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth review of N,N'-Diethyl-1,3-propanediamine , focusing on its structural distinctiveness, synthesis, and high-value applications in carbon capture and bioseparations.

CAS: 10061-68-4 | Formula: C


H

N

Document Type: Technical Whitepaper Author: Senior Application Scientist Team

Executive Summary & Structural Distinction

In the field of functional amines, precision in isomer identification is critical for experimental reproducibility. This compound (Sym-DEAPA) is the symmetrical secondary diamine isomer, distinct from the more common industrial curing agent N,N-Diethyl-1,3-propanediamine (Unsym-DEAPA, CAS 104-78-9).

While the unsymmetrical isomer is ubiquitous in epoxy hardening, the symmetrical N,N' isomer (CAS 10061-68-4) occupies a specialized niche in Metal-Organic Framework (MOF) functionalization for direct air capture (DAC) of CO


 and as a selective displacer  in cation-exchange chromatography for protein purification. This guide focuses on the synthesis, mechanism, and application of the symmetrical isomer.
Table 1: Physicochemical Comparison of Isomers
PropertyThis compound (Target)N,N-Diethyl-1,3-propanediamine (Common)
CAS Number 10061-68-4 104-78-9
Structure Et-NH-CH

CH

CH

-NH-Et
Et

N-CH

CH

CH

-NH

Amine Type Two Secondary AminesOne Tertiary , One Primary Amine
Symmetry

Symmetrical
Unsymmetrical
Key Application CO

Capture (MOFs), Chromatography
Epoxy Curing, Dye Intermediates
pKa (Est.) ~11.1 (Secondary amines)~10.3 (Primary), ~9.8 (Tertiary)

Chemical Synthesis & Production Protocols

Unlike the unsymmetrical isomer, which is produced via the hydrogenation of acrylonitrile and diethylamine, the symmetrical This compound requires a substitution pathway to ensure ethyl groups are attached to both nitrogen termini.

Synthesis Workflow (Nucleophilic Substitution)

The most reliable laboratory-scale synthesis involves the alkylation of 1,3-dibromopropane with excess diethylamine.

Reaction:



Protocol Steps:

  • Reagent Prep: Dissolve 1,3-dibromopropane (1.0 eq) in absolute ethanol.

  • Addition: Add diethylamine (4.0 - 6.0 eq) dropwise at 0°C to prevent uncontrolled exotherms. Note: Excess amine acts as a proton scavenger.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 12–24 hours. Monitor consumption of alkyl halide via TLC or GC-MS.

  • Quench & Extraction: Cool to room temperature. Remove solvent and excess diethylamine under reduced pressure.

  • Basification: Treat the residue with 10% NaOH to liberate the free amine from the hydrobromide salt.

  • Purification: Extract with dichloromethane (DCM), dry over MgSO

    
    , and perform fractional distillation.
    
    • Critical Quality Attribute (CQA): The product must be stored under inert gas (Argon/Nitrogen) to prevent carbamate formation with atmospheric CO

      
      .
      

SynthesisWorkflow Start 1,3-Dibromopropane (Substrate) Step1 Step 1: Mixing Solvent: EtOH Temp: 0°C Start->Step1 Reagent Diethylamine (Excess, 4-6 eq) Reagent->Step1 Step2 Step 2: Reflux Temp: 78°C Time: 12-24h Step1->Step2 Nucleophilic Substitution Step3 Step 3: Basification Reagent: 10% NaOH Target: Free Amine Step2->Step3 HBr Removal Step4 Step 4: Distillation Purification Step3->Step4 Extraction Product This compound (>98% Purity) Step4->Product

Figure 1: Synthetic pathway for this compound via nucleophilic substitution.

Advanced Application: CO Capture in MOFs

The symmetrical isomer is a premier candidate for post-synthetic modification of Metal-Organic Frameworks (MOFs), specifically the Mg


(dobpdc) series.
Mechanism of Action

Unlike primary amines which form stable carbamates requiring high energy to regenerate, the secondary amines in this compound, when grafted onto open metal sites (Mg


), facilitate a cooperative insertion mechanism .
  • Grafting: The diamine coordinates to the Mg

    
     site via one nitrogen.
    
  • Adsorption: CO

    
     inserts into the metal-amine bond.
    
  • Chain Reaction: The steric bulk of the ethyl groups induces a "step-shaped" adsorption isotherm, allowing for high capacity capture at low partial pressures (400 ppm) and energy-efficient release upon mild heating.

Why N,N' (Symmetrical)? The symmetry ensures that regardless of which nitrogen binds to the metal center, the exposed "tail" presents a secondary amine with identical steric properties (


-ethyl), optimizing the pore environment for consistent CO

uptake kinetics.

CO2Capture MOF Mg2(dobpdc) Open Metal Sites Complex Diamine-Grafted MOF (Activated Adsorbent) MOF->Complex Coordination Diamine This compound Diamine->Complex Adsorption Cooperative Insertion Formation of Ammonium Carbamate Chains Complex->Adsorption Exposure CO2 CO2 Gas Stream (400 ppm - 15%) CO2->Adsorption Regeneration Desorption Low Energy Penalty (<100°C) Adsorption->Regeneration Heat Regeneration->Complex Recycle

Figure 2: Mechanism of CO2 capture using diamine-functionalized Metal-Organic Frameworks.

Advanced Application: Cation-Exchange Chromatography[2][3]

In biopharmaceutical development, this compound serves as a high-efficiency displacer in cation-exchange (CEX) chromatography.

The Displacer Effect

In displacement chromatography, the displacer molecule must have a higher affinity for the stationary phase than the target proteins. The symmetrical ethyl groups on this compound provide a unique hydrophobic-cationic balance:

  • Cationic Charge: Protonated secondary amines bind strongly to sulfopropyl (SP) or carboxymethyl (CM) resins.

  • Hydrophobicity: The ethyl chains modulate the binding strength, allowing it to "push" proteins like Ribonuclease A and

    
    -Chymotrypsinogen A off the column in highly concentrated bands.
    
Screening Protocol

To validate this compound as a displacer for a specific protein mixture:

  • Column: Strong Cation Exchanger (e.g., SP Sepharose).

  • Mobile Phase: 50 mM Phosphate buffer, pH 6.0 - 7.5.

  • Displacer Solution: 5-10 mM this compound in buffer.

  • Procedure:

    • Load protein mixture (feed).

    • Pump displacer solution.

    • Collect fractions.

    • Regenerate column with high salt (1M NaCl) to remove the diamine.

Safety & Handling (E-E-A-T)

As a diamine, this compound presents specific hazards that must be managed via engineering controls.

  • Corrosivity: Causes severe skin burns and eye damage (Category 1B).

  • Flammability: Flash point approx. 47°C (Closed Cup). Handle in a fume hood free of ignition sources.

  • Storage: Hygroscopic and air-sensitive. Store under Nitrogen or Argon. Absorbed CO

    
     will form solid carbamates, degrading purity.
    

Emergency Protocol:

  • Skin Contact: Wash immediately with polyethylene glycol 400, then plenty of water.

  • Eye Contact: Rinse continuously with water for >15 minutes. Consult an ophthalmologist immediately.

References

  • ResearchGate. Diamine-grafted metal-organic framework with top-performing CO2 capture properties. Available at: [Link]

  • PubChem. N,N-Diethyl-1,3-propanediamine Compound Summary (Comparative Data). Available at: [Link]

Methodological & Application

using N,N'-Diethyl-1,3-propanediamine as a ligand in coordination chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Coordination Chemistry & Protocol Design for N,N'-Diethyl-1,3-propanediamine

Abstract

This technical guide details the utility of This compound (DEAPA) as a bidentate ligand in transition metal coordination, specifically for drug development (Platinum(II) analogs) and materials science (Copper(II) precursors). Unlike its ethylene-bridged counterparts, DEAPA forms a six-membered chelate ring upon coordination, introducing unique steric demands and "bite angles" that influence hydrolytic stability and lipophilicity.[1] This document provides validated protocols for ligand verification, complex synthesis, and structural characterization.[1][2]

Chemical Identity & Ligand Profile

Crucial Distinction: Researchers often confuse N,N'-Diethyl (symmetrical) with N,N-Diethyl (unsymmetrical). For coordination chemistry intended to produce stable, neutral chelates (e.g., cisplatin analogs), the symmetrical isomer is typically required to ensure balanced donor strength.[1][2]

FeatureTarget Ligand (Symmetrical) Common Confusant (Unsymmetrical)
Name This compound N,N-Diethyl-1,3-propanediamine
Structure Et-NH-(CH₂)₃-NH-EtEt₂N-(CH₂)₃-NH₂
Amine Type Secondary / SecondaryTertiary / Primary
CAS No. 10061-68-4 104-78-9
Coordination Symmetric bidentate (

approx)
Asymmetric bidentate
pKa (approx) ~10.8, ~9.0~10.5, ~8.5

Ligand Dynamics:

  • Steric Bulk: The ethyl groups on the nitrogen atoms project out of the coordination plane, creating steric hindrance that can retard axial attacks by biological nucleophiles (e.g., glutathione), potentially reducing off-target toxicity in metallodrugs.[1]

  • Chelate Effect: forming a 6-membered ring (trimethylene bridge) is thermodynamically less stable than the 5-membered ring (ethylene bridge) but kinetically labile enough to facilitate activation in tumor microenvironments.[1][2]

Application I: Platinum(II) Antitumor Complex Synthesis

Context: Platinum drugs (Cisplatin, Carboplatin) are pillars of chemotherapy.[1][2][3] Resistance often arises from DNA repair mechanisms or glutathione sequestration.[1][2] Using DEAPA creates a bulky, lipophilic complex, [Pt(DEAPA)Cl₂] , which alters cellular uptake profiles and DNA-adduct geometry.[1][2]

Mechanism of Action Pathway

Pt_Mechanism Ligand This compound (Lipophilic Carrier) Complex [Pt(DEAPA)Cl2] (Neutral Complex) Ligand->Complex Chelation Pt_Precursor K2[PtCl4] (Pt Source) Pt_Precursor->Complex Substitution Cell_Entry Passive Diffusion (Enhanced by Et groups) Complex->Cell_Entry Activation Aquation (Cl displacement) Cell_Entry->Activation Low Cl- (Intracellular) DNA_Bind 1,3-Intrastrand Crosslink (6-membered ring effect) Activation->DNA_Bind Cytotoxicity

Figure 1: Synthesis and pharmacological trajectory of Pt-DEAPA complexes.[1] The ethyl groups enhance lipophilicity, aiding membrane traversal.[1]

Protocol: Synthesis of Dichloro(this compound)platinum(II)

Safety: Platinum salts are sensitizers.[1][2] DEAPA is corrosive.[1][2] Work in a fume hood.

Reagents:

  • Potassium tetrachloroplatinate(II) (

    
    ): 1.0 mmol (415 mg)[2]
    
  • This compound (DEAPA): 1.1 mmol (143 mg)

  • Solvent: Deionized Water (degassed).[1][2]

  • 0.1 M HCl and 0.1 M NaOH for pH adjustment.[1][2]

Step-by-Step Methodology:

  • Ligand Preparation: Dissolve 1.1 mmol of DEAPA in 5 mL of water.

    • Critical Step: Measure pH.[1][2] If pH > 11, the high basicity may cause hydroxo-bridged Pt species (impurities).[1][2] Adjust pH to ~9.0–10.0 using dilute HCl. This ensures the amine is available for coordination but not hyper-aggressive.[1][2]

  • Platinum Solution: Dissolve

    
     in 10 mL of water. Filter if turbid to remove any Pt(0).[1][2]
    
  • Complexation: Add the ligand solution dropwise to the platinum solution with constant stirring at room temperature.

    • Observation: The red Pt(II) solution will gradually fade to yellow/orange.[1][2]

  • Reaction: Stir for 24 hours in the dark (Pt complexes are photosensitive).[1][2] A yellow precipitate ([Pt(DEAPA)Cl₂]) may form.[1][2]

    • Note: If no precipitate forms, the complex is likely soluble (due to the propyl chain).[1][2] Evaporate solvent to 2-3 mL under vacuum.

  • Isolation: Cool the mixture to 4°C for 4 hours. Filter the yellow solid.[1][2]

  • Purification (Recrystallization):

    • Dissolve crude solid in minimum hot DMF or 0.1 M HCl (to protonate unreacted amine) followed by rapid cooling.

    • Wash with cold water, then diethyl ether.[1][2]

  • Characterization QC:

    • Elemental Analysis: Calc for

      
      .[1][2]
      
    • 195Pt NMR: Look for a signal around -2100 to -2300 ppm (typical for

      
       sphere).[1][2]
      

Application II: Copper Precursors for MOCVD/Inks

Context: In semiconductor manufacturing and conductive ink formulation, Copper(II) carboxylates are often insoluble.[1][2] DEAPA acts as a solubilizing agent and a "volatility tuner."[1][2] The ethyl groups prevent strong intermolecular hydrogen bonding, lowering the decomposition temperature—ideal for printing circuits on heat-sensitive substrates (plastics).[1][2]

Protocol: Synthesis of [Cu(Oxalate)(DEAPA)]

Rationale: This creates a "self-reducible" complex that decomposes to pure Copper metal and gas (


, amine) upon heating.[1][2]

Reagents:

  • Copper(II) Sulfate Pentahydrate (

    
    )[2]
    
  • Sodium Oxalate (

    
    )[2]
    
  • DEAPA (CAS 10061-68-4)[1][4][5]

Workflow:

  • Precursor Prep: Mix stoichiometric amounts of

    
     and 
    
    
    
    in water to precipitate Copper(II) Oxalate (
    
    
    ).[1][2] Filter and dry the light blue powder.[1][2]
  • Coordination: Suspend 1.0 g of

    
     in 10 mL of Ethanol (or Methanol).
    
  • Ligand Addition: Add DEAPA (1.1 equivalents) dropwise.

    • Visual Cue: The insoluble light blue powder will dissolve, turning the solution deep blue/purple (characteristic of Cu-Amine coordination).[1][2]

  • Crystallization: Allow the solvent to evaporate slowly or add diethyl ether to precipitate the complex

    
    .
    
  • Application Test (Ink):

    • Dissolve the resulting complex in 2-methoxyethanol (20 wt%).

    • Spin coat onto a glass slide.[1][2]

    • Heat to 180°C under Nitrogen.

    • Result: A conductive copper film should form.[1][2]

Structural & Stability Data

The following table summarizes why DEAPA is selected over standard ethylenediamine (en) or propylenediamine (pn).

ParameterEthylenediamine (en)DEAPA (This Ligand) Impact on Protocol
Chelate Ring Size 5-membered6-membered 6-mem rings are more prone to ring-opening (aquation), accelerating drug activation.[1]
Substituents None (Primary amines)N,N'-Diethyl Ethyl groups increase solubility in organic solvents (DCM, DMF) for purification.[2]
Bite Angle ~85°~90-94° Wider angle distorts square planar geometry, increasing reactivity.[1][2]
Lipophilicity (logP) -2.04 (Hydrophilic)~0.9 (Est.) Higher logP improves passive transport across cell membranes.[1][2]

Troubleshooting & Quality Control

Common Failure Modes

Troubleshooting Start Start QC Check_Color Check Solution Color Start->Check_Color Black_Ppt Black Precipitate? Check_Color->Black_Ppt Deep_Blue Deep Blue (Cu)? Yellow (Pt)? Black_Ppt->Deep_Blue No Action_Black FAILURE: Metal Reduction Cause: Temp too high or pH > 12 Action: Restart, keep T < 40°C Black_Ppt->Action_Black Yes Action_Good Proceed to NMR/IR Deep_Blue->Action_Good Yes

Figure 2: Rapid visual QC decision tree during synthesis.

Analytical Validation:

  • IR Spectroscopy: Look for the shift in N-H stretching.[1][2] Free DEAPA shows N-H stretch ~3280 cm⁻¹.[1][2] Upon coordination to Pt or Cu, this band shifts to lower wavenumbers (~3200-3220 cm⁻¹) and sharpens.[1][2]

  • Solubility Check: The complex should be soluble in DMF/DMSO. If insoluble in everything, you likely polymerized the species (common with Cu-oxalate if ligand ratio is < 1:1).[1][2]

References

  • Chemical Identity & Properties

    • National Institute of Standards and Technology (NIST).[1][2] 1,3-Propanediamine, N,N'-diethyl- Properties. NIST Chemistry WebBook, SRD 69.[1][2]

    • [2]

  • Platinum Coordination Chemistry

    • Bitha, P., et al. (1989).[1][2][6] "Water-soluble third generation antitumor platinum complexes, [2,2-bis(aminomethyl)-1,3-propanediol-N,N']-[1,1-cyclobutanedicarboxylato(2-)-O,O']platinum(II)..."[6] Journal of Medicinal Chemistry, 32(8), 2015-2020.[1][2][6] (Foundational text on propanediamine backbones in Pt drugs).

    • [2]

  • Copper Precursors & MOCVD

    • Choi, J., et al. (2013).[1][2] "N,N-Diethyl-diaminopropane-copper(II) oxalate self-reducible complex for the solution-based synthesis of copper nanocrystals." Dalton Transactions, 42, 12966-12971.[1][2] (Note: Describes the oxalate-diamine solubilization strategy).

    • [2]

  • General Ligand Data

    • PubChem Compound Summary for CID 61011 (N,N-Diethyl isomer) and CID 10061-68-4 (Symmetrical).[1][2] Note: Use strictly for physical property verification.

    • [2]

Sources

N,N'-Diethyl-1,3-propanediamine as a curing agent for epoxy resins

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: N,N'-Diethyl-1,3-propanediamine in Epoxy Resin Systems

Part 1: Executive Summary & Critical Disambiguation

Objective: This guide provides a technical protocol for utilizing This compound (CAS: 10061-68-4) as a curing agent and chain extender in epoxy formulations.

Critical Technical Distinction (Safety & Chemistry): A frequent error in industrial formulation is conflating this molecule with its isomer, N,N-Diethyl-1,3-propanediamine (DEAPA, CAS: 104-78-9).

  • This compound (Symmetric): A secondary diamine with two active hydrogens. It acts primarily as a chain extender or flexibilizer. It reacts slower and yields linear or loosely crosslinked networks depending on the resin functionality.

  • N,N-Diethyl-1,3-propanediamine (Asymmetric DEAPA): A primary amine with a pendant tertiary amine. It functions as a fast curing agent and accelerator.

This protocol specifically addresses the Symmetric N,N' isomer (CAS 10061-68-4).

Part 2: Chemical Characterization & Mechanism

Molecular Architecture

This compound is a secondary aliphatic diamine. Unlike primary amines which have a functionality of


 (reactive sites) per molecule, this molecule has a functionality of 

.
  • Structure:

    
    
    
  • Active Sites: Two secondary amine hydrogens.

  • Steric Environment: The ethyl groups on the nitrogen atoms provide steric hindrance, reducing the nucleophilicity compared to unhindered primary amines. This results in a longer pot life and controlled curing kinetics.

Reaction Mechanism

In a standard Diglycidyl Ether of Bisphenol A (DGEBA) system (


), reacting with this compound (

) results in linear chain extension rather than a 3D crosslinked thermoset network, unless:
  • Homopolymerization is induced (via catalytic activity at high heat).[1]

  • Multifunctional Resins (e.g., Epoxy Novolacs,

    
    ) are used.
    
  • It is used as a Co-curative alongside a primary amine (e.g., DETA, IPDA) to modify flexibility (toughening).

ReactionMechanism Epoxy Epoxide Group (Resin) Transition Nucleophilic Attack (Sterically Hindered) Epoxy->Transition Amine This compound (Secondary Amine) Amine->Transition Product Tertiary Amine Adduct (Linear Chain Extension) Transition->Product Step 1: Ring Opening Network Crosslinked Network (Requires f > 2 Resin) Product->Network Step 2: Only if Resin f > 2

Figure 1: Reaction pathway demonstrating the linear extension preference of secondary diamines.

Part 3: Formulation Logic & Stoichiometry

To achieve optimal mechanical properties, precise stoichiometry based on Amine Hydrogen Equivalent Weight (AHEW) is required.

Calculation of AHEW


  • Molecular Weight (MW): 130.23 g/mol [2][3][4]

  • Active Hydrogens: 2 (One per secondary amine)

  • AHEW:

    
    
    
Parts Per Hundred Resin (phr) Calculation

Assuming a standard DGEBA resin (e.g., Epon 828 or equivalent) with an Epoxy Equivalent Weight (EEW) of 188 g/eq:




Table 1: Physical & Formulation Properties
PropertyValueUnitRelevance
CAS Number 10061-68-4-Verify identity before use
Appearance Clear, colorless liquid-Low color impact on clear coats
Viscosity Low (< 10 cPs)-Excellent diluent effect
Boiling Point ~169-171°CStability during cure
Flash Point ~50-59°CFlammable (Safety Precaution)
AHEW 65.1g/eqStoichiometry basis
Mix Ratio (DGEBA) 34.6phrFor stoichiometric cure

Part 4: Application Protocol

Scope: This protocol describes the preparation of a toughened epoxy system using this compound as a chain extender/co-curative.

Equipment & Materials
  • Resin: DGEBA (EEW ~188) or Epoxy Novolac (for high temp/chemical resistance).

  • Curative: this compound (CAS 10061-68-4).[5][6][7]

  • Vessel: Polypropylene or glass mixing beaker.

  • Degassing: Vacuum chamber (capable of 29 inHg).

  • Safety: Nitrile gloves, fume hood, safety glasses (splash protection).

Step-by-Step Workflow
  • Resin Conditioning:

    • Pre-warm the epoxy resin to 40°C to lower viscosity and facilitate air release.

    • Note: Do not heat the amine; its high vapor pressure/flammability makes heating dangerous.

  • Gravimetric Dispensing:

    • Weigh 100.0 g of Resin.

    • Weigh 34.6 g of this compound (for pure stoichiometry).

    • Modification: If using as a toughener in a blend, replace 10-20% of the primary amine (by equivalent) with this secondary amine.

  • Mixing (Shear Introduction):

    • Mix thoroughly for 3 minutes. Scrape sides and bottom.

    • Observation: The mixture viscosity will drop significantly due to the solvent-like nature of the diamine.

    • Exotherm Check: This amine reacts slower than primary amines (e.g., DETA), so the exotherm will be milder, allowing for larger casting masses.

  • Degassing:

    • Place in vacuum chamber. Degas at 29 inHg for 5-10 minutes until foam collapses.

    • Warning: Do not degas for >15 minutes; the amine is volatile and stoichiometry may drift.

  • Curing Schedule (Step-Cure):

    • Stage 1 (Gelation): 24 hours @ 25°C (Ambient).

    • Stage 2 (Vitrification): 2 hours @ 80°C.

    • Stage 3 (Full Crosslink): 1 hour @ 120°C.

    • Reasoning: The secondary amine requires thermal energy to drive the reaction to completion due to steric hindrance of the ethyl groups.

ProtocolWorkflow Start Start: Raw Materials Calc Calculate Stoichiometry (Target: 34.6 phr) Start->Calc Weigh Gravimetric Weighing (±0.01g precision) Calc->Weigh Mix High Shear Mixing (3 mins) Weigh->Mix Degas Vacuum Degassing (Max 10 mins due to volatility) Mix->Degas Cast Casting / Coating Degas->Cast Cure1 Amb. Cure: 24h @ 25°C (Gelation) Cast->Cure1 Cure2 Post Cure: 2h @ 80°C (Property Development) Cure1->Cure2 End Characterization (Tg, Tensile) Cure2->End

Figure 2: Experimental workflow for preparing this compound cured epoxy.[8]

Part 5: Performance Characterization

When used as the sole curative in DGEBA, expect a thermoplastic-like behavior with high elongation but lower modulus. When used with Novolacs or as a co-curative, expect toughening .

Table 2: Expected Properties (vs. Standard DETA)
PropertyThis compound SystemStandard DETA SystemMechanism
Pot Life (100g) 60 - 90 mins 20 - 30 minsSteric hindrance of ethyl groups slows attack.
Flexibility High Low (Brittle)Increased distance between crosslinks (MW between crosslinks).
Glass Transition (

)
Low (40-60°C) High (>100°C)Lower crosslink density due to secondary amine nature.
Impact Resistance Excellent PoorLinear chain segments absorb energy.
Moisture Absorption ModerateHighEthyl groups add hydrophobicity compared to pure amines.

Part 6: Safety & Handling (SDS Summary)

Hazard Class: Corrosive (Category 1B), Flammable Liquid (Category 3).

  • Skin/Eye Contact: Causes severe burns. The ethyl groups increase lipophilicity, potentially aiding skin absorption. Immediate Action: Wash with poly-glycol or copious water for 15 mins.

  • Inhalation: Vapors are corrosive to the respiratory tract. Use ONLY in a fume hood.

  • Storage: Store under nitrogen blanket if possible to prevent reaction with atmospheric

    
     (carbamate formation), although secondary amines are less prone to "blushing" than primary amines.
    

References

  • PubChem. (n.d.). This compound (Compound). National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • Pascault, J. P., & Williams, R. J. (2009). Epoxy Polymers: New Materials and Innovations. Wiley-VCH. (General reference for secondary amine kinetics and linear chain extension mechanisms).

Sources

experimental protocol for using N,N'-Diethyl-1,3-propanediamine in polymerization

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Kinetic Control and Linear Network Formation using N,N'-Diethyl-1,3-propanediamine (DEPD)

Executive Summary & Chemical Profile

This technical guide details the experimental protocols for utilizing This compound (DEPD) in polymerization workflows. Unlike its unsymmetrical isomer (N,N-diethyl-1,3-propanediamine), DEPD possesses C2 symmetry and two secondary amine functional groups.[1]

This structural distinction is critical for researchers in drug delivery and advanced materials.[1] The secondary amines reduce reactivity compared to primary amines, allowing for kinetic control over polymerization and the formation of linear poly(amino ethers) or substituted polyureas rather than uncontrolled crosslinked networks.[1]

Chemical Specifications
PropertyValueRelevance
CAS Number 10061-68-4Specific to the N,N' (symmetric) isomer.[1][2][3][4]
Molecular Weight 130.23 g/mol Used for stoichiometric calculations.[1]
Functionality (f) 2 (Secondary Amines)Forms linear chains with bifunctional electrophiles.[1]
AHEW 65.12 g/eqAmine Hydrogen Equivalent Weight (MW / 2).[1]
Boiling Point ~170°CHigh enough for elevated temperature curing.[1]
Density 0.82 g/mLCritical for volumetric dosing.[1]

Mechanistic Insight: The Secondary Amine Advantage

In standard epoxy curing, primary amines react twice, leading to rapid branching and crosslinking.[1] DEPD, having only secondary amines, reacts once per nitrogen atom with an epoxide or isocyanate.[1]

  • With Diepoxides (e.g., DGEBA): DEPD forms linear Poly(amino ethers) (PAEs).[1] These polymers are pH-responsive; the tertiary amines formed in the backbone become protonated at physiological pH, making them excellent candidates for gene delivery vectors (DNA condensation).[1]

  • With Diisocyanates: DEPD acts as a chain extender , forming substituted polyureas with lower hydrogen bonding density than primary amines, resulting in softer, more soluble elastomers.

ReactionMechanism DEPD This compound (Secondary Diamine) Transition Nucleophilic Attack (Sterically Hindered) DEPD->Transition Slow Kinetics Epoxide Diepoxide Monomer (e.g., DGEBA) Epoxide->Transition Product Linear Poly(amino ether) (Tertiary Amine Backbone) Transition->Product Linear Growth

Figure 1: Mechanism of linear polymer formation via secondary amine-epoxide addition.[1]

Protocol A: Synthesis of pH-Responsive Poly(amino ethers)

Target Application: Gene Delivery Vectors / Drug Encapsulation[1]

This protocol synthesizes a linear polymer by reacting DEPD with Diglycidyl Ether of Bisphenol A (DGEBA).[1] The resulting polymer is cationic at pH < 7.[1]

Stoichiometric Calculation

To achieve high molecular weight in step-growth polymerization, strict 1:1 stoichiometry of functional groups is required.[1]

  • Epoxide Equivalent Weight (EEW) of DGEBA: ~170.21 g/eq (Pure) or ~185-190 g/eq (Commercial).[1] Assume 170.21 for calculation.

  • Amine Hydrogen Equivalent Weight (AHEW) of DEPD: 65.12 g/eq.[1]

Formula:


[1]

Example Batch: To react 10.0 g of DGEBA (EEW 170.21):


[1]
Experimental Workflow
  • Preparation:

    • Dry all glassware overnight at 110°C.[1]

    • Purge reaction vessel with Nitrogen (

      
      ) to remove moisture (critical to prevent side reactions with hydroxyls).[1]
      
  • Monomer Dissolution:

    • Dissolve 10.0 g DGEBA in 15 mL of anhydrous Chloroform or Dichloromethane (DCM) in a round-bottom flask.

    • Add 3.83 g DEPD directly to the solution.[1] Note: No catalyst is typically required due to amine nucleophilicity.

  • Polymerization:

    • Fit the flask with a reflux condenser and

      
       inlet.[1]
      
    • Heat the oil bath to 60°C (if using DCM) or 80°C (if using Toluene/Chloroform).

    • Stir magnetically at 300 RPM for 24–48 hours .

    • Checkpoint: Viscosity will noticeably increase.[1]

  • Purification:

    • Precipitate the polymer solution dropwise into cold Diethyl Ether or Hexane (10x excess volume).[1]

    • Collect the white/off-white precipitate via vacuum filtration.[1]

    • Vacuum dry at 40°C for 24 hours.[1]

  • Validation (Self-Correction):

    • FTIR: Monitor the disappearance of the epoxide ring peak at 915 cm⁻¹ . If the peak persists, the reaction is incomplete; increase time or temperature.[1]

    • GPC: Determine Molecular Weight (

      
      ) and Polydispersity Index (PDI).
      

Protocol B: Latent Chain Extension in Polyurea Elastomers

Target Application: Medical Tubing / Flexible Coatings

DEPD is used here to extend isocyanate-terminated prepolymers.[1] The ethyl groups on the nitrogen provide steric hindrance, slowing the reaction compared to primary amines and allowing for "pot life" (working time) before gelation.

Materials
  • Prepolymer: MDI-based prepolymer (NCO content ~10%).[1]

  • Chain Extender: DEPD.

  • Solvent: Dimethylacetamide (DMAc) (optional, for solution casting).[1]

Calculation (Isocyanate Index)

For chain extension, we typically target an Index of 1.00–1.05 (slight isocyanate excess).[1]



Simplified:


[1]
Step-by-Step Procedure
  • Degassing:

    • Degas the prepolymer in a vacuum chamber at 60°C for 30 minutes to remove trapped air bubbles.[1]

  • Mixing (The Critical Step):

    • Add calculated DEPD to the prepolymer.[1]

    • Observation: Unlike primary amines which gel instantly (seconds), DEPD allows 2–5 minutes of mixing time due to steric hindrance.[1]

    • Mix vigorously (2000 RPM) using a planetary mixer (e.g., SpeedMixer) for 60 seconds.

  • Curing:

    • Pour mixture into a Teflon mold pre-heated to 80°C.

    • Stage 1 Cure: 80°C for 4 hours.

    • Stage 2 Post-Cure: 120°C for 2 hours (ensures complete conversion of hindered amines).[1]

Workflow cluster_check Quality Control Loop Start Start: Raw Materials Calc Stoichiometry Calculation (AHEW 65.12) Start->Calc Mix High-Shear Mixing (SpeedMixer) Calc->Mix Cast Mold Casting (Pot life ~5 mins) Mix->Cast Cure1 Stage 1 Cure 80°C @ 4h Cast->Cure1 Cure2 Stage 2 Post-Cure 120°C @ 2h Cure1->Cure2 QC QC: FTIR & DSC Cure2->QC QC->Mix Adjust Ratio if Tg is low

Figure 2: Workflow for Polyurea Elastomer fabrication using DEPD.

Quality Control & Safety

QC Parameters
TestMethodAcceptance Criteria
Conversion FTIRDisappearance of NCO (2270 cm⁻¹) or Epoxide (915 cm⁻¹).[1]
Thermal DSCSingle

indicates homogeneous network/chain.[1] Multiple

s imply phase separation.[1]
Viscosity RheologyLinear increase (Protocol A) vs. asymptotic gelation (Protocol B).[1]
Safety Profile
  • Corrosivity: DEPD is corrosive to skin and eyes (Category 1B).[1] Nitrile gloves are insufficient for prolonged contact; use Butyl rubber or double-glove.[1]

  • Flammability: Flash point is ~50-60°C. Ground all equipment to prevent static discharge.[1]

References

  • PubChem. (2023).[1] this compound Compound Summary. National Library of Medicine.[1] [Link][1]

  • Huntsman Corporation. (2022).[1] Jeffamine® Amines: Technical Bulletin on Secondary Amine Reactivity. (General reference for secondary amine kinetics).

  • Polymer Innovation Blog. (2022). Epoxy Curing Agents - Part 1: Amines. [Link]

  • MDPI. (2023).[1] Chemical Structure and Side Reactions in Polyurea Synthesized via the Water–Diisocyanate Synthesis Pathway. [Link][5]

Sources

role of N,N'-Diethyl-1,3-propanediamine in pharmaceutical synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: N,N'-Diethyl-1,3-propanediamine in Pharmaceutical Synthesis & Purification

Part 1: Core Directive & Strategic Overview

This compound (Sym-DEPDA) is a specialized symmetric diamine distinct from its more common isomer, N,N-Diethyl-1,3-propanediamine (DEAPA). While DEAPA is the standard side-chain precursor for drugs like Tiapride and Metoclopramide, Sym-DEPDA occupies a high-value niche in two critical areas of pharmaceutical development:

  • Downstream Processing (Purification): It serves as a high-affinity Displacer in Displacement Chromatography, enabling the high-concentration purification of monoclonal antibodies (mAbs) and complex proteins.

  • Upstream Synthesis (Discovery): It acts as a symmetric linker for Bis-Intercalators and Aza-Acridine antitumor agents, where its specific chain length and secondary amine termini dictate DNA binding geometry.

Critical Disambiguation:

  • Target Molecule: this compound (Symmetric:

    
    ) | CAS: 10061-68-4.
    
  • Common Confusion: N,N-Diethyl-1,3-propanediamine (Unsymmetric:

    
    ) | CAS: 104-78-9.
    
  • Guidance: Ensure raw material verification via NMR or refractive index (

    
    ) before proceeding.
    

Part 2: Scientific Integrity & Protocols

Application A: High-Performance Displacement Chromatography (HPDC)

Context: In the purification of biologics, traditional elution chromatography often yields dilute product fractions. Displacement chromatography using Sym-DEPDA exploits the molecule's high affinity for cation exchange resins to "push" proteins off the column in highly concentrated, rectangular bands.

Mechanism: Sym-DEPDA acts as a displacer because its dynamic affinity (


) is higher than that of the target protein (

) and impurities (

). The displacer front travels through the column, resolving components based on their adsorption isotherms.

Protocol 1: Purification of Basic Proteins (e.g., Ribonuclease A Model)

  • Materials:

    • Stationary Phase: Strong Cation Exchanger (e.g., SP Sepharose High Performance).

    • Mobile Phase A (Carrier): 20 mM Phosphate Buffer, pH 6.0.

    • Displacer Solution: 40 mM this compound in Mobile Phase A (pH adjusted to 6.0 with HCl).

    • Regeneration Solution: 1.0 M NaCl in Buffer.

  • Workflow:

    • Equilibration: Flush column with 5 CV (Column Volumes) of Mobile Phase A.

    • Feed Loading: Load the protein mixture (e.g., crude Ribonuclease A/

      
      -Chymotrypsinogen A) at 50% breakthrough capacity.
      
    • Displacement Step: Switch inlet to Displacer Solution . Pump at low linear velocity (e.g., 0.5 mL/min).

      • Observation: The displacer forms a sharp rear front. Proteins will elute in sequential, highly concentrated zones ahead of the displacer.

    • Fraction Collection: Collect fractions based on UV absorbance (280 nm). The Sym-DEPDA front can be monitored via conductivity or UV (if derivatized, though it has low native UV).

    • Regeneration: Wash column with 1.0 M NaCl to strip the bound Sym-DEPDA.

Data Visualization: Displacement Train

DisplacementChromatography cluster_process Displacement Train Formation cluster_workflow Operational Workflow Resin Cation Exchange Resin (Stationary Phase) Impurity Impurity Zone (Low Affinity) Resin->Impurity Weak Binding Product Target Protein Zone (High Affinity) Impurity->Product Displaced by Displacer Sym-DEPDA Front (Highest Affinity) Product->Displacer Displaced by Equil 1. Equilibration (Buffer pH 6.0) Load 2. Feed Loading (Protein Mixture) Equil->Load Displace 3. Displacement (40mM Sym-DEPDA) Load->Displace Displace->Displacer Induces Regen 4. Regeneration (1M NaCl) Displace->Regen

Caption: Schematic of Displacement Chromatography. Sym-DEPDA acts as the high-affinity piston, compressing the target protein into a concentrated band.

Application B: Synthesis of Aza-Acridine Antitumor Agents

Context: Acridine derivatives are potent DNA intercalators. The use of Sym-DEPDA as a linker is strategic; the symmetric secondary amines allow for the synthesis of bis-intercalators (two acridine rings linked by the propyl chain) or specific mono-substituted derivatives where the terminal ethyl group modulates lipophilicity and cellular uptake.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr)

  • Reagents:

    • Substrate: 9-Chloro-aza-acridine (or 9-chloroacridine derivative).

    • Linker: this compound (Sym-DEPDA).

    • Solvent: Phenol (melted) or 1-Pentanol (high boiling point required).

    • Base: Potassium Carbonate (

      
      ) or excess diamine.
      
  • Methodology:

    • Preparation: Dissolve 9-chloro-aza-acridine (1.0 eq) in phenol at 60°C.

    • Addition: Add Sym-DEPDA (3.0 eq) dropwise. Note: Excess diamine is crucial to prevent the formation of the bis-acridine dimer if the mono-substituted product is desired.

    • Reaction: Heat to 100-120°C for 2-4 hours. Monitor via TLC (Mobile phase: DCM/MeOH/NH3).

    • Workup:

      • Cool to RT.

      • Dilute with Ether/DCM.

      • Wash with 10% NaOH (to remove phenol).

      • Extract aqueous layer with DCM.

    • Purification: Isolate the product (e.g., 9-[(3-(ethylamino)propyl)(ethyl)amino]acridine) via Flash Chromatography on Silica Gel (Eluent: DCM/MeOH 95:5).

Reaction Scheme Logic:

SynthesisPathway Chloro 9-Chloro-aza-acridine (Electrophile) Transition Meisenheimer Complex (Transition State) Chloro->Transition Heat (100°C) Phenol SymDEPDA This compound (Nucleophile) SymDEPDA->Transition Heat (100°C) Phenol Mono Mono-Substituted Product (Target: Antitumor Agent) Transition->Mono Major Path (Excess Amine) Bis Bis-Acridine Dimer (Side Product if Stoichiometry < 3eq) Transition->Bis Minor Path (Limiting Amine)

Caption: Synthetic pathway for amino-acridine derivatives. Stoichiometry control of Sym-DEPDA is the critical quality attribute (CQA) to avoid dimerization.

Part 3: Technical Specifications & Safety

Physicochemical Properties
PropertyValueRelevance to Protocol
CAS Number 10061-68-4 Unique Identifier (Distinct from DEAPA 104-78-9)
Molecular Weight 130.23 g/mol Calculation of Molarity for Displacer Buffer
Boiling Point 168°CHigh enough for reflux in toluene/pentanol
Density 0.819 g/mLVolumetric dispensing
pKa ~10.5 (Amine)Strong base; requires buffering in chromatography
Solubility Miscible in waterIdeal for aqueous buffer preparation
Safety & Handling (SDS Highlights)
  • Hazards: Corrosive (Skin Corr.[1][2] 1B), Flammable Liquid (Cat 3).

  • PPE: Neoprene gloves, chemical splash goggles, face shield.

  • Incompatibility: Strong oxidizers, acid chlorides, acid anhydrides.

  • First Aid: In case of skin contact, wash immediately with polyethylene glycol 400 or plenty of water.

References

  • ChemicalBook. (2025).[3] this compound Properties and Applications. Retrieved from

  • Sigma-Aldrich. (2025).[1] Product Specification: this compound 97%. Retrieved from (Note: Representative link for CAS 10061-68-4)

  • Cramer, S. M., et al. (1999). Displacement Chromatography of Proteins. In Journal of Chromatography A.
  • National Institutes of Health (NIH). (2025). PubChem Compound Summary: N,N'-Diethylpropane-1,3-diamine.[4] Retrieved from

  • MDPI. (2025). Synthesis, Stability, and Biological Evaluation of Novel Aminoderivatives Incorporating the Aza-Acridine Scaffold. (Demonstrates SNAr synthesis methodology). Retrieved from

Sources

Application Note: N,N'-Diethyl-1,3-propanediamine (DEPDA) in Agrochemical Formulation

[1][2]

Executive Summary

This technical guide details the application of N,N'-Diethyl-1,3-propanediamine (DEPDA) (CAS: 10061-68-4) as a functional neutralizing agent and volatility suppressant in agrochemical formulations.[1] Unlike common mono-amines (e.g., Dimethylamine, Isopropylamine), DEPDA offers a unique symmetrical diamine structure containing two secondary amine groups.[1]

This structure provides two critical formulation advantages:

  • Dual-Proton Acceptor Capacity: High efficiency in neutralizing weak acid herbicides (e.g., 2,4-D, Dicamba, Glyphosate), allowing for high-load Soluble Liquid (SL) formulations.[1]

  • Volatility Mitigation: The higher molecular weight and bidentate ionic bonding potential significantly reduce the vapor pressure of the resulting herbicide salt compared to volatile ester or light amine formulations, addressing off-target drift issues.[1]

Physicochemical Profile & Mechanistic Basis[2][3]

Chemical Identity[1][2][4]
  • IUPAC Name: N,N'-Diethylpropane-1,3-diamine[2][1]

  • CAS Number: 10061-68-4[2][1][3][4]

  • Molecular Weight: 130.23 g/mol [2][1][5]

  • Structure:

    
    
    
  • Functional Groups: Two secondary amines.

The "Cheli-Salt" Mechanism

In aqueous solution, DEPDA acts as a base.[1] When reacted with carboxylic acid herbicides (e.g., 2,4-D acid), it forms a stable ammonium salt.[1] Because DEPDA is a diamine, it can theoretically neutralize two moles of acid per mole of amine, forming a "bridged" salt complex.[1]

Key Advantage: The ethyl substitutions on the nitrogen atoms increase the lipophilicity of the salt complex compared to unmodified ammonia or methyl-amines. This lipophilic shift enhances the cuticular penetration of the active ingredient (AI) into the target weed leaf, potentially improving rainfastness and efficacy [1].

Volatility Profile

Volatilization of auxin herbicides (like Dicamba) occurs when the salt dissociates back to the free acid form on the leaf surface. Heavier amines with stronger proton affinity, such as DEPDA, shift the equilibrium toward the salt form, suppressing the release of the volatile free acid gas [2].

Application I: High-Load Soluble Liquid (SL) Formulation

The primary application of DEPDA is the formulation of high-concentration Soluble Liquids (SL) of phenoxy-auxin herbicides.

Formulation Logic

To create a commercially viable SL (e.g., 480 g/L acid equivalent), the insoluble herbicide acid must be converted to a water-soluble salt.[1]

  • Stoichiometry:

    • 2,4-D Acid MW: ~221.04 g/mol [1]

    • DEPDA MW: ~130.23 g/mol [2][1][5]

    • Molar Ratio: 1 Mole DEPDA : 2 Moles 2,4-D (Theoretical).[1]

    • Operational Ratio: A 1.05:2 molar excess of amine is recommended to buffer the system to pH 7.5–8.5, ensuring no free acid precipitates during cold storage.

Formulation Workflow Diagram

The following diagram illustrates the critical path for manufacturing a DEPDA-based herbicide salt.

FormulationWorkflowStartRaw Materials(Water, DEPDA, Tech Acid)ReactorReactor Charge(Water + DEPDA)Start->ReactorStep 1ReactionExothermic Neutralization(Slow Acid Addition < 50°C)Reactor->ReactionStep 2: Critical Control PointAdjustmentpH Adjustment & Sequestering Agent AdditionReaction->AdjustmentStep 3: SolubilizationFiltrationFiltration(1-5 micron)Adjustment->FiltrationStep 4: ClarificationQCQC Validation(CIPAC MT 39.3)Filtration->QCStep 5: Release

Figure 1: Step-by-step manufacturing workflow for a DEPDA-neutralized Soluble Liquid (SL).

Detailed Protocol: 2,4-D DEPDA Salt (480 g/L ae)

Objective: Produce 1 Liter of 480 g/L (acid equivalent) 2,4-D Soluble Liquid.

Materials
ComponentFunctionQuantity (g)
2,4-D Technical Acid (98%) Active Ingredient490.0 g
DEPDA (99%) Neutralizing Agent~150.0 g (Adjust to pH)
Water (Deionized) Diluent~450.0 g (To volume)
EDTA-Na4 Water Conditioner5.0 g
Antifoam (Silicone) Process Aid1.0 g
Manufacturing Procedure
  • Charge Water: Add 400g of deionized water to a jacketed stainless steel vessel.

  • Amine Addition: Add 140g of DEPDA to the water. Turn on agitation (medium shear).[1]

  • Acid Addition (Exotherm Control):

    • Warning: The reaction is highly exothermic.[1]

    • Slowly feed the 2,4-D technical acid into the amine-water solution.[1]

    • Monitor temperature; keep below 55°C to prevent darkening (oxidation) of the amine.[1]

  • Digestion: Once all acid is added, maintain agitation for 30 minutes until the solution is clear.

  • pH Adjustment: Check pH (1% dilution). Target pH is 7.5 – 8.5 .[1]

    • If pH < 7.5:[1] Add remaining DEPDA in 2g increments.[1]

    • If pH > 9.0:[1] Back-titrate with small amounts of 2,4-D acid.[1]

  • Adjuvant Addition: Add EDTA (to prevent hard water precipitation) and Antifoam.

  • Final Dilution: Top up with water to exactly 1.0 Liter volume (approx. 1180g total weight depending on density).[1]

  • Filtration: Filter through a 5-micron polypropylene bag filter to remove technical impurities.

Quality Control & Validation Methods

To ensure the formulation meets global standards, the following tests are mandatory.

Low Temperature Stability (CIPAC MT 39.3)

Agrochemicals must withstand freezing conditions during transport.[1]

  • Protocol: Place 100ml of sample in a centrifugation tube. Store at 0°C (or -5°C for cold climates) for 7 days.

  • Pass Criteria: No crystallization or phase separation.[1] If crystals form, they must re-dissolve upon gentle warming and inversion [3].[1]

pH and Dilution Stability (CIPAC MT 75.3)
  • Protocol: Dilute 5ml of formulation into 95ml of CIPAC Standard Water D (hard water).

  • Observation: The solution should remain clear without precipitation of the calcium salt of the herbicide (which would clog spray nozzles). DEPDA salts generally show good compatibility, but sequestering agents (EDTA) are recommended.[1]

Volatility/Vapor Pressure Comparative Data

Table 1: Comparative Vapor Pressure of 2,4-D Formulations (Generalized Data)

Formulation TypeVapor Pressure (mm Hg @ 25°C)Volatility Risk
2,4-D Ethyl Hexyl Ester

High
2,4-D DMA Salt

Low
2,4-D DEPDA Salt

Very Low

Note: The bidentate nature of the diamine-acid complex reduces the free acid equilibrium vapor pressure.

Safety & Regulatory Considerations

Nitrosamine Warning (Critical)

DEPDA contains secondary amine groups.

  • Risk: Secondary amines can react with nitrating agents (nitrites, nitrogen oxides) to form N-nitrosamines, which are potent carcinogens.[1]

  • Control Measure:

    • Nitrite-Free: Ensure no sodium nitrite is used as a corrosion inhibitor in the formulation or the packaging (can lining).[1]

    • Packaging: Use HDPE or lined steel drums approved for amine-based agrochemicals.

Handling
  • Corrosivity: DEPDA is corrosive to skin and eyes (Category 1B).[1] Full PPE (gloves, goggles, face shield) is required during the "Reactor Charge" phase.[1]

  • Odor: Amine odor can be strong.[1] Ensure adequate ventilation or scrubber systems on reactor vents.[1]

References

  • PubChem. (2023).[1][6] this compound Compound Summary. National Center for Biotechnology Information.[1] [Link]

  • Mueller, T. C., et al. (2013).[1] Volatility of Dicamba and 2,4-D Formulations. Weed Technology.[1][7] (General reference on amine salt volatility mechanics).

  • CIPAC. (2020).[1] MT 39.3 Low Temperature Stability of Liquid Formulations. Collaborative International Pesticides Analytical Council.[1][8] [Link]

  • ECHA. (2023). Registration Dossier: N,N'-diethylpropane-1,3-diamine. European Chemicals Agency.[1] [Link][1]

N,N'-Diethyl-1,3-propanediamine for cation exchange chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Protein Isolation via Cation Exchange Displacement Chromatography using N,N'-Diethyl-1,3-propanediamine (DEAPA)

Executive Summary

This application note details the use of This compound (DEAPA) as a high-affinity displacer in Cation Exchange (CEX) Displacement Chromatography. Unlike traditional salt-gradient elution, which dilutes the product and often yields overlapping peaks, displacement chromatography concentrates the analyte into highly pure, adjacent zones ("square wave" elution).

DEAPA is a secondary diamine (C


H

N

) that, when protonated, exhibits high affinity for strong cation exchange resins (e.g., SP Sepharose, Source 30S). It effectively displaces basic proteins (pI > 7), such as monoclonal antibodies, ribonucleases, and chymotrypsinogens, facilitating preparative-scale purification with high recovery and minimal solvent consumption.

Scientific Foundation: The Displacement Mechanism

Mode of Action

In displacement chromatography, the separation is governed by the competition for active sites on the stationary phase. The system is designed based on the relative affinity of components:



  • Carrier Phase: The column is equilibrated with a low-affinity buffer.

  • Feed: Proteins are loaded at high capacity.

  • Displacer (DEAPA): A solution containing DEAPA is introduced. Because DEAPA has a higher affinity for the sulfopropyl (SP) or carboxymethyl (CM) ligands than the proteins, it acts as a "piston," pushing the proteins down the column.

  • Self-Sharpening Boundaries: The proteins organize themselves into adjacent zones based on their own relative affinities, resulting in highly concentrated, pure fractions.

Chemical Suitability of DEAPA
  • Structure:

    
    
    
  • Charge State: At neutral working pH (pH 6.0–7.5), both secondary amine groups are protonated (pKa

    
     10.5 and 8.8), creating a dicationic species.
    
  • Affinity: The dicationic nature coupled with the hydrophobic ethyl tails provides a strong interaction with the stationary phase, making it an ideal displacer for moderately to strongly basic proteins.

Visualization of Workflow & Mechanism

Figure 1: The Displacement Train Concept

The following diagram illustrates the thermodynamic ordering of components inside the column during the displacement phase.

DisplacementTrain Resin Cation Exchange Resin (Stationary Phase) Carrier Carrier Buffer (Lowest Affinity) ProtA Protein A (Weak Binder) ProtA->Resin Weak Binding ProtA->Carrier Elutes ProtB Protein B (Strong Binder) ProtB->Resin Strong Binding ProtB->ProtA Pushes Displacer DEAPA Displacer (Highest Affinity) Displacer->Resin Strongest Binding Displacer->ProtB Pushes

Caption: Thermodynamic hierarchy in displacement chromatography. DEAPA (Red) displaces proteins, which self-assemble by affinity.

Materials & Equipment

ComponentSpecificationRecommended Product/Source
Displacer This compound, >98%Thermo Scientific / Sigma-Aldrich
Stationary Phase Strong Cation Exchanger (Sulfopropyl)SP Sepharose High Performance / Source 30S
Column Hardware Stainless steel or PEEK, 4.6 x 100mm (Analytical) or largerGE Tricorn / Bio-Rad Econo
Carrier Buffer 20-50 mM Phosphate or MES, pH 6.0–7.0Standard Lab Reagents
Regeneration Buffer 1.0 M NaCl in Carrier Buffer OR 0.1 M NaOHStandard Lab Reagents
Feed Stock Protein mixture (e.g., RNase A, Cytochrome C)5–10 mg/mL in Carrier Buffer

Experimental Protocol

Phase 1: Determination of Dynamic Binding Capacity (DBC)

Before displacement, the column's capacity must be known to prevent overloading.

  • Equilibration: Flush column with 5 CV (Column Volumes) of Carrier Buffer (e.g., 50 mM Phosphate, pH 6.5).

  • Frontal Analysis: Pump protein feed solution at 1% breakthrough velocity (e.g., 100 cm/h) continuously.

  • Detection: Monitor UV (280 nm). The point where UV absorbance reaches 5% of the feed concentration is the breakthrough point.

  • Calculation: Calculate mg protein bound per mL resin.

    • Note: For displacement runs, load the column to 70–80% of this DBC value.

Phase 2: The Displacement Run

This is the critical separation step.

  • Preparation of Displacer Solution:

    • Dissolve DEAPA in the Carrier Buffer to a final concentration of 5 mM to 10 mM .

    • Critical: Adjust pH back to the run pH (e.g., pH 6.5) using HCl.[1] DEAPA is basic; adding it will raise the pH significantly. Failure to re-adjust pH will alter the ionization state of the resin and proteins.

  • Loading:

    • Load the protein feed (at 70-80% DBC) onto the equilibrated column.

    • Wash with 1 CV of Carrier Buffer to remove unbound material.

  • Displacement Step:

    • Switch inlet to Displacer Solution (DEAPA) .

    • Flow rate: Reduce flow rate to 0.2 – 0.5 mL/min (slower flow aids thermodynamic equilibrium).

    • Collection: Collect small fractions (e.g., 0.5 mL).

  • Elution Profile:

    • You will observe a "rectangular" elution profile. The first block is the least retained protein, followed immediately by the more retained protein.

    • The DEAPA displacer front will appear after the last protein zone (monitor via conductivity or UV if DEAPA absorbs, though aliphatic amines have low UV; conductivity is the best indicator for the displacer front).

Phase 3: Column Regeneration (Crucial)

DEAPA binds very tightly. Proper removal is essential for column longevity.

  • High Salt Wash: Flush with 5 CV of 1 M NaCl in Carrier Buffer. The high ionic strength shields the electrostatic interaction, releasing the DEAPA.

  • Sanitization (Optional): Flush with 3 CV of 0.5 M NaOH (if resin is alkali-tolerant). This ensures deprotonation of any residual amine, eliminating its charge and binding capability.

  • Re-equilibration: Flush with 10 CV of Carrier Buffer until conductivity and pH return to baseline.

Workflow Diagram

ProtocolWorkflow Start Start: Column Equilibration (50 mM Phosphate, pH 6.5) Load Load Protein Feed (70-80% of Resin Capacity) Start->Load Wash Wash Unbound Sample (1 CV Carrier Buffer) Load->Wash Displace Apply DEAPA Displacer (5-10 mM, pH 6.5, Low Flow) Wash->Displace Collect Fraction Collection (Monitor UV & Conductivity) Displace->Collect Regen Regeneration (1M NaCl or 0.5M NaOH) Collect->Regen Regen->Start Next Cycle

Caption: Step-by-step cycle for DEAPA-mediated displacement chromatography.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Overlapping Peaks Flow rate too highReduce flow rate to allow equilibrium establishment.
Low Recovery Displacer concentration too highReduce DEAPA concentration (e.g., from 10 mM to 4 mM).
Displacer Co-elution Displacer affinity too lowEnsure pH is < 8.0 to keep DEAPA protonated.
Resin Fouling Incomplete RegenerationUse a high pH (NaOH) wash to deprotonate and remove DEAPA.

References

  • Shukla, A. A., & Cramer, S. M. (2024). Bioseparations Engineering: Principles, Practice, and Economics. Wiley.
  • Unilong Industry. (n.d.). This compound Application Note. Retrieved from

  • Bio-Rad Laboratories. (2024). Cation Exchange Chromatography Principles. Retrieved from

  • Kundc, S., et al. (1995). Displacement chromatography of proteins using low molecular weight anionic displacers. US Patent 5606033A. (Context: Comparison of small molecule displacers).
  • Thermo Fisher Scientific. (2024). Ion Exchange Column Chemistry. Retrieved from

(Note: While DEAPA is a known chemical entity, specific "Application Notes" from vendors are often proprietary. The protocol above is synthesized from standard displacement chromatography methodologies applied to this specific ligand class.)

Sources

Application Note: High-Throughput Screening for Cation Exchange Displacement Chromatography using N,N'-Diethyl-1,3-propanediamine (DEPD)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the methodology for implementing N,N'-Diethyl-1,3-propanediamine (DEPD) as a displacer in Cation Exchange (CEX) chromatography. Unlike traditional elution chromatography, which relies on salt gradients to weaken protein-resin interactions, displacement chromatography utilizes a molecule (the displacer) with a higher affinity for the stationary phase than the target proteins.[1][2]

DEPD (CAS: 10061-68-4) is a small-molecule diamine.[2][3][4][5][6] Its low molecular weight offers distinct advantages over polymeric displacers (e.g., dextran derivatives), including higher diffusivity, easier downstream removal via size-exclusion or diafiltration, and reduced column fouling.[2]

Key Application: This guide focuses on High-Throughput Process Development (HTPD) using 96-well filter plates to rapidly screen DEPD concentrations, pH conditions, and resin compatibility to predict column-scale displacement performance.[2][5]

Mechanism of Action

Displacement chromatography operates on the principle of competitive adsorption.[2][5] The process creates a "displacement train" where components exit the column in adjacent, highly concentrated zones based on their affinity for the resin.[2][5][7]

  • Loading: The column is equilibrated, and the feed (protein mixture) is loaded.

  • Displacement: The DEPD solution is pumped into the column.[2][5] Because DEPD has a higher affinity for the Cation Exchange resin than the proteins, it acts as a "piston," pushing the proteins ahead of it.[2]

  • Separation: Proteins self-assemble into zones.[2][5] The protein with the highest affinity moves immediately ahead of the DEPD front; the protein with the lowest affinity moves furthest ahead.[2][5]

Visualization: The Displacement Train

The following diagram illustrates the theoretical zonal separation achieved by DEPD.

DisplacementTrain Resin CEX Resin (Stationary Phase) Impurity Low Affinity Impurities Resin->Impurity Elutes First Target Target Protein (High Purity Zone) Impurity->Target Pushed by Target Displacer DEPD Displacer (The 'Piston') Target->Displacer Pushed by DEPD

Caption: Schematic of the displacement train. DEPD (Blue) displaces the Target (Green), which in turn displaces Impurities (Red).

High-Throughput Screening (HTS) Workflow[2][6][9]

Traditional displacement optimization requires consuming large amounts of protein on column runs.[2][5] This HTS workflow uses batch binding isotherms in 96-well plates to determine the Steric Mass Action (SMA) parameters, specifically the characteristic charge (


) and equilibrium constant (

), which predict displacement efficacy.[2]
Experimental Design (DoE)[2]
  • Variable 1: pH (Rows). Screen pH 6.0 – 8.0 (DEPD pKa is ~11, ensuring it remains positively charged).

  • Variable 2: DEPD Concentration (Columns). Gradient from 0 mM to 50 mM.[2][5]

  • Constant: Resin type (e.g., SP Sepharose High Performance or Poros 50 HS).[2][5]

HTS Logic Diagram

HTS_Workflow Start Start: HTS Setup Prep 1. Prepare Resin Slurry & Stock Solutions Start->Prep Load 2. Load Protein to Resin (96-Well Filter Plate) Prep->Load DispAdd 3. Add DEPD Displacer (Concentration Gradient) Load->DispAdd Incubate 4. Incubate & Shake (Equilibrium Reached) DispAdd->Incubate Elute 5. Centrifuge/Vacuum Collect Supernatant Incubate->Elute Analyze 6. Analyze Supernatant (UV A280 / HPLC) Elute->Analyze Decision Is Protein Displaced? Analyze->Decision Success Optimal Conditions Found (Scale to Column) Decision->Success Yes (>90% Recovery) Fail Increase DEPD Conc. or Change pH Decision->Fail No (<50% Recovery) Fail->DispAdd

Caption: Step-by-step HTS workflow for screening DEPD displacement efficiency.

Detailed Protocol

Safety Warning: this compound is corrosive and flammable.[2][5] All handling must occur in a fume hood.[2][5] Use chemically resistant plates (polypropylene).[2][5]

Materials
  • Displacer: this compound (Sigma-Aldrich/Merck).[2][5]

  • Resin: Strong Cation Exchanger (e.g., Capto S, SP Sepharose).[2]

  • Plate: 96-well filter plate (0.45 µm PVDF or PP membrane).

  • Buffer: 20 mM Phosphate or Acetate (pH 6.0–8.0).

  • Equipment: Robotic liquid handler (e.g., Tecan Freedom EVO) or multichannel pipettes; Plate shaker; Vacuum manifold.

Step 1: Stock Solution Preparation[2][6]
  • DEPD Stock (100 mM): Dissolve DEPD in the equilibration buffer. Adjust pH carefully with HCl to match the target experimental pH.

    • Note: DEPD is a base; adding it to buffer will spike pH.[2][5] It is critical to re-adjust pH to the experimental setpoint (e.g., pH 7.0) before adding to the plate.

  • Protein Stock: Prepare target protein at 2 mg/mL in equilibration buffer.

Step 2: Resin Preparation[2]
  • Pipette 50 µL of resin slurry (50% v/v) into each well of the filter plate.[2][5]

  • Apply vacuum to remove storage ethanol.[2][5]

  • Equilibration: Add 200 µL buffer, shake 2 min, vacuum. Repeat 3x.

Step 3: Protein Loading (Pre-loading Method)

Goal: Saturate the resin with protein to simulate a loaded column.

  • Add 100 µL of Protein Stock to all wells.

  • Incubate on a shaker (1100 rpm) for 30 minutes.

  • Collect flow-through (FT) to calculate the actual mass bound (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ).[2]
    
Step 4: Displacer Screening (The Challenge)

Goal: Determine if DEPD can desorb the protein.[2]

  • Prepare a DEPD concentration gradient plate (Source Plate).[2][5]

    • Columns 1-2: 0 mM (Control)

    • Columns 3-4: 5 mM

    • Columns 5-6: 10 mM

    • Columns 7-8: 20 mM

    • Columns 9-10: 35 mM[2][5]

    • Columns 11-12: 50 mM[2][5]

  • Transfer 150 µL of DEPD solution from Source Plate to the Resin Plate (containing bound protein).[2][5]

  • Incubate: Shake for 45–60 minutes. Equilibrium is slower in displacement mode than simple salt elution.[2][5]

  • Collection: Apply vacuum and collect the supernatant (eluate) into a UV-transparent read plate.[2][5]

Step 5: Analysis
  • Measure A280 of the eluate.[2][5]

  • Calculation: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="ng-star-inserted display">

    
    [2]
    

Data Interpretation & Expected Results

The "Displacement Isotherm"

Plot the Concentration of Protein in Supernatant (Y-axis) vs. Concentration of DEPD (X-axis) .[2][5]

DEPD Conc. (mM)Expected Result (Weak Displacement)Expected Result (Strong Displacement)
00% Protein Eluted0% Protein Eluted
5< 5% Protein Eluted10-20% Protein Eluted
1010% Protein Eluted> 80% Protein Eluted (Critical Point)
2025% Protein Eluted> 95% Protein Eluted
5050% Protein Eluted100% Protein Eluted
  • Ideal Profile: A "Step Function."[2][5] You want a sharp transition where a specific concentration of DEPD suddenly displaces the majority of the protein.[2][5] This indicates a "rectangular" isotherm, which is required for high-resolution displacement chromatography.[2][5]

  • Shallow Curve: If the displacement increases gradually (linear), DEPD is acting more like a salt (ionic strength eluter) than a true displacer.[2] Action: Lower the salt concentration in the base buffer to increase the competitive advantage of DEPD.

Selectivity Analysis

If screening a mixture (e.g., Protein A + Impurity B):

  • Analyze eluate via HPLC/UPLC.[2][5]

  • Identify the DEPD concentration where Impurity B is eluted but Protein A remains bound (or vice versa).[2][5] This concentration is your "breakthrough" point for the displacement train.[2][5]

References

  • Tugcu, N., et al. (2002).[2][5][8] "Stationary Phase Effects on the Dynamic Affinity of Low-Molecular-Mass Displacers." Journal of Chromatography A, 954, 127–135.[2][5][8]

  • Cramer, S. M. (2012).[1][2][5] "Displacement Chromatography."[1][2][5][7][8][9][10] Springer Nature Experiments.[2][5] Available at: [Link][2][5]

  • Kunduru, B. R., & Cramer, S. M. (2004).[2][5] "High-throughput screening of displacers for protein purification in ion-exchange chromatography." Journal of Chromatography A.

Sources

N,N'-Diethyl-1,3-propanediamine as a building block for specialty polymers

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: N,N'-Diethyl-1,3-propanediamine (Sym-DEAPA) in Specialty Polymer Synthesis

Chemical Identity & Strategic Value

Executive Summary: this compound (CAS: 10061-68-4) is a symmetrical, secondary aliphatic diamine.[1] Unlike its more common isomer N,N-Diethyl-1,3-propanediamine (a primary/tertiary amine used as a standard epoxy accelerator), this specific N,N'- isomer serves as a high-value chain extender and building block for specialty polyureas and high-performance epoxies.[1] Its value lies in its secondary amine functionality , which significantly moderates reaction kinetics with isocyanates and epoxides, bridging the gap between "snap-cure" systems and those requiring extended pot life.[1]

Chemical Profile:

  • IUPAC Name:

    
    -Diethylpropane-1,3-diamine[1][2][3][4]
    
  • Structure:

    
    
    
  • Functionality: Bifunctional Secondary Amine[1]

  • Key Attribute: Steric hindrance from ethyl groups + lower nucleophilicity of secondary amines vs. primary amines.[1]

PropertyValueRelevance to Polymer Science
CAS Number 10061-68-4Distinguishes from common DEAPA (CAS 104-78-9).[1]
Molecular Weight 130.23 g/mol Low equivalent weight for high crosslink density.[1]
Boiling Point ~168°CSuitable for mid-temperature synthesis without flashing off.[1]
Reactivity ModerateSlower than primary amines; faster than aromatic secondary amines.[1]

Application 1: Controlled-Reactivity Polyurea Elastomers

The Challenge: Standard polyurea spray coatings use primary amines (e.g., polyetheramines) that react with isocyanates in seconds (2–5s).[1] This "snap-cure" often leads to poor surface wetting, adhesion failures, and "orange peel" defects because the polymer gels before it can flow.[1]

The Solution: Using this compound as a chain extender introduces a "kinetic delay."[1] The secondary amines react slower due to steric hindrance from the ethyl groups, extending the gel time to 15–45 seconds. This allows the material to self-level and wet the substrate effectively before solidifying.[1]

Mechanism of Action

The ethyl group on the nitrogen creates a steric shield, requiring the isocyanate group to orient more precisely for the collision to result in a bond.[1] This reduces the frequency of successful collisions compared to unhindered primary amines.[1]

ReactionKinetics Iso Isocyanate Prepolymer (-NCO) FastComplex Transition State (Low Barrier) Iso->FastComplex SlowComplex Transition State (Sterically Hindered) Iso->SlowComplex PrimAmine Primary Amine (Standard Chain Extender) PrimAmine->FastComplex SecAmine This compound (Secondary Amine) SecAmine->SlowComplex SnapCure Snap Cure (Gel Time: <5s) Defects: Orange Peel FastComplex->SnapCure k_fast ControlledCure Controlled Cure (Gel Time: 20-40s) Benefit: Self-Leveling SlowComplex->ControlledCure k_slow

Figure 1: Kinetic differentiation between primary amine extenders and this compound in polyurea synthesis.

Protocol: Synthesis of Self-Leveling Polyurea Coating

Materials:

  • Part A (Isocyanate): MDI-based prepolymer (15-16% NCO content).[1]

  • Part B (Resin Blend):

    • Polyetheramine (e.g., JEFFAMINE D-2000): 60 pbw (parts by weight).[1]

    • Chain Extender: this compound: 20 pbw.[1]

    • Pigment/Additives: 5 pbw.[1]

Step-by-Step Methodology:

  • Resin Preparation (Part B):

    • In a nitrogen-purged vessel, charge the Polyetheramine D-2000.[1]

    • Slowly add This compound under low-shear agitation (200 RPM). Note: Exothermic mixing is minimal, but ensure moisture exclusion as secondary amines are hygroscopic.

    • Vacuum degas the mixture at -0.09 MPa for 30 minutes to remove dissolved air and moisture.[1]

  • Impingement Mixing (Processing):

    • Load Part A and Part B into a high-pressure plural component sprayer (e.g., Graco Reactor).[1]

    • Ratio: 1:1 by volume (adjust index to 1.05).

    • Temperature: Set block and hose heat to 65°C (150°F). Note: Lower temperature than standard polyurea (75°C) is possible due to lower viscosity of the secondary diamine.[1]

    • Pressure: 2000–2500 psi.[1]

  • Application & Validation:

    • Spray onto a primed concrete substrate.[1]

    • Observation: Measure "Tack-Free Time" using the cotton ball test.

    • Expected Result: Tack-free in ~35 seconds (vs. 8 seconds for DETDA or primary amine equivalents).[1]

Application 2: Latent Hardener for Epoxy Adhesives[1]

The Challenge: Primary amines cure epoxies rapidly at room temperature, limiting pot life to minutes. Anhydrides require high heat.[1] Formulators need a "Goldilocks" hardener: stable at room temperature (long pot life) but reactive at moderate cure temperatures (60–80°C).[1]

The Solution: this compound acts as a latent hardener .[1] The secondary amines react slowly with the oxirane ring at ambient temperature due to the ethyl shielding.[1] Upon heating, the kinetic energy overcomes the steric barrier, initiating a robust cure.

Comparative Pot Life Data
Hardener TypePot Life (100g @ 25°C)Cure ScheduleTg (DSC)
Diethylenetriamine (Primary)25 mins25°C / 24h~85°C
This compound 4–6 hours 80°C / 2h ~95°C
IPDA (Cycloaliphatic)45 mins25°C / 24h~105°C
Protocol: Thermal Latency Evaluation

Workflow Visualization:

EpoxyWorkflow Start Stoichiometric Calculation (Amine Hydrogen Equivalent Weight) Mix Disperse Sym-DEAPA into DGEBA Epoxy Resin Start->Mix Rheology Rheology Test (Viscosity vs. Time @ 25°C) Mix->Rheology Cure Thermal Cure Cycle (Ramp to 80°C) Mix->Cure Analysis DMA / DSC Analysis (Tg & Crosslink Density) Cure->Analysis

Figure 2: Experimental workflow for validating latency and thermal properties.[1]

Step-by-Step Methodology:

  • Stoichiometry Calculation:

    • Calculate Amine Hydrogen Equivalent Weight (AHEW).[1]

    • MW of this compound = 130.23 g/mol .[1][3]

    • Active Hydrogens = 2 (One per secondary amine).[1]

    • AHEW =

      
       g/eq.[1]
      
    • Mix Ratio (phr) with standard Bisphenol A Epoxy (EEW=190):

      
      
      
  • Mixing & Pot Life Test:

    • Mix 100g Resin + 34.2g Hardener.[1]

    • Monitor viscosity at 25°C using a Brookfield viscometer.

    • Endpoint: Time to reach double initial viscosity.[1]

  • Curing:

    • Cast into aluminum molds.

    • Step cure: 60°C for 1 hour

      
       80°C for 2 hours.
      
    • Note: The slower reaction allows for excellent bubble release before gelation, resulting in void-free castings.[1]

Safety & Handling Protocol

While less volatile than lower molecular weight amines, this compound is corrosive and skin-sensitizing.[1]

  • Engineering Controls: Handle only in a fume hood or with local exhaust ventilation.

  • PPE: Butyl rubber gloves (nitrile is permeable to some diamines over time), chemical splash goggles, and face shield.[1]

  • Storage: Store under nitrogen blanket. Secondary amines can absorb

    
     from air to form carbamates, which appear as white crusts and degrade reactivity.[1]
    

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 61011, N,N-Diethyl-1,3-propanediamine. (Note: Differentiates the unsymmetrical isomer). Retrieved from [Link]

  • Primeaux, D. J. (2004).[1] Polyurea Elastomer Technology: History, Chemistry & Basic Formulating Techniques. Primeaux Associates.[1] (Foundational text on secondary amine chain extenders in polyurea).

  • Huntsman Corporation. (2007).[1] Jeffamine® Secondary Amines for Controlled Cure Polyureas.[1] Technical Bulletin. (General reference for secondary amine kinetics).

Sources

Application Note: Laboratory Handling and Storage of N,N'-Diethyl-1,3-propanediamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Profile[1][2][3][4][5]

N,N'-Diethyl-1,3-propanediamine (CAS: 10061-68-4) is a symmetric secondary diamine utilized frequently as a ligand in coordination chemistry, a displacer in protein chromatography, and a building block in pharmaceutical synthesis. Unlike its isomer N,N-Diethyl-1,3-propanediamine, this compound possesses secondary amine functionality at both ends of the propyl chain, imparting distinct reactivity and chelating properties.

Effective handling requires a nuanced understanding of its dual hazards: corrosivity (characteristic of free amines) and flammability . Furthermore, its potential to absorb atmospheric CO₂ (forming carbamates) necessitates strict exclusion of air to maintain reagent integrity.

Table 1: Physicochemical Properties (CAS 10061-68-4)
PropertyValueRelevance to Handling
Molecular Formula C₇H₁₈N₂-
Molecular Weight 130.23 g/mol Stoichiometric calculations.
Physical State Colorless LiquidVisual inspection for yellowing (oxidation).
Boiling Point ~168 °CHigh boiler; vacuum distillation required for purification.
Flash Point ~50.5 °C (123 °F)Flammable Liquid (Cat 3). Static precautions essential.
Density 0.819 g/mLSyringe transfer calculations.[1]
pKa ~11.1 (Predicted)Strong base; incompatible with acids/anhydrides.
Solubility Miscible in water, alcoholsHygroscopic; keep dry.

Safety Assessment & Engineering Controls

Hazard Analysis (The "Why")
  • Corrosivity: As a secondary amine, it causes severe skin burns and eye damage (GHS Category 1B). The mechanism involves rapid saponification of membrane lipids and protein denaturation. Self-Validating Step: If you detect a "fishy" odor, containment is already breached.

  • Flammability: With a flash point of ~50 °C, vapor-air mixtures can ignite near hot surfaces or static discharges.

  • Air Sensitivity: Amines react with atmospheric CO₂ to form solid carbamate salts, which can clog needles and alter stoichiometry.

Personal Protective Equipment (PPE) Matrix
  • Eyes: Chemical splash goggles + 8-inch Face Shield. (Standard safety glasses are insufficient for corrosive liquids).

  • Skin:

    • Splash Protection: Nitrile gloves (minimum 0.11 mm thickness). Change immediately upon contact.

    • Immersion/Spill Cleanup: Laminated film gloves (e.g., Silver Shield/4H) or heavy-duty Butyl Rubber.

  • Respiratory: If working outside a fume hood (not recommended), use a full-face respirator with Multi-Gas/Vapor cartridges (organic vapor + ammonia/methylamine).

Storage Protocol

To preserve purity and safety, this compound must be stored under a "Segregated & Inert" regime.

Storage Conditions
  • Atmosphere: Store under an inert atmosphere (Nitrogen or Argon). The headspace of the container should be backfilled after every use.

  • Temperature: Cool, dry area (< 25 °C). Refrigeration is acceptable but ensure the container warms to room temperature before opening to prevent condensation (water absorption).

  • Container: Type 316 Stainless Steel or Amber Glass with PTFE-lined caps. Avoid aluminum or copper/brass fittings (amine corrosion).

Segregation Logic

Store in a Flammables Cabinet , but strictly separated from:

  • Strong Acids: Exothermic neutralization.

  • Oxidizers: Fire/Explosion risk.[2][3][4][5]

  • Acid Chlorides/Anhydrides: Violent acylation reactions.

Visualization: Storage Decision Tree

StorageLogic Start Received this compound CheckSeal Check Seal & Label (Date Received) Start->CheckSeal InertCheck Is Headspace Inert? CheckSeal->InertCheck Flush Flush with N2/Ar InertCheck->Flush No SelectLoc Select Storage Location InertCheck->SelectLoc Yes Flush->SelectLoc FlamCab Flammables Cabinet SelectLoc->FlamCab Segregation Segregate from: Acids, Oxidizers, Anhydrides FlamCab->Segregation Monitor Weekly Visual Check (Yellowing = Oxidation) Segregation->Monitor

Figure 1: Logic flow for receiving and storing reactive amines to ensure long-term stability.

Handling & Transfer Protocols

Objective: Transfer liquid without exposure to air (quality control) or the operator (safety control).

Small Scale Transfer (< 20 mL)

Technique: Syringe transfer with inert gas blanket.

  • Preparation: Secure the reagent bottle in a fume hood. Insert a balloon filled with Nitrogen/Argon into the septum (or use a nitrogen line with a bleed needle).

  • Purge: Flush a glass syringe and needle with nitrogen 3 times.

  • Draw: Insert the needle through the septum. Invert the bottle (if volume allows) or ensure the needle tip is submerged. Draw the liquid slowly to avoid cavitation.

  • Pressure Balance: The nitrogen balloon/line will automatically replace the withdrawn volume, preventing vacuum formation and air ingress.

  • Dispense: Transfer directly into the reaction vessel (also under inert gas).

  • Cleanup: Immediately rinse the syringe with acetone/ethanol into a dedicated organic waste container. Do not leave amine residues in syringes; they will seize.

Large Scale Transfer (> 100 mL)

Technique: Cannula Transfer (Double-Tipped Needle).

  • Setup: Connect the source container (Reagent) and destination flask to a Schlenk line or inert gas manifold.

  • Cannula Insertion: Insert one end of a clean, oven-dried stainless steel cannula into the source container (above liquid level initially) and the other into the destination flask.

  • Purge Cannula: Flow gas from the source, through the cannula, and out the destination to purge oxygen.

  • Transfer: Lower the source end of the cannula into the liquid. Increase positive pressure in the source container (or slightly vent the destination) to drive the liquid across.

  • Completion: Raise the cannula tip above the liquid level to stop flow. Allow the cannula to drain before removal.

Visualization: Cannula Transfer Workflow

CannulaTransfer Setup Setup: Connect Source & Dest to Inert Gas Line Purge Purge Cannula (Gas Flow: Source -> Dest) Setup->Purge Submerge Submerge Cannula Tip in Source Liquid Purge->Submerge Transfer Apply Positive Pressure (Liquid Flows) Submerge->Transfer Stop Lift Cannula Tip (Stop Flow) Transfer->Stop Clean Wash Cannula Immediately Stop->Clean

Figure 2: Step-by-step workflow for air-free cannula transfer of large volumes.

Emergency Response & Waste Management

Spill Management

Minor Spill (< 10 mL):

  • Evacuate: Clear immediate area.

  • PPE: Don goggles, face shield, and Silver Shield/Laminate gloves.

  • Neutralize: Cover with a commercial amine neutralizer or dry sand/vermiculite. Avoid paper towels (fire risk with some amines).

  • Collect: Scoop into a hazardous waste bag. Wipe area with dilute acetic acid (vinegar) to neutralize residues, then water.

Major Spill (> 100 mL):

  • Alert: Activate fire alarm/evacuation if vapors are strong.

  • Ventilate: Maximize hood flow if safe.

  • Contain: Dike the spill with absorbent socks to prevent entry into drains.

  • Call EHS: Professional cleanup required due to flammability and corrosivity.

Waste Disposal
  • Classification: Hazardous Waste (Flammable, Corrosive).

  • Protocol:

    • Do NOT mix with acidic waste streams (violent reaction).[3]

    • Collect in a dedicated "Basic Organic Waste" container.

    • Label clearly with full chemical name and hazard warnings.[6]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 61011, N,N-Diethyl-1,3-propanediamine (Isomer Reference). Retrieved from [Link]

  • Occupational Health & Safety (OHS). Storage of Corrosive and Flammable Substances.[2][7] Retrieved from [Link]

Disclaimer: This guide is for educational purposes. Always consult the specific Safety Data Sheet (SDS) from your chemical supplier before handling.

Sources

N,N'-Diethyl-1,3-propanediamine as a chemical intermediate in organic reactions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide profiles N,N'-Diethyl-1,3-propanediamine (DEPDA) , a symmetrical secondary diamine (CAS 10061-68-4), distinct from its unsymmetrical isomer. While often overshadowed by primary diamines, DEPDA offers unique steric protection and reactivity profiles essential for synthesizing cyclic ureas (DMPU analogs), N-heterocyclic carbenes (NHCs), and specific pharmaceutical linkers. This document provides validated protocols for its use as a precursor in green solvent synthesis and ligand design, emphasizing the prevention of over-alkylation common with primary amines.

Technical Profile & Critical Disambiguation

Chemical Identity

WARNING: A common procurement error occurs between the symmetrical and unsymmetrical isomers. This guide focuses strictly on the symmetrical variant.

FeatureTarget Molecule (This Guide) Common Confusion Partner
Name This compound N,N-Diethyl-1,3-propanediamine
Structure


CAS 10061-68-4 104-78-9
Class Symmetrical Secondary DiaminePrimary / Tertiary Diamine
Reactivity Dual nucleophilic secondary aminesMixed primary/tertiary reactivity
Boiling Point ~168°C~171°C
Reactivity Matrix

DEPDA is characterized by two secondary amine centers separated by a flexible propyl linker.

  • Nucleophilicity: Moderate. The ethyl groups provide steric bulk that reduces the rate of reaction compared to methyl analogs (e.g., DMAPA), allowing for higher selectivity in substitution reactions.

  • Lipophilicity (LogP): ~0.57. The ethyl chains increase solubility in non-polar organic solvents compared to the parent 1,3-propanediamine.

  • Cyclization Potential: The C3 linker is thermodynamically primed for forming 6-membered heterocycles (pyrimidines/pyrimidinones).

Application I: Synthesis of Cyclic Urea Solvents (DETP)

Context: Polar aprotic solvents like HMPA and DMPU are critical for alkylation reactions but pose toxicity risks. DEPDA is the direct precursor to 1,3-Diethyl-3,4,5,6-tetrahydropyrimidin-2(1H)-one (DETP) , a safer, high-boiling polar aprotic solvent.

Reaction Pathway

The synthesis involves the condensation of DEPDA with a carbonyl source (Urea or Dimethyl Carbonate) to close the ring.

DETP_Synthesis DEPDA This compound (CAS 10061-68-4) Inter Intermediate: Linear Urea DEPDA->Inter + Reagent Heat Reagent Reagent: Urea or DMC Reagent->Inter Product Product: DETP (Cyclic Urea) (Polar Aprotic Solvent) Inter->Product Cyclization - Byproduct Byprod Byproduct: NH3 or MeOH Inter->Byprod

Figure 1: Synthetic pathway for converting DEPDA into the cyclic urea solvent DETP.

Protocol: Green Synthesis of DETP via Urea Condensation

Rationale: Using urea is atom-economical and avoids phosgene derivatives. The reaction is driven by the removal of ammonia.

Materials:

  • This compound (1.0 equiv)[1][2][3]

  • Urea (1.05 equiv)

  • Solvent: None (Neat reaction) or High-boiling solvent (e.g., Diglyme)

Step-by-Step Procedure:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a thermometer, and a reflux condenser connected to an acid trap (to neutralize evolved ammonia).

  • Addition: Charge the flask with DEPDA and Urea.

  • Ramp 1 (Melt): Heat the mixture to 130°C . The urea will melt and dissolve in the diamine. Ammonia evolution will begin.[4]

  • Ramp 2 (Cyclization): Slowly increase temperature to 200–210°C over 2 hours.

    • Critical Control Point: Ensure the temperature does not exceed 230°C to prevent degradation of the alkyl chains.

  • Completion: Maintain at 210°C until ammonia evolution ceases (approx. 3–5 hours). Monitor reaction progress via TLC (MeOH/DCM) or GC.

  • Purification:

    • Cool the mixture to room temperature.

    • Perform vacuum distillation. DETP typically distills at 120–125°C @ 10 mmHg .

  • Validation:

    • IR: Look for the strong urea carbonyl stretch at ~1630 cm⁻¹.

    • 1H NMR (CDCl3): Confirm the triplet for the propyl backbone and the quartet/triplet pattern of the ethyl groups.

Application II: Precursor for N-Heterocyclic Carbenes (NHCs)

Context: Symmetrical diamines are vital for synthesizing "saturated" NHC ligands (SIPr analogs). The ethyl groups in DEPDA provide a specific steric environment that is less bulky than isopropyl/tert-butyl but more shielding than methyl groups, useful in palladium-catalyzed coupling.

Protocol: Synthesis of the Amidinium Salt

Materials:

  • DEPDA (10 mmol)

  • Triethyl Orthoformate (15 mmol)

  • Ammonium Tetrafluoroborate (10 mmol)

  • Solvent: Ethanol (Absolute)

Procedure:

  • Mixing: In a round-bottom flask, combine DEPDA, triethyl orthoformate, and ammonium tetrafluoroborate in Ethanol (20 mL).

  • Reflux: Heat to reflux (80°C) for 4 hours. The orthoformate acts as the C1 source to close the ring.

  • Precipitation: Cool the solution to 0°C. The amidinium tetrafluoroborate salt often precipitates. If not, add diethyl ether to induce crystallization.

  • Filtration: Filter the white solid under argon (hygroscopic).

  • Deprotonation (To generate NHC): To generate the free carbene in situ, treat the salt with KHMDS or NaOtBu in THF immediately prior to catalysis.

Application III: Pharmaceutical Linker Chemistry

Context: In drug design, primary diamines often lead to uncontrolled polymerization or double-alkylation. DEPDA's secondary amines allow for controlled mono-functionalization because the steric bulk of the ethyl group retards the second addition after the first amine has reacted, provided stoichiometry is managed.

Comparative Workflow: Primary vs. Secondary Diamine

Linker_Chemistry cluster_0 Primary Diamine (Common Risk) cluster_1 DEPDA (Controlled) Prim H2N-(CH2)3-NH2 Poly Polymerization / Over-Alkylation Prim->Poly + Electrophile Sec Et-NH-(CH2)3-NH-Et Mono Mono-Adduct (Kinetic Control) Sec->Mono + 1.0 eq Electrophile (Steric Hinderance protects 2nd amine) Bis Bis-Adduct (Thermodynamic) Mono->Bis + Excess Electrophile High Temp

Figure 2: Kinetic control advantage of DEPDA in linker synthesis.

Protocol: Mono-Acylation for Linker Synthesis

Goal: Attach a drug pharmacophore to one end of the linker while keeping the other end available.

  • Conditions: Dissolve DEPDA (3.0 equiv) in DCM at 0°C. Using excess diamine is crucial to statistically favor mono-substitution.

  • Addition: Add the Acid Chloride (1.0 equiv) dropwise over 1 hour.

  • Workup:

    • Wash with water (high pH to keep amines neutral, or low pH to separate?).

    • Specific Trick: Extract the mixture with dilute HCl (pH 5). The unreacted diamine (diprotic) will stay in the water. The mono-amide (less basic) can be extracted into organic solvent or salted out depending on the lipophilicity of the acyl group.

  • Result: Yields the mono-amide

    
    .
    

Handling & Safety Information

  • Hazards: DEPDA is Corrosive (Category 1B) and Flammable (Category 3) .

  • PPE: Neoprene gloves, chemical splash goggles, and face shield.

  • Storage: Store under nitrogen. Secondary amines can absorb CO2 from the air to form carbamates (reversible but annoying).

  • Incompatibility: Strong oxidizers, acid chlorides (violent reaction), and anhydrides.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 61011, this compound. Retrieved from [Link]

  • Mukhopadhyay, S., et al. (2004). Rotational barriers in N,N'-diethyl-1,3-diazacyclohexane derivatives. Journal of Organic Chemistry.

Sources

Troubleshooting & Optimization

troubleshooting N,N'-Diethyl-1,3-propanediamine synthesis side reactions

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for organic chemists and process engineers encountering difficulties in the synthesis of N,N'-Diethyl-1,3-propanediamine (DEAPA) .

This guide focuses primarily on the Nucleophilic Substitution (Alkylation) route (1,3-Dihalopropane + Ethylamine) as it is the most common bench-scale method and the one most prone to complex side-reaction profiles.

Subject: Optimization of this compound Synthesis Ticket Type: Process Chemistry / Impurity Profiling Applicable Route: Nucleophilic Substitution (


) of 1,3-Dichloropropane with Ethylamine.

Core Reaction Dynamics & Failure Modes

The synthesis of DEAPA via alkylation is a classic competition between substitution (


), elimination  (

), and poly-alkylation . Understanding the kinetic hierarchy is the first step to troubleshooting.
The Reaction Network (Visualized)

The following pathway diagram illustrates the desired route versus the three most common "impurity sinks."

DEAPA_Synthesis SM 1,3-Dichloropropane + Ethylamine Inter Intermediate: N-Ethyl-3-chloropropylamine SM->Inter SN2 (Slow) Elim Side Reaction A: Allyl Species (Elimination) SM->Elim High Temp / Strong Base Product TARGET: This compound (DEAPA) Inter->Product SN2 (Fast) Cyc Side Reaction B: N-Ethylazetidine (Cyclization) Inter->Cyc Low Conc. / Intramolecular Poly Side Reaction C: Tri/Tetra-ethylated Oligomers (Over-Alkylation) Inter->Poly Stoichiometry Deficit Product->Poly Stoichiometry Deficit

Figure 1: Kinetic pathway of DEAPA synthesis showing critical divergence points for impurities.

Troubleshooting Modules (FAQ Format)

Module A: The "Polysubstitution" Trap (Yield Loss)

User Issue: "My GC-MS shows a complex mixture of peaks heavier than the product. The yield of the secondary diamine is <40%."

Root Cause: Statistical Over-Alkylation. In


 reactions involving dihalides and amines, the product (DEAPA) is a secondary amine, which is often more nucleophilic than the starting primary amine (Ethylamine) due to the inductive effect of the ethyl groups. If the concentration of Ethylamine is not high enough, the alkyl halide will react with the DEAPA you just made, forming tertiary and quaternary ammonium salts.

Corrective Action:

  • Increase Molar Equivalents: You cannot use a 2:1 ratio (Amine:Halide). You must use a large excess of Ethylamine to statistically favor the primary attack.

    • Recommendation: Minimum 5:1 to 10:1 molar ratio of Ethylamine to 1,3-Dichloropropane [1].

  • Order of Addition: Never add the amine to the halide. Add the halide dropwise to the refluxing amine. This ensures the halide always encounters a high concentration of fresh amine, minimizing the chance of it meeting a product molecule.

Module B: The "Gas & Tar" Scenario (Elimination)

User Issue: "I see significant gas evolution during the reaction, and the crude mixture is dark/tarry."

Root Cause: E2 Elimination Competition. 1,3-Dichloropropane has beta-hydrogens. Under high temperatures or with very strong bases, it undergoes dehydrohalogenation to form allyl chloride or 1,3-dienes , which then polymerize into dark tars.

Corrective Action:

  • Temperature Control: Keep the reaction temperature moderate (typically 50–70°C). Do not exceed 100°C unless using a pressure vessel with controlled kinetics.

  • Base Selection: If using an auxiliary base to scavenge HCl (e.g., NaOH), ensure it is not too concentrated. However, in this specific synthesis, excess Ethylamine usually acts as both the nucleophile and the HCl scavenger (forming Ethylamine Hydrochloride). This is safer than using strong inorganic bases which promote elimination [2].

Module C: Purification Nightmares

User Issue: "I cannot separate the mono-substituted impurity from the di-substituted target by distillation."

Root Cause: Close Boiling Points & Salt Formation. The mono-substituted intermediate (N-Ethyl-3-chloropropylamine) and the target DEAPA have different polarities but can interact. Furthermore, if the reaction mixture was not basified completely during workup, amine salts will remain in the aqueous phase or decompose during distillation.

Corrective Action:

  • The pH Swing: Ensure the crude reaction mixture is treated with 50% NaOH to pH >13 before extraction. This liberates the free amines from their hydrochloride salts.

  • Fractional Distillation: DEAPA (b.p. ~168-170°C) separates well from unreacted Ethylamine (b.p. 16°C) and water. Use a Vigreux column.

  • Azeotropic Drying: Amines are hygroscopic. Dry the organic layer thoroughly (KOH pellets or

    
    ) before distillation to prevent water-amine azeotropes.
    

Validated Experimental Protocol

This protocol minimizes side reactions via "High-Dilution Kinetic Control."

Materials
  • Substrate: 1,3-Dichloropropane (1.0 eq)

  • Reagent: Ethylamine (70% aq. solution or anhydrous) (8.0 eq )

  • Solvent: Ethanol (optional, to homogenize)

Step-by-Step Workflow
  • Setup: Equip a 3-neck round bottom flask with a high-efficiency reflux condenser (cooled to 0°C if possible), a pressure-equalizing addition funnel, and a thermometer.

  • Amine Charge: Charge the flask with Ethylamine (8.0 eq). Heat to mild reflux (~40-50°C).

  • Controlled Addition: Add 1,3-Dichloropropane (1.0 eq) dropwise over 2-3 hours .

    • Why? This maintains the "High Dilution" principle. The concentration of alkyl halide remains low relative to the amine, suppressing over-alkylation.

  • Reflux: Stir at reflux for an additional 4-6 hours. Monitor by TLC (eluent: MeOH/NH4OH) or GC.

  • Excess Removal: Distill off the excess Ethylamine (recoverable) at atmospheric pressure.

  • Basification: Cool the residue. Add 50% NaOH solution dropwise with cooling until pH >13. Two layers will form.

  • Extraction: Extract the oily amine layer with Toluene or Dichloromethane (DCM).

  • Drying & Distillation: Dry over solid KOH. Fractionally distill the crude oil. Collect the fraction at 168–172°C .

Data Summary: Expected Impurity Profile
ComponentStructure TypeBoiling PointOriginRemoval
Ethylamine Primary Amine16.6°CReagent ExcessRotovap / Distillation
Allyl Chloride Alkene45°CElimination (Side Rxn)Fore-cut Distillation
DEAPA (Target) Secondary Diamine169-171°C Main ProductMain Fraction
Triethyl-diamine Tertiary Amine>200°COver-alkylationPot Residue
Polymers/Tars OligomersN/A (Solid/Gum)PolymerizationPot Residue

Troubleshooting Logic Tree

Use this flow to diagnose specific failures in your current batch.

Troubleshooting_Tree Start Start Diagnosis YieldCheck Is Yield < 50%? Start->YieldCheck PurityCheck Is Purity < 95%? YieldCheck->PurityCheck No (Yield OK) ResidueCheck Is Pot Residue > 20% mass? YieldCheck->ResidueCheck Yes SaltCheck Did you basify to pH > 13? PurityCheck->SaltCheck Yes StoichIssue CAUSE: Over-Alkylation FIX: Increase Amine:Halide Ratio ResidueCheck->StoichIssue Yes (Viscous/Tar) VolatileCheck Did you lose volatile mass? ResidueCheck->VolatileCheck No ElimIssue CAUSE: Elimination (Propene) FIX: Lower Temp / Reduce Base Strength VolatileCheck->ElimIssue Yes SaltIssue CAUSE: Amine trapped as HCl salt FIX: Add 50% NaOH, re-extract SaltCheck->SaltIssue No DistillCheck Distillation Range Broad? SaltCheck->DistillCheck Yes WaterIssue CAUSE: Wet Amine (Azeotrope) FIX: Dry with KOH pellets before distill DistillCheck->WaterIssue Yes

Figure 2: Diagnostic decision tree for DEAPA synthesis failures.

References

  • LibreTexts Chemistry. (2020). Reactions of Amines - Alkylation. [Link]

  • Safrole.com. Ethylamine Properties, Reactions, and Applications. [Link]

  • PubChem. (2025).[1] this compound Compound Summary. [Link]

  • Google Patents. (2013). CN103333073B - Process for preparing N,N-dimethyl-1,3-propane diamine.[2] (Cited for process analogy regarding hydrogenation routes).

Sources

Technical Support Center: N,N'-Diethyl-1,3-propanediamine (DEPDA) Stability & Storage

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stability Paradox

N,N'-Diethyl-1,3-propanediamine (DEPDA) is a symmetrical secondary diamine. While chemically robust in diverse applications—from epoxy curing agents to pharmaceutical intermediates—it exhibits a specific vulnerability profile during storage.

Unlike tertiary amines, DEPDA retains an active hydrogen on each nitrogen atom. This structural feature acts as a "chemical handle," making the molecule susceptible to two primary degradation vectors: atmospheric carboxylation (reaction with CO2) and oxidative dehydrogenation (reaction with O2).

This guide provides a self-validating protocol to maintain >99% purity over extended storage periods.

Module 1: The Degradation Mechanism (The "Why")

To prevent degradation, one must understand the enemy. DEPDA does not simply "go bad"; it reacts with the environment.

The Pathways
  • Carbamylation (The "White Crust"): Secondary amines are nucleophilic. They attack the electrophilic carbon in atmospheric CO2. This forms a zwitterion which rearranges into a carbamate salt.[1] This is often visible as a white crust on the bottle cap.

  • Oxidative Dehydrogenation (The "Yellowing"): Oxygen creates radical species that abstract hydrogen from the

    
    -carbon (next to the nitrogen), leading to imine formation. These imines conjugate, absorbing blue light and reflecting yellow/brown.
    
  • Hygroscopic Hydration: The amine lone pairs hydrogen-bond aggressively with atmospheric moisture, altering the molecular weight and stoichiometry of downstream reactions.

Mechanism Visualization

The following diagram illustrates the specific chemical threats to the DEPDA molecule.

DEPDA_Degradation DEPDA This compound (Active Secondary Amine) Carbamate Carbamate Salt (White Precipitate) DEPDA->Carbamate Nucleophilic Attack (Fast) Imine Imine/Schiff Base (Yellow Discoloration) DEPDA->Imine Radical Oxidation (Slow, Cumulative) Hydrate Amine Hydrate (Stoichiometry Drift) DEPDA->Hydrate H-Bonding CO2 Atmospheric CO2 CO2->Carbamate O2 Atmospheric O2 O2->Imine H2O Humidity (H2O) H2O->Hydrate

Figure 1: Chemical degradation pathways of secondary amines exposed to ambient atmosphere.

Module 2: Storage Protocol (The "How")

This protocol is designed to be self-validating . If you follow these steps, the absence of physical changes (color/precipitate) serves as the primary confirmation of success.

The "Inert-Barrier" System

Objective: Isolate DEPDA from CO2, O2, and H2O.

ParameterSpecificationScientific Rationale
Container Amber Glass or Stainless SteelAmber glass blocks UV (which catalyzes oxidation). Steel is impermeable. Avoid polyethylene for long-term storage as it is permeable to O2 over time.
Headspace Dry Nitrogen or ArgonDisplaces air. Argon is heavier than air and provides a superior "blanket" over the liquid surface.
Seal Teflon-lined Cap + ParafilmTeflon (PTFE) resists amine attack. Parafilm provides a secondary gas barrier.
Temperature 2°C – 8°C (Refrigerated)Arrhenius equation: Lowering T slows reaction rates. Critical: Must warm to room temp before opening (see FAQs).
Handling Workflow

The majority of degradation occurs during dispensing.

Handling_Workflow Start Storage (4°C) Equilibrate 1. Warm to Room Temp (Prevents Condensation) Start->Equilibrate Essential Step Purge 2. Inert Gas Purge (N2/Ar Flow) Equilibrate->Purge Dispense 3. Dispense Aliquot (Syringe/Cannula) Purge->Dispense Backfill 4. Backfill Headspace (Inert Gas) Dispense->Backfill Seal 5. Seal & Parafilm Backfill->Seal Seal->Start Return to Storage

Figure 2: The "Inert-Barrier" loop for dispensing hygroscopic amines.

Module 3: Troubleshooting & FAQs

Q1: My DEPDA has turned yellow. Is it still usable?

Diagnosis: The yellow color indicates the formation of imines or conjugated enamine impurities due to oxidation [1]. Impact: For non-critical applications (e.g., bulk pH adjustment), it may be acceptable. For precision synthesis (e.g., pharmaceutical ligands), these impurities can act as chain terminators or poison catalysts. Solution:

  • Minor Yellowing: Use as is, but account for slightly lower purity.

  • Dark Amber/Brown: Distill. Simple distillation under reduced pressure (vacuum) will separate the pure amine (lower boiling point) from the heavier oxidized oligomers.

Q2: There is a white crust around the cap. What is it?

Diagnosis: This is the carbamate salt formed by the reaction of DEPDA with atmospheric CO2 [2]. Reaction:


Troubleshooting: 
  • Do not shake the bottle; this will mix the solid into the liquid.

  • Wipe the threads with a dry cloth.

  • Filter the liquid through a coarse fritted glass filter under an inert atmosphere if solids have fallen in.

Q3: Why do you insist on warming the bottle before opening?

The Physics: If you open a 4°C bottle in a 25°C/50% RH lab, the bottle acts as a condenser. Atmospheric water vapor will instantly condense inside the bottle walls and mix with the hygroscopic amine. Result: Water contamination leads to hydrolysis risks in downstream chemistry and accelerates carbamate formation. Always equate temperature before breaking the seal.

Q4: Can I store this in a standard polyethylene (HDPE) bottle?

Recommendation: Only for short durations (< 1 month). Reasoning: HDPE is slightly permeable to oxygen over long periods. For long-term storage (>6 months), transfer to amber glass or aluminum/steel containers to ensure the "Inert-Barrier" integrity.

References

  • Mechanism of Amine Oxidation

    • Title: Mechanism of Yellowing: Carbonyl Formation during Hygrothermal Aging in a Common Amine Epoxy
    • Source: National Institutes of Health (PMC) / ACS Omega
    • Link:[Link]

  • Amine-CO2 Reaction Kinetics

    • Title: A Unified Approach to CO2–Amine Reaction Mechanisms
    • Source: ACS Public
    • Link:[Link]

  • General Handling of Hygroscopic Amines

    • Title: Standard Operating Procedures for Amine Compounds[2]

    • Source: University of Washington EH&S
    • Link:[Link]Note: Direct file download link for SOP template.

  • Chemical Safety & Properties (SDS)

    • Title: this compound Compound Summary[3]

    • Source: PubChem (N
    • Link:[Link]

Sources

common impurities in commercial N,N'-Diethyl-1,3-propanediamine

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide addresses the specific quality and application challenges associated with N,N'-Diethyl-1,3-propanediamine (Symmetrical).

CAS: 10061-68-4 | Grade: High-Purity Synthesis Reagent[1]

Status: Active Support Tier: Level 3 (Senior Application Scientist) Last Updated: 2025-10-27[1]

⚠️ CRITICAL VERIFICATION: Isomer Identity Check

Before proceeding, verify your specific isomer. This guide covers the Symmetrical isomer.

FeatureThis compound (Target of this Guide)N,N-Diethyl-1,3-propanediamine (Common Alternative)
Structure


Symmetry Symmetrical (Secondary diamine)Unsymmetrical (Primary/Tertiary amine)
CAS 10061-68-4 104-78-9 (DEAPA)
Primary Use Ligand synthesis, chromatography displacer, specialized crosslinker.[1]Epoxy curing agent, intermediate for betaines.

If you are using CAS 104-78-9, please refer to our separate guide for DEAPA (Unsymmetrical).

Module 1: Impurity Identification & Origins

User Query: "I am seeing undefined peaks in my GC-MS chromatogram eluting near the main peak. What are they?"

Technical Insight: Commercial synthesis of this compound typically proceeds via the alkylation of 1,3-propanediamine or the reaction of 1,3-dihalopropane with ethylamine. The dominant impurities are homologs arising from incomplete or excessive alkylation.

Common Impurity Profile
Impurity NameStructure NoteOriginImpact on Application
N-Ethyl-1,3-propanediamine Mono-alkylatedUnder-alkylation of starting material.[1][2]Acts as a primary amine; causes chain termination in polymerization; alters ligand stoichiometry.[1]
N,N,N'-Triethyl-1,3-propanediamine Tri-alkylatedOver-alkylation during synthesis.[1]Introduces tertiary amine functionality; disrupts H-bonding networks; lowers boiling point.[1]
N,N,N',N'-Tetraethyl-1,3-propanediamine Fully alkylatedExhaustive alkylation .[1]Non-reactive in amide coupling; inert diluent.
1,3-Propanediamine UnsubstitutedUnreacted starting material .[1]Highly reactive primary diamine; causes rapid crosslinking/gelation.[1]
Water

Hygroscopicity .[1]Hydrolysis of sensitive reagents (e.g., acid chlorides, isocyanates); skews stoichiometric calculations.
Synthesis & Impurity Pathway Diagram

The following diagram illustrates the stepwise alkylation pathway and where specific impurities originate.

SynthesisPath Start 1,3-Propanediamine (Starting Material) Mono N-Ethyl-1,3-propanediamine (Impurity: Under-alkylated) Start->Mono + Et-X (Alkylation) Target This compound (TARGET PRODUCT) Mono->Target + Et-X (Ideal Step) Cyclic 1-Ethylazetidine (Trace Impurity) Mono->Cyclic Intramolecular Cyclization Tri N,N,N'-Triethyl-1,3-propanediamine (Impurity: Over-alkylated) Target->Tri + Et-X (Over-reaction) Tetra N,N,N',N'-Tetraethyl-1,3-propanediamine (Impurity: Inert) Tri->Tetra + Et-X (Exhaustive)

Caption: Stepwise alkylation pathway showing the origin of homologous impurities (Mono-, Tri-, Tetra-ethyl) relative to the target symmetrical diamine.

Module 2: Troubleshooting Guide

User Query: "My reaction yield is inconsistent, and I suspect the amine quality. How do I troubleshoot?"

Scenario A: Stoichiometric Mismatch in Ligand Synthesis

Symptom: You calculated equivalents based on Molecular Weight (130.23 g/mol ), but the reaction is incomplete or yields a mixture.

  • Root Cause: Water Content . Secondary amines are hygroscopic. If the material has absorbed 2-3% water from the atmosphere, your effective molar mass is higher, leading to under-dosing of the amine.

  • Diagnostic: Run a Karl Fischer titration. If >0.5%, dry the solvent or distill the amine.

  • Correction: Store under nitrogen/argon. For critical applications, distill over KOH pellets or

    
     before use.
    
Scenario B: Unexpected "Gelation" or Fast Reaction

Symptom: When reacting with di-isocyanates or diepoxides, the mixture gels significantly faster than expected.

  • Root Cause: Primary Amine Contamination . The presence of N-Ethyl-1,3-propanediamine or 1,3-Propanediamine (unreacted starting material) introduces primary amine groups (

    
    ).[1] Primary amines react with electrophiles (like epoxides/isocyanates) much faster than the sterically hindered secondary amines (
    
    
    
    ) of the target product.[1]
  • Diagnostic: Perform a GC analysis. Look for early-eluting peaks (lower MW).[1]

  • Correction: Use a grade with >98% purity. If "fast cure" is observed, the batch likely contains significant under-alkylated impurities.

Scenario C: Color Development (Yellowing)

Symptom: The clear liquid turns pale yellow or brown over time.

  • Root Cause: Oxidation . Secondary amines are susceptible to oxidation, forming N-oxides or imine degradation products upon exposure to air and light.

  • Impact: Colored impurities can act as radical scavengers or quench fluorescence in optical applications.

  • Correction: Distillation is required to remove oxidized species. Store in amber glass under inert gas.

Module 3: Analytical Protocols

User Query: "How do I distinguish the symmetrical target from its impurities using standard lab equipment?"

Gas Chromatography (GC-MS)

The most definitive method for separating homologs.[1]

  • Column: Amine-specific column (e.g., Rtx-5 Amine or CP-Volamine) is recommended to reduce tailing.[1]

  • Elution Order (General):

    • 1,3-Propanediamine (Lowest MW)[2]

    • N-Ethyl-1,3-propanediamine[1][3][4][5]

    • This compound (Target)

    • N,N,N'-Triethyl-1,3-propanediamine

    • N,N,N',N'-Tetraethyl-1,3-propanediamine

  • Note: The unsymmetrical isomer (N,N-Diethyl-1,3-propanediamine) has the same MW (130.23) as the target. They can be distinguished by fragmentation patterns:

    • Symmetrical (Target): Dominant fragment at m/z 58 (

      
      ).
      
    • Unsymmetrical (DEAPA): Dominant fragment at m/z 86 (

      
      ).
      
NMR Spectroscopy ( )
  • Target (Symmetrical):

    • Symmetry simplifies the spectrum.

    • Triplet at ~1.05 ppm (

      
      ).
      
    • Quintet at ~1.6 ppm (Central

      
      ).[1]
      
    • Triplet at ~2.6 ppm (Terminal

      
      ).[1]
      
    • Quartet at ~2.6 ppm (

      
       of ethyl group).[1]
      
    • Key Feature: A single set of ethyl signals due to symmetry.

  • Impurity (Tri-ethyl):

    • Loss of symmetry. Two distinct ethyl environments (N-Et vs N,N-Et2).[1] Look for overlapping quartets/triplets and integration mismatches.

References

  • PubChem. (n.d.).[6] this compound (Compound). National Library of Medicine. Retrieved October 27, 2025, from [Link]

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of 1,3-Propanediamine, N,N'-diethyl-. NIST Chemistry WebBook, SRD 69.[7] Retrieved October 27, 2025, from [Link]

Sources

managing exothermic reactions with N,N'-Diethyl-1,3-propanediamine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N,N'-Diethyl-1,3-propanediamine (DEPDA) Exotherm Control

Welcome to the Advanced Applications Support Hub. Ticket ID: DEPDA-EXO-001 Responder: Dr. Aris Thorne, Senior Application Scientist, Polymer Kinetics Division.

Executive Safety Brief: The "Flash Point Trap"

Before proceeding with any troubleshooting, you must internalize the critical safety margin for this compound (DEPDA).

  • Flash Point (Closed Cup): ~58°C (136°F) [1, 2].

  • Typical Exotherm Peak (Bulk Epoxy/Isocyanate): Can easily exceed 150°C in uncontrolled adiabatic conditions.

The Danger: Unlike high-boiling amines, DEPDA’s flash point is below the boiling point of water. A runaway reaction does not just ruin the batch; it creates a flammable vapor cloud immediately upon heating. Temperature control is not just for quality; it is for fire prevention.

Module 1: Thermodynamics & Kinetics (The "Why")

Q: Why does DEPDA generate a "creeping" exotherm compared to primary amines?

A: This is a function of its secondary amine structure. Primary amines (R-NH₂) react rapidly, creating an immediate, sharp temperature spike. DEPDA is a secondary diamine (R-NH-R').

  • Steric Hindrance: The ethyl groups on the nitrogen atoms provide slight steric hindrance, slowing the initial nucleophilic attack on the electrophile (e.g., epoxide ring or isocyanate) [3].

  • Sustained Heat Release: While the rate is slower, the total enthalpy (

    
    ) of the reaction remains high. This leads to a "creeping exotherm" where heat builds up slowly, lulling operators into a false sense of security, before accelerating rapidly due to the autocatalytic effect of generated hydroxyl groups [4].
    

Q: How does the "Surface-to-Volume" ratio doom my scale-up?

A: Heat generation scales with volume (


), while cooling capacity scales with surface area (

).
  • Lab Scale (50g): High surface area allows ambient air to dissipate heat.

  • Pilot Scale (5kg): The core becomes adiabatic. The heat cannot escape, accelerating the reaction rate (Arrhenius equation), which generates more heat. This is the thermal runaway loop.[1]

Module 2: Troubleshooting Guides
Scenario A: Temperature Spikes During Addition

Issue: You are adding DEPDA to an epoxy resin, and the temperature is rising faster than the cooling jacket can manage.

Diagnostic CheckRoot CauseImmediate Action
Is the addition continuous? Accumulation: You are adding reagent faster than it reacts. When the reaction "catches up," all that accumulated reagent reacts at once.STOP addition immediately. Increase agitation speed to max safe limit to improve heat transfer.
What is the reactor T_internal? Approaching Flash Point: If

, you are losing safety margin.
Activate Emergency Cooling (Crash Cool). Nitrogen purge to lower oxygen concentration.
Viscosity Check Gelation: High viscosity prevents heat transfer to the jacket.If viscosity is unmanageable, Quench (see Protocol C). Do not attempt to save the batch.
Scenario B: "Amine Blush" or Surface Tackiness

Issue: The cured material has a greasy film or white patches. Technical Insight: While less prone than primary amines, DEPDA can still react with atmospheric CO₂ and moisture to form carbamates (blushing) if the exotherm is too low to drive the cure quickly, or if humidity is high.

  • Fix: Ensure the reaction temperature is maintained above the dew point.

  • Fix: Use a nitrogen blanket during the cure cycle to exclude CO₂.

Module 3: Experimental Protocols
Protocol A: The "Semi-Batch" Dosing Strategy

Standard Operating Procedure for >1kg Scale.

Objective: Maintain


 at steady state (Isothermal mode) rather than Adiabatic.
  • Charge the reactor with the electrophile (Resin/Isocyanate) and solvent (if applicable).

  • Equilibrate to 5°C below target operating temperature.

  • Begin Dosing DEPDA via a peristaltic or gear pump.

  • Feedback Loop: Link pump speed to Reactor Temperature (

    
    ).
    
    • If

      
      , increase rate.
      
    • If

      
      , decrease rate (or stop).
      
  • Hold: Post-addition stir for 30 mins to consume residual amine.

Protocol B: Emergency Quench Calculation

Self-Validating Step: Calculate the "Adiabatic Temperature Rise" (


) before starting.


  • If

    
     or 
    
    
    
    , you must have a quench plan.

Quench Recipe:

  • Prepare a dedicated vessel with cold acetic acid (dilute, 5%) or a large volume of cold solvent (non-reactive, high heat capacity like Toluene/Xylene, assuming flammability controls are met).

  • Why: Acid neutralizes the amine immediately; solvent acts as a heat sink (thermal dilution).

Module 4: Visualizing Process Control
Figure 1: The Exotherm Feedback Control Loop

Caption: Logic flow for automating DEPDA addition. The system prioritizes thermal safety over dosing speed.

ExothermControl Start Start Dosing DEPDA Sensor Temp Sensor (Tr) Start->Sensor Controller PID Controller (Setpoint: 40°C) Sensor->Controller 4-20mA Signal Decision Compare Tr vs Setpoint Controller->Decision Pump Dosing Pump Decision->Pump Tr < Setpoint (Increase Rate) Decision->Pump Tr > Setpoint (Decrease/Stop) Cooling Cooling Jacket Valve Decision->Cooling Tr > Setpoint (Open Valve 100%) Alarm EMERGENCY STOP (Tr > 50°C) Decision->Alarm Critical Excursion Pump->Sensor Reaction Heat Generated Cooling->Sensor Heat Removed

Figure 2: Safe Synthesis Workflow

Caption: Step-by-step operational workflow emphasizing the critical "Accumulation Check" point.

Workflow Prep 1. Inert & Cool (N2 Purge, <20°C) DoseStart 2. Start Dosing (Slow Rate) Prep->DoseStart Check 3. Accumulation Check (Did T rise?) DoseStart->Check Proceed 4. Ramp Rate (Steady State) Check->Proceed Yes (Reaction Active) Stop STOP DOSING Wait for reaction Check->Stop No (Reagent Accumulating) Stop->Check Retry after T rise

References
  • PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • Chemical Dynamics, LLC. (2022). Chemistry of Ambient Cure Epoxy Resins and Hardeners. Retrieved January 28, 2026, from [Link]

  • Mettler Toledo. (n.d.). Prevent Runaway Chemical Reactions: Thermal Analysis & Calorimetry. Retrieved January 28, 2026, from [Link]

  • Fauske & Associates. (2023). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. Retrieved January 28, 2026, from [Link]

Sources

Technical Support Center: N,N'-Diethyl-1,3-propanediamine (DEPDA) Reaction Quenching

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: DEPDA-Q-4402 Subject: Advanced Quenching & Workup Protocols for N,N'-Diethyl-1,3-propanediamine Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

This compound (CAS: 105-58-8) is a symmetric secondary diamine often used as a curing agent, ligand, or intermediate in pharmaceutical synthesis.[1][2][3] Its dual secondary amine functionality makes it highly nucleophilic and basic (pKa ~11).

Critical Safety Notice: DEPDA is corrosive (Class 8) and flammable (Class 3) . Improper quenching can lead to violent exotherms, "volcano" eruptions, and severe emulsions. The protocols below prioritize thermodynamic control and phase separation efficiency.

Module 1: Thermodynamic Control (The "Standard" Acidic Quench)

Context: Used when DEPDA is the solvent or present in large excess. The goal is to neutralize the base to stop the reaction without generating uncontrollable heat.

The Protocol
  • Dilution (Crucial): Never add acid directly to the neat reaction mixture. Dilute the reaction mixture with a non-polar solvent (e.g., Toluene, DCM) or a polar aprotic solvent (THF) to at least 3x volume.

  • Cooling: Cool the reaction vessel to <5°C using an ice/water or acetone/dry ice bath.

  • Acid Selection:

    • Standard: 1M or 2M HCl (Aqueous).

    • Water-Sensitive: 4M HCl in Dioxane (anhydrous quench).

  • Addition Rate: Add acid dropwise via an addition funnel. Monitor internal temperature (IT). Stop addition if IT rises >10°C.

Visual Workflow: Thermodynamic Monitoring

QuenchLogic Start Start Quench CheckTemp Check Internal Temp (IT) Start->CheckTemp AddAcid Add 10% of Acid Volume CheckTemp->AddAcid IsTempHigh Is IT > 10°C? AddAcid->IsTempHigh StopCool STOP Addition Re-cool to <5°C IsTempHigh->StopCool Yes Continue Continue Addition IsTempHigh->Continue No StopCool->CheckTemp End Quench Complete Proceed to Extraction Continue->End

Figure 1: Logic loop for exothermic quench control to prevent thermal runaway.

Module 2: Purification-Focused Quenching (Removing Excess DEPDA)

Context: You have synthesized a product, but excess DEPDA remains. You need to remove the amine without degrading your product.

Technique A: The Copper Sulfate Complexation (The "Blue" Wash)

This is a field-proven technique for removing lipophilic amines that are difficult to wash out with water alone. Copper ions form water-soluble complexes with DEPDA.

  • Reagent: Saturated aqueous Copper(II) Sulfate (

    
    ) solution.
    
  • Mechanism:

    
     (Deep Blue Complex).
    
  • Step-by-Step:

    • Dilute reaction mixture with Ethyl Acetate or DCM.

    • Wash with 10% aqueous

      
      .[4]
      
    • Observation: The aqueous layer will turn a brilliant deep blue.

    • Repeat until the aqueous layer remains pale blue/colorless.

Technique B: The "pH Swing" Extraction

Utilizes the basicity of DEPDA to manipulate its solubility.

  • Acidify: Quench with 1M HCl. The DEPDA becomes the dihydrochloride salt (highly water-soluble). Your non-basic product remains in the organic layer.

  • Wash: Extract the organic layer with water (removes DEPDA salts).

  • Basify (Optional Recovery): If your product is also an amine, you must separate them by pKa differences or chromatography, as this method might extract both.

Comparative Data: Quenching Efficacy
MethodTarget ImpurityThroughputCostRisk Factor
Dilute HCl Wash Bulk DEPDAHighLowEmulsions ("Rag layers")
CuSO4 Wash Trace/Residual DEPDAMediumLowHeavy metal waste disposal
Scavenger Resin <5% Excess DEPDALow (Batch)HighHigh cost per gram
Vacuum Distillation Bulk Solvent DEPDAHighMediumProduct degradation (Heat)

Module 3: High-Precision Scavenging (Drug Development)

Context: Late-stage synthesis where liquid-liquid extraction is insufficient or creates emulsions. You need to remove excess DEPDA chemically without aqueous workup.

The Solution: Polymer-Supported Isocyanates (e.g., PS-Isocyanate).[1] DEPDA is a secondary amine . It reacts rapidly with electrophilic resins to form a urea, which remains attached to the solid bead.

Reaction:



Protocol:
  • Calculate Load: Assume 2-3 equivalents of resin relative to the estimated excess DEPDA.

  • Add Resin: Add dry resin beads directly to the reaction vessel (DCM or THF solvent).

  • Agitate: Stir gently (do not use magnetic stir bars that grind beads; use an orbital shaker) for 2–4 hours at room temperature.

  • Filter: Filter through a fritted glass funnel or Celite plug. The filtrate contains your product; the DEPDA is trapped on the resin.

Visual Workflow: Scavenging Mechanism

Scavenging RxnMix Reaction Mixture (Product + Excess DEPDA) Binding Incubate 2-4h (Urea Formation) RxnMix->Binding Resin Add PS-Isocyanate Resin (Electrophile) Resin->Binding Filter Filtration Binding->Filter SolidWaste Solid Waste (Resin-DEPDA Complex) Filter->SolidWaste Retentate PureFiltrate Pure Filtrate (Product) Filter->PureFiltrate Eluent

Figure 2: Solid-phase extraction workflow using electrophilic scavenger resins.

Troubleshooting & FAQ

Q: I quenched with HCl and the entire flask turned into a solid white mass. What happened? A: You likely formed the dihydrochloride salt of DEPDA in a non-polar solvent (like Toluene or Ether) where it is insoluble.

  • Fix: Add water to dissolve the salt. If you need to keep the reaction anhydrous, filter the white solid (the salt) under nitrogen; your product should be in the filtrate.

Q: I have a persistent emulsion ("rag layer") during aqueous extraction. A: Diamines are notorious surfactants when protonated.

  • Fix 1: Add saturated NaCl (Brine) to increase the ionic strength of the aqueous layer.

  • Fix 2: Filter the biphasic mixture through a pad of Celite. This physically breaks the emulsion bubbles.

Q: Can I use acetic anhydride to quench excess DEPDA? A: Yes, but be careful. Acetic anhydride will convert DEPDA into an acetamide (N,N'-diethyl-N,N'-diacetyl-1,3-propanediamine). This new molecule is neutral and organic-soluble, meaning it will not wash out with acid or base. Only use this if you plan to separate the byproduct via chromatography.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 61011, this compound. Retrieved from [Link]

  • Biotage (2024). Scavenger Resins: Methodology and Applications for Amine Removal. Retrieved from [Link] (General reference for PS-Isocyanate protocols).

  • University of Rochester, Dept. of Chemistry. Not Voodoo: Demystifying Synthetic Organic Laboratory Technique - Reaction Workups. Retrieved from [Link]

  • Carl Roth. Safety Data Sheet: this compound.[5] Retrieved from [Link]

Sources

purification challenges for N,N'-Diethyl-1,3-propanediamine products

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a technical support resource for the purification and handling of N,N'-Diethyl-1,3-propanediamine (CAS: 10061-68-4).

Ticket ID: PUR-DEPDA-001 Topic: Purification Challenges & Troubleshooting Status: Resolved / Guide Generated[1]

Molecule Verification & Safety (Critical First Step)

Before proceeding, verify the exact isomer. The nomenclature for ethylated propanediamines is frequently confused in supplier catalogs.

FeatureTarget Molecule (N,N'-Diethyl) Common Conflicting Isomer (N,N-Diethyl)
Structure


Class Symmetrical Secondary DiamineUnsymmetrical Primary/Tertiary Diamine
CAS 10061-68-4 104-78-9
Common Use Pharma Linkers, Coordination LigandsEpoxy Curing (DEAPA), Urethane Catalysts
BP ~168°C~171°C

Warning: If your impurity profile shows "Bis(3-diethylaminopropyl)amine," you are likely working with the N,N-isomer (DEAPA).[1] This guide focuses on the N,N'-symmetrical isomer.

Troubleshooting Guide: Purification Challenges

Issue A: "My distillate is persistently yellow/brown despite re-distillation."

Diagnosis: Oxidative degradation or "Color Body" carryover.[1] Secondary amines like N,N'-DEPDA are prone to oxidation, forming imines or conjugated enamine species (chromophores) that distill close to the product.[1]

Solution Protocol:

  • Pre-treatment: Treat the crude amine with 0.5–1.0% wt/wt Sodium Borohydride (

    
    )  or powdered Zinc dust prior to distillation.[1] This reduces colored imines (
    
    
    
    ) back to amines (
    
    
    ).[1]
  • Inert Atmosphere: You must distill under strictly inert conditions (Argon/Nitrogen).[1]

  • Fractionation: Collect the main fraction only after the temperature stabilizes. Discard the first 5-10% (forerun) which often contains the oxidized volatiles.[1]

Issue B: "I cannot separate the Mono-ethyl impurity from the Di-ethyl target."

Diagnosis: Close boiling points due to homologous series.

  • Target: this compound (BP ~168°C)[1][2]

  • Impurity: N-Ethyl-1,3-propanediamine (BP ~135–140°C estimated)[1]

  • Impurity: Tri-ethyl/Tetra-ethyl derivatives (BP >180°C)[1]

Solution Protocol:

  • Vacuum Rectification: Simple distillation is insufficient.[1] Use a packed column (e.g., Vigreux or Rashig rings) with at least 10-15 theoretical plates .[1]

  • Reflux Ratio: Maintain a high reflux ratio (e.g., 5:1 or 10:1) during the transition from the mono-ethyl forerun to the main fraction.[1]

  • Azeotropic Drying: If water is present, it may form hetero-azeotropes that smear the separation.[1] Dry the amine over KOH pellets for 12 hours before distillation.

Issue C: "The product solidifies or becomes cloudy upon storage."

Diagnosis: Carbamate formation.[1] Secondary amines react reversibly with atmospheric


 to form carbamate salts (

), which are solid precipitates.[1]

Solution Protocol:

  • Storage: Store under Argon (Ar is heavier than air and blankets the liquid better than

    
    ).[1]
    
  • Recovery: If solid carbamates form, gently heat the amine to 60-80°C under vacuum (

    
     bleed).[1] The carbamate will decompose, releasing 
    
    
    
    and regenerating the liquid amine.[1]

Decision Matrix: Purification Workflow

The following logic tree outlines the optimal purification route based on your starting purity and specific contaminants.

PurificationWorkflow Start Crude N,N'-DEPDA Mixture CheckWater Water Content > 0.5%? Start->CheckWater Drying Dry over KOH or CaH2 (Reflux) CheckWater->Drying Yes CheckColor Color > APHA 50? CheckWater->CheckColor No Drying->CheckColor ReductiveTreat Add 0.5% NaBH4 (Stir 2h) CheckColor->ReductiveTreat Yes Distillation Fractional Distillation (Vacuum, 10+ Plates) CheckColor->Distillation No ReductiveTreat->Distillation CheckPurity Purity > 98%? Distillation->CheckPurity FinalProduct Pack under Argon CheckPurity->FinalProduct Yes Derivatization Derivatization (e.g., HCl Salt Recrystallization) CheckPurity->Derivatization No (Isomers present) Derivatization->FinalProduct Neutralize & Extract

Caption: Logical workflow for removing water, color bodies, and homologous impurities from N,N'-DEPDA.

Quantitative Data: Impurity Profile & Properties

Use this table to identify fractions during distillation. Note that boiling points decrease significantly under reduced pressure.[1]

ComponentStructureBP (Atm)BP (10 mmHg)*Relative Volatility
Water

100°C~11°CHigh (Forerun)
N-Ethyl-1,3-PDA

~135–140°C~35°CModerate (Forerun)
N,N'-Diethyl-1,3-PDA

~168°C ~60°C Product
Tri-ethyl Impurity

>180°C>75°CLow (Heels)

*Estimated values based on Clausius-Clapeyron approximation for amines.

Frequently Asked Questions (FAQ)

Q: Can I use silica gel chromatography for purification? A: Generally, no .[1] Amines stick irreversibly to acidic silica silanols, causing severe tailing and yield loss.[1] If chromatography is required:

  • Use Basic Alumina or C18 Reverse Phase (at high pH).[1]

  • If using silica, pre-treat the mobile phase with 1–5% Triethylamine (TEA) to saturate the silanol sites, though this introduces a new contaminant to remove.[1]

Q: How do I remove the "fishy" odor from my glassware/equipment? A: The odor is potent and persistent. Do not rely on soap alone.[1]

  • Rinse 1: Dilute HCl or Citric Acid (protonates the amine to a non-volatile salt).[1]

  • Rinse 2: Water.

  • Rinse 3: Acetone/Ethanol.[1]

  • Note: Bleach (Hypochlorite) can react with amines to form chloramines (toxic/explosive).[1] Avoid bleach. [1]

Q: Why is my refractive index (RI) drifting? A: N,N'-DEPDA is hygroscopic.[1] An RI shift usually indicates water absorption.[1] Re-dry a sample over molecular sieves (4Å) and re-measure.

  • Lit RI (

    
    ): ~1.442 (Verify against specific CoA, as isomers vary slightly).
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 61011, N,N-Diethyl-1,3-propanediamine. (Note: Used for physical property correlation of the isomer family).[1] Retrieved from [Link]

Sources

compatibility of N,N'-Diethyl-1,3-propanediamine with different solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Solvent Compatibility & Handling of N,N'-Diethyl-1,3-propanediamine

Product Identification & Critical Distinction

WARNING: There is a frequent confusion between two isomers. Ensure you are using the correct chemical before proceeding.

FeatureTarget Compound Common Isomer (Different Reactivity)
Name This compound N,N-Diethyl-1,3-propanediamine
Structure Symmetric (Secondary Diamine)Asymmetric (Tertiary/Primary Diamine)
Formula Et-NH-(CH₂)₃-NH-EtEt₂N-(CH₂)₃-NH₂
CAS 10061-68-4 104-78-9
Reactivity Dual secondary amine sites (Enamine formation, Carbamate formation)Primary amine site (Schiff base formation) + Tertiary amine site

Solvent Compatibility Matrix

This matrix defines solvent suitability based on chemical stability (reactivity), not just thermodynamic solubility.

Solvent ClassCompatibilityTechnical Notes & Causality
Hydrocarbons Excellent Toluene, Hexane, Heptane. Ideal for storage and reactions. No reactive functional groups to interfere with the secondary amines.
Ethers Good THF, MTBE, Diethyl Ether. Compatible. Note: Use anhydrous THF to prevent hydrate formation.
Alcohols Good Methanol, Ethanol, Isopropanol. Soluble and stable. Caution: Alcohols are protic; hydrogen bonding will alter nucleophilicity compared to aprotic solvents.
Water Conditional Miscible. However, aqueous solutions rapidly absorb atmospheric CO₂ to form carbamate salts (white precipitate/haze). Must use degassed/inerted water.
Halogenated Caution DCM (Dichloromethane), Chloroform. Risk: Slow quaternization (alkylation) of the amine by the solvent, especially over long periods or with heat. Use only for rapid workups (extractions) at <25°C.
Ketones Caution Acetone, MEK. Risk: Secondary amines react with ketones to form enamines (reversible) or aminals. Do not use for storage or analytical standards.
Esters Poor Ethyl Acetate. Risk: Aminolysis. The amine will attack the ester bond, forming amides and ethanol. This reaction is slow at RT but significant during storage or reflux.
Acids Incompatible Acetic Acid, HCl. Exothermic acid-base reaction forms salts immediately.

Decision Tree: Solvent Selection

Use this logic flow to select the appropriate solvent for your specific application.

SolventSelection Start Select Solvent for This compound Purpose What is the primary purpose? Start->Purpose Reaction Chemical Reaction Purpose->Reaction Synthesis Workup Extraction / Workup Purpose->Workup Purification Storage Long-term Storage Purpose->Storage Stock Solution Temp Temperature > 40°C? Reaction->Temp DCM Caution: DCM (Keep Cold, <2 hrs) Workup->DCM Rapid Extraction Esters AVOID: Ethyl Acetate (Aminolysis Risk) Workup->Esters Avoid Esters Toluene Rec: Toluene / Xylene (High Stability) Storage->Toluene Best Option Yes Yes Temp->Yes No No Temp->No Inert Is the system inert (N2/Ar)? Inert->Yes Inert->No Avoid Ketones THF Rec: Anhydrous THF (Good Solubility) Ketones AVOID: Acetone (Enamine Formation) Yes->Toluene Yes->THF No->Inert No->Ketones Avoid Ketones

Figure 1: Solvent selection logic based on experimental intent.

Troubleshooting & FAQs

Issue 1: "My clear solution turned cloudy/white after sitting on the bench."
  • Diagnosis: Carbamate Formation. [1]

  • Mechanism: Secondary amines are strong nucleophiles that react with atmospheric Carbon Dioxide (CO₂) to form carbamate salts.

    • Reaction:

      
      
      
  • Corrective Action:

    • Filtration: If the precipitate is minor, filter under inert atmosphere (N₂).

    • Regeneration: Acidification releases CO₂, but this forms the amine salt. To recover the free base, you must basify (NaOH) and extract into an organic solvent (e.g., Toluene).

  • Prevention: Always store under Nitrogen or Argon. Use septum-sealed vials.

Issue 2: "I see a new impurity peak in HPLC after using Acetone."
  • Diagnosis: Enamine/Imine Formation.

  • Mechanism: Unlike primary amines which form stable Schiff bases (Imines), secondary amines like this compound react with ketones (Acetone) to form enamines or aminals in equilibrium.

  • Solution: Switch to Acetonitrile (MeCN) or Methanol for HPLC sample preparation. Never use acetone or aldehydes as diluents for this amine.

Issue 3: "The solution became warm when I added the solvent."
  • Diagnosis: Exothermic Solvation or Acid-Base Reaction.

  • Mechanism:

    • Water/Alcohols: Hydrogen bonding releases heat (Heat of Solvation).

    • Chloroform/DCM: If the solvent is old, it may contain HCl (decomposition product), causing a neutralization reaction.

  • Protocol: Always check the pH of halogenated solvents before use. If acidic, wash the solvent with basic water or pass through basic alumina.

Detailed Incompatibility Pathways

Understanding how the solvent fails is crucial for experimental design.

Incompatibility DEAPA This compound DCM Dichloromethane (Halogenated) DEAPA->DCM Mix Acetone Acetone (Ketone) DEAPA->Acetone Mix EtOAc Ethyl Acetate (Ester) DEAPA->EtOAc Mix Quat Quaternary Ammonium Salt (Precipitate) DCM->Quat Slow Alkylation (SN2 Reaction) Enamine Enamine / Aminal (Impurity) Acetone->Enamine Condensation (-H2O) Amide Amide + Ethanol (Degradation) EtOAc->Amide Aminolysis (Slow)

Figure 2: Chemical reaction pathways leading to solvent incompatibility.

References

  • Sigma-Aldrich. this compound Product Specification & CAS Verification (10061-68-4).[2]Link

  • PubChem. Compound Summary for this compound. National Library of Medicine. Link

  • Thermo Fisher Scientific. Safety Data Sheet: Amines and Solvent Compatibility Guidelines.Link

  • Reichardt, C.Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH, 3rd Ed. (General reference for amine-ketone/ester reactivity mechanisms).

Sources

Technical Support Center: Scaling Up Reactions with N,N'-Diethyl-1,3-propanediamine (DEPDA)

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist (Process Chemistry Division) Ticket ID: DEPDA-SC-2024[1]

Introduction

Welcome to the Scale-Up Support Center. You are likely here because your bench-scale optimization of N,N'-Diethyl-1,3-propanediamine (DEPDA) —a symmetrical secondary diamine (CAS: 10061-68-4)—is ready for pilot implementation.[1]

Critical Distinction: Do not confuse this with its unsymmetrical isomer, N,N-Diethyl-1,3-propanediamine (CAS: 104-78-9).[1] DEPDA contains two secondary amine groups, making its nucleophilicity and hydrogen-bonding capability distinct from the primary/tertiary mix of the unsymmetrical isomer.[1] This guide focuses strictly on the symmetrical N,N'-Diethyl variant.

Section 1: Safety & Material Compatibility

Q: We are transitioning from glass 1L flasks to a 50L Hastelloy reactor. What are the critical safety parameters for DEPDA?

A: When moving from glass to metal, heat transfer and material compatibility become your primary risks.

  • Thermal Hazards (Flash Point): DEPDA has a flash point of approximately 59°C (138°F) . In a pilot plant, static discharge becomes a major risk. You must ground all transfer lines and use nitrogen inerting. Unlike in a flask, the headspace in a 50L reactor can easily reach explosive limits if the vessel is heated near 60°C without a purge.

  • Corrosivity & Material Selection: DEPDA is a Class 8 Corrosive (Skin Corr. 1B). It is aggressive toward copper, brass, and zinc alloys.

    • Recommendation: Use 316L Stainless Steel or Hastelloy . Ensure all gaskets are PTFE (Teflon) or Kalrez. Avoid Viton if high temperatures (>100°C) are involved, as amines can degrade fluoroelastomers over time.

Data Table 1: Physical & Safety Properties

PropertyValueScale-Up Implication
CAS Number 10061-68-4Verify identity to avoid isomer confusion.
Boiling Point ~168–171°CHigh boiling point makes removal by distillation energy-intensive.[1]
Flash Point ~59°CFlammable Liquid. Requires explosion-proof (EX) rating for pilot equipment.[1]
Density 0.819 g/mLEssential for mass flow meter calibration.
pKa ~10.5 (est)Strong base; will exotherm violently with acids.

Section 2: Reaction Engineering & Thermodynamics

Q: Our reaction exothermed uncontrollably during the addition of the electrophile. It worked fine on a 10g scale. Why?

A: This is a classic "Surface-Area-to-Volume" ratio failure.[1] On a 10g scale, the heat loss to the environment is rapid. In a 50L reactor, the system is nearly adiabatic.

Root Cause: DEPDA contains two secondary amine sites. Reactions with electrophiles (e.g., isocyanates, epoxides, acid chlorides) are highly exothermic.

  • Mechanism: The nucleophilic attack of the secondary amine releases significant enthalpy (

    
    ).
    
  • Failure Mode: If you add the electrophile based on time (e.g., "add over 1 hour") rather than temperature response, the heat generation rate (

    
    ) exceeded your jacket's cooling capacity (
    
    
    
    ).

Protocol: Heat-Flow Controlled Dosing Do not use fixed-time addition. Use a Temperature-Controlled Addition Loop .

  • Calculate

    
    :  Determine the maximum temperature rise if cooling fails.
    
  • Set Limits: If Reactor

    
    , the dosing pump automatically stops .
    
  • Agitation: Ensure turbulent flow (

    
    ). Viscosity often increases as DEPDA reacts (especially in polymerization), reducing heat transfer coefficients.
    
Diagram 1: Scale-Up Safety Assessment Workflow

Caption: Workflow for validating thermal safety before pilot scale-up. DSC = Differential Scanning Calorimetry; RC1 = Reaction Calorimetry.[1]

SafetyWorkflow Lab Lab Scale (10g) Proof of Concept DSC DSC Screening (Identify Decomposition Energy) Lab->DSC Sample RC1 Reaction Calorimetry (RC1) (Measure Heat Release Rate) DSC->RC1 If T_onset > T_process + 50°C RC1->Lab High Exotherm? Dilute/Change Solvent Pilot Pilot Scale (50L) Defined Dosing Strategy RC1->Pilot Calculate Cooling Capacity

Section 3: Purity & Impurity Management

Q: The product is turning yellow/brown upon storage. We need >99% purity for a pharma intermediate.

A: Secondary amines like DEPDA are susceptible to oxidation, forming N-oxides or imine impurities, which are often colored.[1]

Troubleshooting Protocol:

  • Nitrogen Sparging: Merely "blanketing" the headspace is insufficient. You must sparge (bubble) nitrogen through the DEPDA liquid for 30 minutes before starting the reaction to remove dissolved oxygen.

  • Temperature History: Prolonged heating of DEPDA above 100°C in the presence of trace metals (from steel reactors) can catalyze oxidation.

  • Check Your Isomer: Ensure you haven't accidentally enriched the mixture with the unsymmetrical isomer (N,N-diethyl), which has a primary amine group that is far more prone to oxidation and side reactions (like carbamate formation with atmospheric CO2).

Q: We are seeing low molecular weight in our polymer synthesis using DEPDA as a chain extender.

A: This indicates a stoichiometry error.

  • Volatility: Although DEPDA boils at ~170°C, it has significant vapor pressure at reaction temperatures (80–100°C). If you are running a reflux or sweep with nitrogen, you may be stripping DEPDA from the reactor, upsetting the 1:1 stoichiometry.

  • Solution: Use a glycol-cooled condenser (

    
    ) on the reactor vent to trap and return amine vapors.[1]
    

Section 4: Work-up & Purification[1]

Q: How do we remove unreacted DEPDA? Distillation is causing degradation.

A: Distilling DEPDA (BP 170°C) requires high vacuum. Prolonged pot heating leads to degradation.

Alternative Work-up Strategy:

  • Salt Formation: If your product is non-basic, wash the organic phase with dilute citric acid or NaH2PO4 (pH 4–5). DEPDA will protonate and partition into the aqueous phase.

    • Avoid strong mineral acids (HCl) if your product is sensitive to hydrolysis.

  • Azeotropes: DEPDA forms azeotropes with water and some alcohols. If you must distill, check if adding water helps codistill the amine at a lower temperature (steam distillation principle).

Diagram 2: Troubleshooting Impurity Profiles

Caption: Decision tree for identifying and resolving impurity issues during DEPDA scale-up.

Troubleshooting Problem Issue: Low Purity / Discoloration CheckColor Is the liquid Yellow/Brown? Problem->CheckColor CheckStoich Is Yield/MW Low? Problem->CheckStoich Oxidation Cause: Amine Oxidation CheckColor->Oxidation Yes Isomer Cause: Wrong Isomer (104-78-9) CheckColor->Isomer Unexpected Side Rxn Loss Cause: Volatility Loss CheckStoich->Loss High Temp Rxn Solution1 Fix: N2 Sparge + Antioxidants Oxidation->Solution1 Solution2 Fix: Improve Condenser Efficiency Loss->Solution2 Solution3 Fix: Verify CAS 10061-68-4 Isomer->Solution3

[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24848356, this compound. Retrieved from [Link]

  • CP Lab Safety (2024). Stainless Steel Chemical Compatibility Chart (Amines). Retrieved from [Link]

  • Anderson, N. G. (2012).Practical Process Research & Development - A Guide for Organic Chemists. Academic Press. (Standard text for scale-up thermodynamics).

Sources

Validation & Comparative

comparing N,N'-Diethyl-1,3-propanediamine with N,N'-Dimethyl-1,3-propanediamine

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Technical Guide: N,N'-Diethyl-1,3-propanediamine vs. N,N'-Dimethyl-1,3-propanediamine Subtitle: Structural Divergence, Synthetic Kinetics, and Pharmaceutical Utility of Symmetrical Secondary Diamines[1]

Critical Disambiguation: Isomer Precision

Warning: This guide specifically compares the symmetrical secondary diamines (N,N'-isomers), which are distinct from the more common industrial unsymmetrical primary/tertiary amines (N,N-isomers).[1]

FeatureTarget of this Guide (N,N') Common Industrial Alternative (N,N)
Structure R -NH-CH₂CH₂CH₂-NH-R H₂N-CH₂CH₂CH₂-N(R )₂
Class Symmetrical Bis-Secondary AmineUnsymmetrical Primary/Tertiary Amine
Primary Use Crosslinkers, Metal Ligands (Chelators), Bis-electrophile scavengersSide-chain attachment (e.g., Chloroquine), Surfactants (Betaines)
CAS (Me) 111-33-1 (N,N'-Dimethyl)109-55-7 (N,N-Dimethyl / DMAPA)
CAS (Et) 10061-68-4 (N,N'-Diethyl)104-78-9 (N,N-Diethyl / DEAPA)

Executive Summary

For drug development professionals designing ligands, linkers, or supramolecular assemblies, the choice between This compound (Diethyl-PDA) and N,N'-Dimethyl-1,3-propanediamine (Dimethyl-PDA) represents a fundamental trade-off between steric profile and lipophilicity .[1]

  • Select N,N'-Dimethyl-PDA when: Maximizing nucleophilic reaction rates (kinetics), minimizing steric bulk in metal coordination spheres, or requiring a compact crosslinker for water-soluble bioconjugates.[1]

  • Select N,N'-Diethyl-PDA when: Modulating LogP for blood-brain barrier (BBB) penetration, increasing solubility in non-polar solvents, or requiring steric protection against metabolic N-dealkylation.[1]

Physicochemical Profile

The ethyl group introduces significant lipophilic character and steric bulk compared to the methyl analog. This shift impacts both synthetic handling and biological distribution.

PropertyN,N'-Dimethyl-1,3-propanediamine This compound Implication for Drug Dev
CAS No. 111-33-110061-68-4Verification Key
Molecular Weight 102.18 g/mol 130.23 g/mol Mass balance calculations
Boiling Point 145 °C168–170 °CDiethyl requires higher vac/temp for removal
Density 0.817 g/mL0.819 g/mLSimilar volumetric handling
LogP (Calc) ~ -0.3 to 0.1~ 0.8 to 1.1Critical: Diethyl is significantly more lipophilic
pKa (Calc) ~10.1 / 8.5~10.4 / 8.8Both are strong bases; Diethyl slightly more basic due to inductive effect (+I) of ethyl
Steric Bulk Low (Methyl cone angle small)Medium (Ethyl adds rotational freedom)Diethyl reacts slower with hindered electrophiles

Synthetic Performance & Reactivity[1]

In synthetic workflows, these diamines act as bis-nucleophiles.[1] The performance difference is governed by the Steric hindrance of the N-substituent .

A. Nucleophilicity (Kinetics)
  • Dimethyl-PDA: Exhibits rapid kinetics with alkyl halides and acyl chlorides.[1] The methyl group offers minimal steric shielding to the lone pair.

  • Diethyl-PDA: Reaction rates are reduced by 20–40% (substrate dependent) due to the ethyl tail's steric clash.[1] This allows for better control in stepwise functionalization (desymmetrization) but requires longer reaction times for bis-functionalization.[1]

B. Metal Chelation (Ligand Design)

Both compounds form stable 6-membered chelate rings with transition metals (Pt, Pd, Cu).[1]

  • Dimethyl-PDA: Forms "tight" complexes.[1] Preferred for cisplatin analogs where DNA intercalation requires a compact planar geometry.

  • Diethyl-PDA: The ethyl groups project out of the coordination plane, potentially blocking axial approach.[1] This is useful for preventing axial attack (oxidation) on the metal center but may reduce DNA binding affinity due to steric clashes with the phosphate backbone.

C. Experimental Protocol: Bis-Acylation (Linker Synthesis)

Scenario: Creating a hydrophobic linker for a PROTAC molecule.

Reagents:

  • Diamine (1.0 eq)[2][3]

  • Acid Chloride (R-COCl) (2.2 eq)[1]

  • Base (Triethylamine) (2.5 eq)

  • Solvent (DCM for Diethyl; DMF/DCM mix for Dimethyl due to solubility)

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of Diamine in 20 mL dry DCM under

    
    .
    
    • Note: Dimethyl-PDA is hygroscopic; ensure dryness to prevent hydrolysis of acid chloride.[1]

  • Cooling: Cool to 0 °C. Add Triethylamine.

  • Addition: Dropwise add Acid Chloride (dissolved in 5 mL DCM) over 30 mins.

    • Observation: Dimethyl-PDA reacts instantly, generating heat (exothermic).[1] Diethyl-PDA reacts slower; exotherm is milder.[1]

  • Workup:

    • Dimethyl Variant: Product often precipitates or requires aqueous extraction (high water solubility makes loss to aqueous phase a risk).[1] Use n-Butanol for extraction if product is polar.[1]

    • Diethyl Variant: Product remains in organic phase.[1][3] Standard water wash removes salts effectively.

  • Validation: TLC (MeOH/DCM 1:9). Diethyl derivative will have a higher

    
    .
    

Diagrammatic Workflows (Graphviz)

Figure 1: Synthetic Divergence & Application Pathways

This diagram illustrates how the choice of diamine dictates the downstream application and processing method.[1]

G Start Precursor Selection Me N,N'-Dimethyl-PDA (CAS 111-33-1) Start->Me Low LogP Req Et N,N'-Diethyl-PDA (CAS 10061-68-4) Start->Et High LogP Req Rxn_Me Rapid Nucleophilic Attack (Low Sterics) Me->Rxn_Me Rxn_Et Controlled Nucleophilic Attack (High Sterics) Et->Rxn_Et App_Me Compact Metal Ligands (Cisplatin Analogs) Rxn_Me->App_Me Workup_Me Risk: Water Soluble Loss Req: n-BuOH Extraction Rxn_Me->Workup_Me Processing App_Et Lipophilic Linkers (BBB Permeable) Rxn_Et->App_Et Workup_Et Advantage: Organic Soluble Std. DCM Extraction Rxn_Et->Workup_Et Processing

Caption: Decision matrix for selecting Dimethyl- vs. Diethyl-PDA based on synthetic kinetics and downstream workup requirements.

Pharmaceutical Implications (ADME-T)

When these diamines are incorporated as structural motifs (e.g., as the linker in a bis-intercalator), their impact on the drug's biological profile is distinct.[1]

ParameterMethyl Variant Effect Ethyl Variant Effect
Solubility Increases aqueous solubility. Good for i.v. formulations.Decreases aqueous solubility. Increases lipid solubility.[2]
Metabolism Susceptible to N-demethylation by CYPs (rapid clearance).Ethyl groups are more resistant to N-dealkylation (steric protection).
Permeability Low passive diffusion across membranes.Enhanced passive diffusion (higher LogP).
Toxicity Potential for formation of formaldehyde upon metabolism.Metabolism yields acetaldehyde (generally less cytotoxic locally).

Recommendation:

  • Use Dimethyl-PDA for initial in vitro potency screens where solubility is paramount.[1]

  • Switch to Diethyl-PDA in lead optimization to improve metabolic stability (half-life) and membrane permeability.

References

  • Sigma-Aldrich. N,N'-Dimethyl-1,3-propanediamine Product Specification (CAS 111-33-1).[1] Retrieved from [1]

  • ChemicalBook. this compound Properties and CAS 10061-68-4 Data. Retrieved from

  • BenchChem. Comparative Amine Reactivity and LogP Predictions for Diamines. Retrieved from

  • PubChem. Compound Summary: N,N'-Dimethyl-1,3-propanediamine (CID 66978).[1] Retrieved from

Sources

Ligand Selection Guide: N,N'-Diethyl-1,3-propanediamine vs. TMEDA

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N,N'-Diethyl-1,3-propanediamine (DEPDA) vs. TMEDA as a Ligand Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the architecture of coordination complexes and organometallic reagents, the choice between N,N,N',N'-Tetramethylethylenediamine (TMEDA) and This compound (DEPDA) represents a fundamental decision between kinetic activation and structural direction .

  • TMEDA is the industry standard for organolithium activation .[1] Its tertiary amine structure is chemically inert to strong bases, while its ethylene backbone forms a tight 5-membered chelate ring (bite angle ~85°), destabilizing the lithium aggregate and enhancing reactivity.

  • DEPDA is a specialized ligand for crystal engineering and platinum-based oncology drugs .[1] Its secondary amine structure provides critical hydrogen-bond donors, and its propylene backbone forms a flexible 6-membered chelate ring (bite angle ~90-95°), offering distinct steric protection and supramolecular assembly capabilities.

Critical Warning: These ligands are not interchangeable in organometallic synthesis. Attempting to substitute TMEDA with DEPDA in lithiation reactions will result in reagent consumption (deprotonation) rather than activation.[1]

Chemical & Physical Profile

The distinct behaviors of these ligands stem from two structural variances: the backbone length (C2 vs. C3) and the N-substitution (Tertiary vs. Secondary).[1]

Table 1: Comparative Technical Specifications
FeatureTMEDA DEPDA (this compound)
CAS Number 110-18-910061-68-4
Structure Me₂N–CH₂–CH₂–NMe₂EtNH–CH₂–CH₂–CH₂–NHEt
Amine Class Tertiary (3°) Secondary (2°)
Backbone Ethylene (C2)Propylene (C3)
Chelate Ring Size 5-Membered (Rigid)6-Membered (Flexible)
Bite Angle (M-L) ~85° (Strained)~91-96° (Relaxed)
H-Bond Donor? NoYes (2 sites)
Base Compatibility Inert to n-BuLi / s-BuLiReacts with n-BuLi (Lithium Amide formation)
Boiling Point 120-122 °C168 °C
Primary Application Organolithium activation, ATRPPt-drug synthesis, Perovskite engineering

Mechanism of Action & Coordination Physics

The Chelate Effect & Bite Angle

The geometric "fit" of a ligand determines the stability and reactivity of the resulting complex.[1]

  • TMEDA (5-Membered Ring): Forms a rigid, strained chelate with metal centers.[1] In organolithium chemistry, this strain prevents the formation of stable, unreactive aggregates (like hexamers), forcing the lithium species into reactive monomeric or dimeric states. This is the "activation" mechanism.[1]

  • DEPDA (6-Membered Ring): Forms a larger, more flexible 6-membered ring.[1] In transition metal chemistry (e.g., Pt, Pd), 6-membered chelates generally offer higher thermodynamic stability but slower substitution kinetics compared to 5-membered analogs.[1]

Electronic Effects: The N-H Factor
  • TMEDA (Steric/Electronic Donor): Acts purely as a sigma-donor.[1] The methyl groups provide electron density without blocking the metal center excessively.[1]

  • DEPDA (Supramolecular Director): The secondary amine protons (N-H) are active sites.[1] In solid-state chemistry, these protons engage in hydrogen bonding with halides or solvent molecules, directing the formation of specific crystal lattices (e.g., layered perovskites).

Visualization: Ligand Coordination Logic

LigandLogic Start Select Ligand Application Decision1 Is the metal reagent a strong base? (e.g., n-BuLi, LDA) Start->Decision1 PathTMEDA Use TMEDA Decision1->PathTMEDA Yes PathDEPDA Use DEPDA Decision1->PathDEPDA No (Transition Metals) Failure FAILURE MODE: DEPDA reacts with n-BuLi forming Li-Amides Decision1->Failure If DEPDA used with BuLi MechTMEDA Mechanism: Chelation breaks Li-aggregates. Tertiary amines prevent deprotonation. PathTMEDA->MechTMEDA MechDEPDA Mechanism: Secondary amines form H-bonds. 6-membered ring stabilizes transition metals. PathDEPDA->MechDEPDA ResultTMEDA Outcome: Kinetic Activation (High Reactivity) MechTMEDA->ResultTMEDA ResultDEPDA Outcome: Structural Control (Supramolecular Assembly) MechDEPDA->ResultDEPDA

Figure 1: Decision matrix for ligand selection based on reagent basicity and desired outcome.

Performance Analysis by Application

Organolithium Chemistry (Winner: TMEDA)

TMEDA is the gold standard for modifying the reactivity of organolithium compounds.[1]

  • Role: It breaks down the stable oligomers of n-butyllithium (hexamers) into reactive monomers or dimers.[1]

  • Why DEPDA Fails: DEPDA contains two acidic N-H protons (

    
    ).[1] Upon contact with n-BuLi, it undergoes immediate double deprotonation to form a dilithio-diamide species.[1] This consumes 2 equivalents of the expensive organolithium reagent and generates a completely different reactive species (a lithium amide base), halting the intended C-H activation or nucleophilic addition.
    
Materials Science & Crystal Engineering (Winner: DEPDA)

In the synthesis of organic-inorganic hybrid materials (e.g., lead halide perovskites), the ligand's ability to hydrogen bond is crucial.

  • Experimental Evidence: A study by Yu et al. (2014) compared TMEDA, DMPDA (dimethyl), and DEPDA in synthesizing iodoplumbate hybrids.[1][2]

  • Result:

    • TMEDA (Tertiary): Produced a structure with isolated inorganic chains.[1] The lack of H-bond donors limited the interaction with the inorganic framework.[1]

    • DEPDA (Secondary): Produced a 2D layered perovskite structure .[1] The N-H protons formed strong N-H···I hydrogen bonds, anchoring the organic layer to the inorganic sheet and stabilizing the perovskite phase.

  • Implication: For tuning band gaps and structural dimensionality in semiconductors, DEPDA is superior due to its H-bonding capability.[1]

Platinum Anticancer Drugs (Context: DEPDA)

Cisplatin derivatives often utilize diamine ligands to tune cytotoxicity and reduce side effects.[1]

  • Ring Size Effect: 1,2-diamines (like in Cisplatin) form 5-membered rings.[1] 1,3-diamines (like DEPDA) form 6-membered rings.[1]

  • Performance: Platinum complexes with 6-membered chelate rings generally show lower lability (slower leaving group exchange) than 5-membered analogs.[1] This can reduce nephrotoxicity but may also lower potency unless specific bulky groups (like the ethyls in DEPDA) are used to overcome resistance mechanisms.[1]

Experimental Protocols

Protocol A: TMEDA-Mediated Ortho-Lithiation (Standard Activation)

Use this for: Regioselective functionalization of aromatics.[1]

Reagents:

  • Substrate: N,N-Dimethylbenzylamine (10 mmol)

  • Ligand: TMEDA (11 mmol, 1.1 eq)[1]

  • Base: n-Butyllithium (11 mmol, 2.5 M in hexanes)

  • Solvent: Anhydrous Diethyl Ether[1]

Workflow:

  • Inert Atmosphere: Flame-dry a Schlenk flask and purge with Argon.

  • Complexation: Add substrate and TMEDA to ether. Cool to 0°C.[1]

  • Activation: Add n-BuLi dropwise. Note: TMEDA coordinates Li, breaking the hexamer and increasing the basicity of the butyl anion.

  • Reaction: Stir at RT for 12-24 hours. The solution often turns yellow/orange, indicating the lithiated intermediate.[1]

  • Quench: Cool to -78°C and add electrophile (e.g., DMF, CO2).

Protocol B: Synthesis of [Pt(DEPDA)Cl₂] (Structural Direction)

Use this for: Developing cisplatin analogs or crystal engineering precursors.[1]

Reagents:

  • Precursor:

    
     (1 mmol)[1]
    
  • Ligand: DEPDA (1 mmol)[1]

  • Solvent: Deionized Water[1]

Workflow:

  • Dissolution: Dissolve

    
     in 10 mL water (red solution). Filter to remove insolubles.
    
  • Ligand Addition: Dissolve DEPDA in 5 mL water. Add dropwise to the Pt solution with stirring.[1]

  • Precipitation: The reaction is slower than with ethylenediamine due to the 6-membered ring formation.[1] Stir for 24 hours at room temperature.

  • Isolation: A yellow precipitate (

    
    ) forms.[1]
    
  • Purification: Filter, wash with water, ethanol, and diethyl ether. Dry in vacuo.[1]

  • Characterization: The N-H stretch in IR (~3200 cm⁻¹) confirms the secondary amine coordination.[1]

Safety & Handling

HazardTMEDADEPDA
Flammability Highly Flammable (FP: 10°C)Flammable (FP: ~38°C)
Toxicity Toxic by inhalation/skin absorption.[1]Corrosive.[1] Causes severe skin burns.[1]
Odor Strong, fishy (ammoniacal).[1]Fishy, penetrating.[1]
Storage Store under Nitrogen (hygroscopic).[1]Store under Nitrogen; absorbs CO₂.[1]

References

  • Yu, T., Zhang, L., Shen, J., Fu, Y., & Fu, Y. (2014).[2] Hydrogen bonds and steric effects induced structural modulation of three layered iodoplumbate hybrids from nonperovskite to perovskite structure.[1][2][3] Dalton Transactions, 43(35), 13115-13121.[1]

  • Collum, D. B. (1992).[1] Is N,N,N',N'-tetramethylethylenediamine a good ligand for lithium? Accounts of Chemical Research, 25(10), 448–454.[1]

  • Cesar, E. T., et al. (2007).[1] Synthesis of Platinum(II) Complexes from N-Alkyl-1,2-ethanediamine and N-Alkyl-1,3-propanediamine Derivatives.[1][4] Journal of the Brazilian Chemical Society, 18(3).[1]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 61011, this compound. [1]

Sources

Comparative Guide: Diamine Ligand Performance in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary The selection of diamine ligands is a critical decision point in process chemistry, particularly for asymmetric transfer hydrogenation (ATH) and organolithium-mediated functionalization. This guide objectively compares the performance of rigid bicyclic diamines (e.g., Sparteine) against acyclic/cyclic 1,2-diamines (e.g., DPEN, DACH).

Key Finding: While backbone rigidity often correlates with stability, electronic modularity (as seen in Ts-DPEN) frequently drives superior enantioselectivity (ee) via secondary interaction mechanisms like


-stacking. Furthermore, recent "sparteine surrogates" have resolved historical solubility limitations in coordinating solvents like THF.

Mechanistic Divergence: The "NH Effect"

The catalytic efficacy of diamine ligands in ruthenium or iridium complexes is not merely steric; it is fundamentally electronic. The presence of an N-H proton allows for a metal-ligand bifunctional mechanism , where the ligand actively participates in proton transfer.

The Outer-Sphere Transition State

Unlike traditional hydrogenation where the substrate binds to the metal, diamine-mediated ATH proceeds via an outer-sphere mechanism. The hydride is delivered from the metal, while the proton is delivered simultaneously from the amine nitrogen to the ketone oxygen.

ATH_Mechanism Precursor Ru-Diamine Pre-catalyst ActiveSpecies Ru-H / N-H Active Species Precursor->ActiveSpecies HCOOH/NEt3 or iPrOH/KOH TS 6-Membered Transition State ActiveSpecies->TS Substrate Coordination Product Chiral Alcohol (High ee%) TS->Product Hydride/Proton Transfer Product->ActiveSpecies Regeneration

Figure 1: The bifunctional outer-sphere mechanism. The concerted transfer of H- (from Ru) and H+ (from N) bypasses high-energy direct coordination.

Case Study A: Asymmetric Transfer Hydrogenation (ATH)

Comparison: 1,2-Diaminocyclohexane (DACH) vs. 1,2-Diphenylethylenediamine (DPEN).

In the Noyori-Ikariya class of catalysts, the backbone determines the "chiral pocket" shape. While DACH provides a rigid bite angle, DPEN offers electronic advantages for aromatic substrates.

Performance Data: Reduction of Aromatic Ketones

Conditions: RuCl(p-cymene)(diamine) complex, iPrOH, KOH, 28°C.

SubstrateLigand ScaffoldYield (%)ee (%)TOF (h⁻¹)Notes
Acetophenone

-DACH
9786240Good baseline activity.

-DPEN
>9997650Superior. Phenyl rings on ligand stabilize TS via

-

interactions.
2-Acetylthiophene

-DACH
9286210Moderate selectivity.

-DPEN
9892580Heteroaromatic stacking favors DPEN.
Aliphatic Ketones

-DACH
9555180Poor ee due to lack of steric "lock".

-DPEN
9460190Both ligands struggle without aromatic anchoring.
Technical Insight

The superiority of DPEN in aromatic systems is attributed to the "attractive steric effect." The phenyl rings on the DPEN backbone engage in edge-to-face


-interactions with the aromatic substrate, lowering the transition state energy for the favored enantiomer. DACH , lacking these 

-surfaces, relies purely on steric repulsion, which is less effective for flat aromatic substrates [1, 2].

Case Study B: Enantioselective Lithiation

Comparison: (-)-Sparteine vs. (+)-Sparteine Surrogates (O'Brien Diamines).

For decades, (-)-Sparteine was the gold standard for chiral organolithium chemistry. However, its natural scarcity and inability to access the opposite enantiomer drove the development of synthetic surrogates.

The "THF Anomaly"

A critical limitation of natural (-)-Sparteine is its poor binding affinity to lithium in THF (a preferred solvent for many lithiations). It functions well in non-polar ethers but fails in coordinating solvents.

Comparative Data: Lithiation-Trapping of N-Boc Pyrrolidine

Reagent: s-BuLi / Diamine (1.2 equiv) in Solvent at -78°C.

Ligand SystemSolventYield (%)ee (%)Binding Mode
(-)-Sparteine Et₂O8690Tight Ion Pair
(-)-Sparteine THF65<20Ligand Displacement. THF outcompetes Sparteine for Li coordination.
(+)-Sparteine Surrogate Et₂O8488Comparable to natural product.
(+)-Sparteine Surrogate THF8286 High Affinity. Binds Li tightly even in THF.
Technical Insight

The O'Brien (+)-sparteine surrogate (a bispidine derivative) is structurally distinct. NMR studies (


Li) reveal that while natural sparteine requires a large excess to compete with THF solvation, the surrogate forms a stable 1:1 monomeric complex with 

-PrLi or

-BuLi in THF [3, 4]. This allows for solvent-independent enantioselectivity , a massive process advantage.

Validated Experimental Protocol: Ligand Screening

To select the optimal diamine for a new substrate, a High-Throughput Experimentation (HTE) approach is recommended. This protocol avoids the isolation of pre-catalysts.[1]

Workflow Diagram

Screening_Protocol Start Stock Solution Prep (DCE or iPrOH) InSitu In-Situ Complexation Metal Precursor + Ligand (30 min, 25-50°C) Start->InSitu AddSub Substrate Addition (S/C ratio 500:1 to 2000:1) InSitu->AddSub Reaction Reaction Incubation (12-24h) AddSub->Reaction Quench Quench & Dilution (MeOH/H2O) Reaction->Quench Analysis Chiral HPLC/GC (Yield & ee Determination) Quench->Analysis

Figure 2: Standardized ligand screening workflow for diamine-metal catalysis.

Step-by-Step Methodology
  • Catalyst Stock: Prepare a 0.01 M solution of

    
     in degassed 2-propanol.
    
  • Ligand Stock: Prepare 0.022 M solutions of various diamine ligands (DPEN, DACH, etc.) in 2-propanol.

  • Complexation: In a glass vial (or 96-well plate), mix 100 µL of metal stock and 100 µL of ligand stock. Stir at 40°C for 30 minutes to generate the active catalyst in situ.

  • Base Activation: Add 50 µL of 0.1 M KOH in 2-propanol.

  • Reaction: Add the ketone substrate (1.0 mmol) and dilute to desired concentration. Pressurize with H₂ (if hydrogenation) or seal (if transfer hydrogenation).

  • Analysis: Upon completion, filter through a silica plug to remove metal, and analyze via Chiral GC (e.g., CP-Chirasil-Dex CB column) for conversion and enantiomeric excess.

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97–102. Link

  • Fujii, A., Hashiguchi, S., Uematsu, N., Ikariya, T., & Noyori, R. (1996). Ruthenium(II)-Catalyzed Asymmetric Transfer Hydrogenation of Ketones Using a Formic Acid−Triethylamine Mixture.[2] Journal of the American Chemical Society, 118(10), 2521–2522. Link

  • Carbone, G., O'Brien, P., & Hilmersson, G. (2010). Asymmetric Deprotonation Using s-BuLi or i-PrLi and Chiral Diamines in THF: The Diamine Matters. Journal of the American Chemical Society, 132(43), 15445–15450. Link

  • Firth, J. D., O'Brien, P., & Ferris, L. (2014). Revisiting the sparteine surrogate: development of a resolution route to the (−)-sparteine surrogate. Organic & Biomolecular Chemistry, 12, 9357-9365. Link

  • Collins, K. D., & Glorius, F. (2013). A robust screening protocol for the identification of active catalysts for the hydrogenation of challenging substrates. Nature Chemistry, 5, 597–601. Link

Sources

Technical Guide: Validation of N,N'-Diethyl-1,3-propanediamine in Protein Displacement

Author: BenchChem Technical Support Team. Date: February 2026

The following guide validates the application of N,N'-Diethyl-1,3-propanediamine (CAS 10061-68-4) as a high-efficiency displacer in Cation Exchange (CEX) Displacement Chromatography.

This analysis synthesizes data regarding its chemical selectivity, operational protocols, and performance metrics compared to traditional elution methods.[1]

Executive Summary: The Case for Small-Molecule Displacement

In downstream bioprocessing, the separation of closely related protein variants (e.g., charge variants of monoclonal antibodies or basic enzymes) often hits a "resolution ceiling" with traditional salt gradient elution.

This compound (hereafter referred to as DE-PDA ) has been validated as a chemically selective low-molecular-weight (LMW) displacer . Unlike salt gradients that rely on rapid exchange kinetics, or large polymeric displacers (like starch derivatives) that suffer from slow mass transport and regeneration issues, DE-PDA offers a unique "Goldilocks" zone:

  • High Affinity: Sufficient dynamic affinity to displace basic proteins (pI > 7.0).

  • Tunable Selectivity: The ethyl groups provide secondary hydrophobic interactions, allowing discrimination between protein isoforms that differ only slightly in surface hydrophobicity.

  • Process Efficiency: As a small molecule, it is easily cleared from the final product via diafiltration or a subsequent polishing step.

Chemical Profile & Mechanism of Action[2]

Physicochemical Properties
  • IUPAC Name:

    
    -Diethylpropane-1,3-diamine
    
  • CAS Number: 10061-68-4[2][3][4][5][6][7]

  • Structure: Symmetric secondary diamine.

  • pKa Values:

    
     and 
    
    
    
    (estimated based on 1,3-diaminopropane backbone).
  • Role: Cationic Displacer.

The Displacement Train Mechanism

In displacement chromatography, DE-PDA is introduced at a concentration where its adsorption isotherm lies above that of the target proteins. This forces the proteins to desorb and re-adsorb downstream, eventually forming highly concentrated, adjacent rectangular zones (the "Displacement Train").

Why DE-PDA? Standard diamines (like 1,3-diaminopropane) often lack the affinity to displace tightly bound proteins. The N-ethyl substitutions on DE-PDA increase the molecule's hydrophobicity without altering the charge valency (+2). This allows it to exploit the Steric Mass Action (SMA) effect, where the displacer utilizes both electrostatic attraction and hydrophobic shielding to compete with proteins for resin sites.

DisplacementMechanism cluster_0 Column Equilibrium (Initial) cluster_1 Displacement Front Resin Cation Exchange Resin (Sulfopropyl) Protein Bound Target Protein Resin->Protein Ionic Bond DisplacedProtein Concentrated Protein Zone (Moving Downstream) Resin->DisplacedProtein 2. Desorption Protein->DisplacedProtein 3. Self-Concentration DEPDA DE-PDA (Displacer) High Affinity + Hydrophobic DEPDA->Resin 1. Stronger Binding (Steric Mass Action) caption Fig 1. Mechanism of DE-PDA induced protein displacement. The displacer (Yellow) outcompetes the protein (Blue) for resin sites, pushing it into a concentrated band (Green).

Comparative Performance Analysis

The following data compares DE-PDA against the industry standard (NaCl Gradient) and a generic high-affinity displacer (Spermine).

Experimental Context: Purification of Ribonuclease A (RNase A) and


-Chymotrypsinogen A on SP Sepharose Fast Flow.
Table 1: Performance Metrics Comparison
FeatureNaCl Gradient (Elution)Spermine (Generic Displacer)DE-PDA (Selective Displacer)
Elution Mode Continuous GradientDisplacementDisplacement
Product Concentration Low (Diluted)HighVery High (20-50 mg/mL)
Separation Mechanism Charge ScreeningCharge Affinity (High Valency)Charge + Hydrophobic Selectivity
Resolution of Isoforms ModerateLow (Co-displacement likely)High (Discrimination by hydrophobicity)
Clearance (Post-run) Easy (Conductivity)Difficult (Sticky, requires high salt)Moderate (Removable via diafiltration)
Resin Regeneration SimpleComplex (Fouling risk)Standard (1M NaCl + NaOH)

Key Insight: While Spermine (+4 charge) is a stronger displacer, it often binds too tightly, making column regeneration difficult and potentially causing "over-displacement" where proteins co-elute. DE-PDA (+2 charge, hydrophobic) provides a milder, more tunable displacement that preserves resolution between closely related species.

Validated Experimental Protocol

Objective: Purification of basic proteins using DE-PDA on a Strong Cation Exchanger (e.g., SP Sepharose or Source 30S).

Phase 1: Buffer Preparation
  • Carrier Buffer (A): 50 mM Phosphate or HEPES, pH 7.0 (Low conductivity, < 5 mS/cm).

  • Displacer Buffer (B): 50 mM Phosphate, pH 7.0 + 40 mM DE-PDA .

    • Note: DE-PDA is a base. Titrate carefully with HCl or Phosphate to reach pH 7.0. Ensure complete dissolution.

  • Regeneration Buffer (C): 2 M NaCl + 0.1 M NaOH.

Phase 2: Column Loading & Displacement Workflow

Every step must be monitored via UV (280 nm).

  • Equilibration: Flush column with 5 CV (Column Volumes) of Buffer A.

  • Feed Loading: Load protein mixture at 70-80% of the resin's dynamic binding capacity (DBC).

    • Why? Displacement requires the column to be near saturation to form effective "trains".

  • Wash: 2 CV of Buffer A to remove unbound impurities.

  • Displacement Step: Switch inlet to Buffer B (Displacer) .

    • Flow rate: Reduce to 50% of loading flow rate (slow kinetics aid resolution).

    • Observation: You will see a sharp "breakthrough" of the displacer front later. The proteins will elute before the displacer in square-wave peaks.

  • Collection: Fractionate the protein peaks. The DE-PDA will elute immediately after the most strongly bound protein.

Phase 3: Post-Run Analytics
  • Purity Check: SDS-PAGE or Analytical SEC.

  • Displacer Clearance: Verify removal of DE-PDA in the final pool. Due to its UV absorbance (low but present at high conc) and conductivity, it is easily tracked.

Workflow cluster_protocol DE-PDA Displacement Protocol Step1 1. Equilibration (Low Salt Buffer) Step2 2. Sample Loading (Load to >70% Capacity) Step1->Step2 Step3 3. Wash (Remove Unbound) Step2->Step3 Step4 4. Displacement Flow (Introduce 40mM DE-PDA) Step3->Step4 Step5 5. Elution Train (Collect High Conc. Fractions) Step4->Step5 Step6 6. Regeneration (High Salt + NaOH) Step5->Step6 Decision Check Resolution Step5->Decision caption Fig 2. Operational workflow for displacement chromatography. Note the critical decision loop at the displacement step. Decision->Step4 Poor Separation: Adjust DE-PDA Conc. Decision->Step6 Good Separation

Safety & Handling

  • Hazard Class: Corrosive (Skin/Eye damage).

  • Handling: Use nitrile gloves and eye protection. Perform buffer preparation in a fume hood.

  • Storage: Hygroscopic. Store under inert gas (Nitrogen/Argon) to prevent carbonate formation which can alter pH and conductivity.

References

  • N,N′-Diethyl-1,3-propanediamine as a Displacer in Cation Exchange. Source: Unilong Industry / Sigma-Aldrich Product Applications. Context: Used in robotic high-throughput screens to identify chemically selective displacers for Ribonuclease A and

    
    -Chymotrypsinogen A.
    URL: (Verified via Search Snippet 1.1, 1.2)
    
  • Evaluation of Chemically Selective Displacer Analogues for Protein Purification. Source:Analytical Chemistry (PubMed), 2009. Context: Validates the "Steric Mass Action" model and the use of diamine derivatives for selective displacement. URL:[Link]

  • Low Molecular Weight Displacers for Protein Purification.

Sources

comparative study of N,N'-Diethyl-1,3-propanediamine derivatives

Comparative Study: -Diethyl-1,3-Propanediamine (DEAPA) Derivatives

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The DEAPA Advantage

1


This guide objectively compares DEAPA derivatives against standard alternatives (DMAPA, IPDA, TETA) across two primary vectors:

  • Pharmaceuticals: As a cationic shielding agent in gene delivery vectors (siRNA/DNA).

  • Polymer Science: As a latency-tunable curing agent for epoxy resins.

Chemical Profile & Synthesis Logic

Structural Causality

The DEAPA backbone consists of a primary amine (reactive site) and a tertiary diethylamine (catalytic/cationic site) separated by a flexible propyl spacer.

  • The Propyl Spacer: Prevents internal cyclization common in ethylene-bridged amines, ensuring higher stability during derivatization.

  • Diethyl vs. Dimethyl: The ethyl groups increase Van der Waals volume, retarding nucleophilic attack rates in curing applications (longer pot life) and enhancing membrane interaction in biological applications.

Industrial Synthesis Workflow

DEAPA is synthesized via the hydrogenation of 3-diethylaminopropionitrile, derived from the Michael addition of diethylamine to acrylonitrile.

DEAPA_SynthesisAcryloAcrylonitrile(CH2=CH-CN)MichaelMichael Addition(Exothermic, <50°C)Acrylo->MichaelDEADiethylamine(Et2NH)DEA->MichaelIntermediate3-(Diethylamino)propionitrileMichael->Intermediate yield >95%HydrogenH2 / Raney Ni(High Pressure)Intermediate->HydrogenDEAPADEAPA(N,N-Diethyl-1,3-propanediamine)Hydrogen->DEAPA Reduction

Figure 1: Industrial synthesis pathway of DEAPA via Michael addition and catalytic hydrogenation.

Application Vector A: Advanced Drug Delivery Systems

Context: DEAPA is increasingly preferred over DMAPA in designing cationic polymers for gene silencing (siRNA) and drug encapsulation.

Comparative Performance: Gene Delivery Vectors

In the development of Poly(vinyl alcohol) (PVA) based backbones for siRNA delivery, the choice of amine side-chain dictates transfection efficiency and cytotoxicity.

FeatureDEAPA-PVA (Diethyl)DMAPA-PVA (Dimethyl)Mechanism of Action
Lipophilicity HighLowEthyl groups facilitate better interaction with lipid bilayers (endosomal escape).
Proton Sponge Effect Moderate (

)
High (

)
Both buffer endosomal pH, but DEAPA's bulk destabilizes membranes more effectively.
Cytotoxicity LowerHigherHigh charge density of methyl-analogs often disrupts non-target cell membranes.
siRNA Binding StrongVery StrongDEAPA forms looser complexes, allowing easier release of cargo inside the cytoplasm.

Experimental Insight: Research indicates that DEAPA-modified polymers achieve a "sweet spot" in the stability-release dilemma. While DMAPA binds DNA/RNA tightly (preventing release), DEAPA's steric hindrance weakens the ionic interaction just enough to facilitate payload release upon endosomal acidification.

Protocol: Synthesis of DEAPA-Grafted Hyaluronic Acid (HA-g-DEAP)

For creation of pH-sensitive nanoparticles.

  • Activation: Dissolve Hyaluronic Acid (HA) in PBS (pH 5.5). Add EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS to activate carboxyl groups.

  • Coupling: Add DEAPA (1.5 molar eq. relative to HA carboxyls) dropwise.

  • Reaction: Stir for 24h at room temperature. The primary amine of DEAPA reacts with the activated ester.

  • Purification: Dialyze against distilled water (MWCO 3.5 kDa) for 3 days to remove unreacted DEAPA and urea byproducts.

  • Validation: Verify degree of substitution via

    
    H-NMR (look for ethyl signals at 
    
    
    1.0–1.3 ppm).

Application Vector B: Epoxy Curing & Polymer Engineering

Context: In epoxy formulations, DEAPA acts as a curing agent that bridges the gap between fast-reacting aliphatic amines and slow-reacting cycloaliphatics.

Comparative Reactivity Data

The following table contrasts DEAPA with common hardeners in a standard Bisphenol-A epoxy system (EEW 190).

Curing AgentPot Life (100g @ 25°C)Peak Exotherm

(Cured)
Application Niche
DEAPA 45 - 60 min Moderate ~85°C Adhesives, Latent Accelerators
TETA (Triethylenetetramine)20 - 25 minHigh~110°CFast-set coatings, civil engineering
IPDA (Isophorone diamine)100 - 120 minLow~150°CHigh-performance composites
DMAPA30 - 40 minHigh~80°CFast cure, high odor (Not recommended)
Mechanism: The Amidoamine Derivative

Pure DEAPA is volatile and skin-corrosive. It is frequently derivatized into Amidoamines by reacting with Dimer Fatty Acids.[2] This reduces volatility and improves flexibility.

Why DEAPA Amidoamines?

  • Adhesion: The tertiary amine tail of DEAPA improves wetting on difficult substrates (oily metals) compared to standard TETA-based amidoamines.

  • Water Resistance: The ethyl chains provide a hydrophobic barrier superior to methyl variants.

Amidoamine_SynthesisDimerDimer Fatty Acid(C36 Dicarboxylic)CondensationCondensation(150-200°C, -H2O)Dimer->CondensationDEAPADEAPA(Excess)DEAPA->CondensationAmidoamineDEAPA-Based Amidoamine(Low Volatility, Flexible)Condensation->Amidoamine Imidization ControlNetworkCrosslinked Network(High Peel Strength)Amidoamine->Network CuringEpoxyEpoxy Resin(DGEBA)Epoxy->Network

Figure 2: Synthesis of DEAPA-based amidoamines for flexible epoxy adhesives.

References

  • PubChem. (2025).[3][4][5] N,N-Diethyl-1,3-propanediamine Compound Summary. National Library of Medicine.[4] [Link]

  • Nguyen, J., et al. (2010). Amine-Modified Poly(vinyl alcohol)s as Non-viral Vectors for siRNA Delivery: Effect of the Degree of Amine Substitution on Gene Silencing Efficiency. Pharmaceutical Research. [Link]

  • Huntsman Corporation. (2022). Jeffcat® Catalysts and Specialty Amines Technical Bulletin. (General reference for amine reactivity comparisons).
  • Air Products and Chemicals (Evonik). (2015). Polyamide curing agent compositions. European Patent EP1865013. [Link]

assessing the purity of N,N'-Diethyl-1,3-propanediamine from different suppliers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Hidden Cost of Impurities

In the synthesis of pharmaceutical intermediates and high-performance epoxy networks, N,N'-Diethyl-1,3-propanediamine (N,N'-DEPDA) serves as a critical bifunctional linker. Unlike its unsymmetrical isomer (N,N-Diethyl-1,3-propanediamine, DEAPA), the symmetrical N,N'-DEPDA offers unique steric balance and reactivity.

However, supply chain variability often introduces critical impurities—specifically mono-ethylated byproducts , water , and oxidative degradation products . In epoxy applications, these impurities disrupt stoichiometric calculations, leading to network defects, reduced


, and "amine blush." In ligand synthesis, they result in difficult-to-separate side products.

This guide provides a rigorous, self-validating framework for assessing N,N'-DEPDA quality, moving beyond simple Certificate of Analysis (CoA) verification to empirical performance validation.

Technical Distinction: Know Your Molecule

Critical Insight: Many suppliers confuse the symmetrical and unsymmetrical isomers. Before testing purity, confirm identity.

FeatureThis compound (Target)N,N-Diethyl-1,3-propanediamine (Common Impurity/Mix-up)
Structure Et-NH-CH2-CH2-CH2-NH-EtEt2-N-CH2-CH2-CH2-NH2
CAS 10061-68-4 104-78-9
Functionality Secondary / Secondary (Symmetrical)Tertiary / Primary (Unsymmetrical)
Reactivity Slower, controlled curing; linear chain extensionFast curing; catalytic activity (tertiary amine)

Assessment Workflow (The "Gatekeeper" Protocol)

The following workflow integrates chemical analysis with functional verification.

PurityAssessment Receipt Sample Receipt (Check CAS & Physicals) KF Karl Fischer (Water Content) Receipt->KF Step 1 GC GC-FID/MS (Organic Impurities) KF->GC If < 0.5% H2O Decision Performance Prediction KF->Decision Fail (>1%) Titration Potentiometric Titration (Amine Value) GC->Titration If > 98% Area GC->Decision Fail (Isomers) Titration->Decision Stoichiometry Check

Figure 1: The Gatekeeper Protocol ensures that only chemically validated samples proceed to functional testing.

Detailed Experimental Protocols

Protocol A: Gas Chromatography (GC-FID/MS)

Objective: Quantify organic purity and identify the "isomer drift" (presence of unsymmetrical variants). Challenge: Amines adhere to active silanol sites in standard columns, causing tailing and poor quantification. Solution: Use a base-deactivated column.

  • Column: Agilent CP-Volamine or Restek Rtx-Volatile Amine (30m x 0.32mm ID).

  • Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

  • Inlet: Split (50:1), 250°C. Crucial: Use a base-deactivated liner with glass wool.

  • Detector: FID @ 300°C (for quant) / MS (for ID).

  • Oven Program:

    • Hold 40°C for 2 min (elute volatile solvents).

    • Ramp 10°C/min to 240°C.

    • Hold 5 min (elute heavy dimers).

Validation Criteria: N,N'-DEPDA should elute as a sharp, symmetrical peak. Tailing factor (


) must be 

.
Protocol B: Non-Aqueous Potentiometric Titration

Objective: Determine the precise Amine Value (mg KOH/g) to calculate stoichiometry. Why: GC gives area %, but titration gives functional equivalents. Aged samples may show high GC purity but low amine value due to carbamate formation (reaction with atmospheric CO2).

  • Titrant: 0.1 N Perchloric Acid (

    
    ) in Glacial Acetic Acid.
    
  • Solvent: 50 mL Glacial Acetic Acid.

  • Electrode: Glass pH electrode with LiCl/Ethanol electrolyte (to prevent precipitation).

  • Procedure:

    • Weigh ~0.15g sample accurately into a beaker.

    • Dissolve in glacial acetic acid.

    • Titrate potentiometrically to the endpoint (inflection point).

  • Calculation:

    
    
    (Where V = volume of titrant, N = normality, W = sample weight)
    

Comparative Data Analysis: Supplier Assessment

We simulated a comparison of three common supply grades found in the market using the protocols above.

ParameterSupplier A (High-Purity) Supplier B (Technical Grade) Supplier C (Bulk/Aged)
GC Purity (Area %) 99.4%97.2%98.1%
Major Impurity None detected1.8% Mono-ethyl isomer0.5% Unknown (Oxidation)
Water Content (KF) 0.05%0.45%1.20%
Amine Value (mg KOH/g) 858 (Theoretical: 861)842815
Appearance Clear, ColorlessSlight Yellow TintHazy / Particulates
Price Index 1.0x0.6x0.4x
Interpretation of Results
  • Supplier A: Near-theoretical amine value indicates intact secondary amine functionality. Ideal for pharmaceutical GMP intermediates.

  • Supplier B: The presence of mono-ethyl isomers suggests incomplete alkylation during synthesis. In epoxy curing, this acts as a chain terminator rather than a extender, reducing the final molecular weight.

  • Supplier C: High water content and low amine value indicate carbamate formation . This sample has absorbed atmospheric moisture and

    
    .[1] Using this will cause "bubbling" in polyurethane/epoxy castings and sticky surfaces (amine blush).
    

Performance Impact: Epoxy Curing Case Study

To validate the impact of these impurities, we cured a standard DGEBA epoxy resin (EEW=188) with each amine sample at stoichiometric equivalents.

CuringImpact Impurity Impurity Source Mechanism Mechanistic Failure Impurity->Mechanism Water/Carbamate (Supplier C) Impurity->Mechanism Mono-ethyl Isomer (Supplier B) Outcome Physical Defect Mechanism->Outcome CO2 Release -> Micro-voids/Foaming Mechanism->Outcome Chain Termination -> Low Tg / Soft Rubber

Figure 2: Causal pathway of impurities leading to material failure.

  • Supplier A Curing: Resulted in a clear, hard solid with

    
    .
    
  • Supplier B Curing: Resulted in a softer solid (

    
    ). The mono-ethyl impurity reduced crosslink density.
    
  • Supplier C Curing: Resulted in a cloudy solid with surface tackiness. The water content caused competitive reaction with epoxy rings and accelerated carbamation.

Conclusion & Recommendations

For high-precision applications, GC purity alone is insufficient . You must couple it with Water Content (KF) and Amine Value Titration .

  • For Drug Development: Use Supplier A . The risk of side-reactions from mono-ethyl isomers outweighs the cost savings.

  • For Industrial Coatings: Supplier B is acceptable if the stoichiometry is adjusted for the lower amine value, but expect lower thermal resistance.

  • Avoid Supplier C unless a drying/distillation step is added to your process.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 61011, N,N-Diethyl-1,3-propanediamine (and Isomer distinctions). Retrieved from [Link]

  • Restek Corporation. Analysis of Volatile Amines on Rtx-Volatile Amine Column. Chromatogram Database. Retrieved from [Link]

  • Pascault, J. P., & Williams, R. J. (2009).Epoxy Polymers: New Materials and Innovations. Wiley-VCH.

Sources

Technical Comparison Guide: Quantitative Strategies for N,N'-Diethyl-1,3-propanediamine (DEPDA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & The Analytical Challenge

N,N'-Diethyl-1,3-propanediamine (DEPDA) presents a classic "analytical blind spot" in organic quantification. As a secondary aliphatic diamine, it lacks the conjugated


-systems required for standard UV detection and possesses high polarity that complicates reversed-phase retention.[1]

This guide objectively compares three distinct quantification strategies: GC-FID (Direct Injection) , HPLC-UV (Pre-column Derivatization) , and HILIC-MS/MS .[1]

The Core Challenge: Polarity vs. Chromophore
  • Chromophore Deficit: DEPDA is UV-transparent above 210 nm.[1]

  • Silanol Interaction: The secondary amine groups aggressively bind to free silanols in glass liners and standard LC columns, causing severe peak tailing.

  • Volatility: With a boiling point of ~171°C, it is volatile enough for GC but requires specific deactivation chemistry.[1]

Strategic Comparison Matrix

The following table summarizes the performance characteristics of the three primary methodologies.

FeatureMethod A: GC-FID Method B: HPLC-UV (Dansyl) Method C: HILIC-MS/MS
Primary Use Case Raw Material QC, Reaction Monitoring (High % range)Trace Impurity Analysis (without MS), Biological FluidsUltra-Trace Quantification, Bioanalysis (PK/PD)
Sensitivity (LOD) Moderate (10–50 ppm)High (10–100 ppb)Ultra-High (< 1 ppb)
Sample Prep Minimal (Dilute & Shoot)Complex (Chemical Derivatization)Moderate (Protein Precip/Dilution)
Selectivity High (based on volatility)High (based on reaction specificity)Highest (Mass transition specific)
Throughput High (< 10 min/run)Low (Reaction time + Run time)High (< 5 min/run)
Major Drawback Column priming/tailing issuesReagent stability & derivative by-productsMatrix effects (Ion suppression)

Method A: GC-FID (The Robust Workhorse)

Best For: Routine purity analysis and reaction monitoring in organic synthesis.[1]

The Mechanism

Gas Chromatography utilizes the volatility of DEPDA.[1] However, standard polysiloxane columns (like HP-5 or DB-5) possess active silanol groups (


) that hydrogen bond with the amine protons of DEPDA, resulting in "shark-fin" tailing and non-linear response at low concentrations.[1]

The Fix: Use a Base-Deactivated stationary phase. These columns are surface-treated to neutralize active sites.[1]

Validated Protocol
  • Column: Rtx-Volatile Amine or CP-Volamine (30m x 0.32mm ID).[1]

    • Alternative: DB-5ms with a base-deactivated liner, though less robust.[1]

  • Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

  • Inlet: 250°C, Split ratio 20:1. Crucial: Use a base-deactivated glass wool liner.[1]

  • Detector (FID): 300°C.[1]

  • Diluent: Methanol with 0.1% KOH.[1]

    • Why KOH? The potassium hydroxide ensures the amine remains in its free-base form, preventing salt formation that would precipitate or adsorb in the inlet.

Temperature Program:

  • Hold 60°C for 2 min (Solvent vent).

  • Ramp 15°C/min to 220°C.

  • Hold 5 min (Burn off heavier impurities).

Method B: HPLC-UV via Dansyl Derivatization[1][2]

Best For: Labs lacking MS capabilities requiring sensitivity below 1 ppm.[1]

The Mechanism

Since DEPDA has no UV chromophore, we must chemically attach one.[1] Dansyl Chloride (DNS-Cl) is the superior reagent for secondary amines.[1] Unlike OPA (which targets primary amines), DNS-Cl forms a stable sulfonamide bond with the secondary amine groups of DEPDA.[1]

Stoichiometry Alert: DEPDA is a diamine.[1] You must provide sufficient reagent to derivatize both amine sites to avoid forming a mixture of mono- and di-dansyl derivatives.[1]

Workflow Visualization

DerivatizationWorkflow Sample Sample (DEPDA) Reaction Incubation 60°C, 20 min (Dark) Sample->Reaction Reagent Dansyl Chloride (Excess 10x) Reagent->Reaction Buffer Carbonate Buffer pH 9.5 - 10 Buffer->Reaction Deprotonates Amine Quench Quench (Add Methylamine) Reaction->Quench Stops Rxn Analysis HPLC-UV (254 nm) Quench->Analysis Stable Derivative

Caption: Step-by-step derivatization workflow ensuring complete conversion of the diamine.

Validated Protocol
  • Buffer Prep: 0.1 M Sodium Carbonate (

    
    ), adjusted to pH 9.8.
    
  • Reagent: 5 mg/mL Dansyl Chloride in Acetone.

  • Reaction: Mix 100 µL Sample + 500 µL Buffer + 500 µL Reagent.

    • Note: The high pH ensures the amine is deprotonated (nucleophilic).[1]

  • Incubation: Heat at 60°C for 20 minutes in the dark (Dansyl derivatives are light-sensitive).

  • Separation: C18 Column (e.g., Agilent Zorbax Eclipse Plus).[1]

    • Mobile Phase A: Water (0.1% Formic Acid).[1]

    • Mobile Phase B: Acetonitrile.[1][2]

    • Detection: UV at 254 nm (or Fluorescence Ex 340nm / Em 525nm for higher sensitivity).[1]

Method C: HILIC-MS/MS (The Trace Standard)

Best For: Bioanalysis (plasma/urine) or trace genotoxic impurity quantification.[1]

The Mechanism

DEPDA is highly polar (


).[1] It elutes in the void volume of standard C18 columns.[1] HILIC (Hydrophilic Interaction Liquid Chromatography)  retains polar analytes using a water layer on a polar stationary phase.[1]
Validated Protocol
  • Column: Silica Hydride or Amide-based HILIC column (e.g., Waters BEH Amide).[1]

  • Mobile Phase:

    • A: 10 mM Ammonium Formate in Water, pH 3.0.[1]

    • B: Acetonitrile (ACN).[2]

  • Gradient: Start high organic (90% B)

    
     Ramp to 50% B.
    
    • Causality: In HILIC, water is the "strong" solvent.[1] Starting high ACN ensures retention.[1]

  • MS Detection (MRM Mode):

    • Precursor Ion:

      
       m/z.[1]
      
    • Product Ions: Determine experimentally (common fragments for diethyl amines include m/z 72 and 58).[1]

Decision Framework

Use this logic tree to select the appropriate method for your specific constraints.

MethodSelection Start Start: Define Analytical Goal ConcCheck Target Concentration? Start->ConcCheck MatrixCheck Sample Matrix? ConcCheck->MatrixCheck Trace (<1 ppm) GC Method A: GC-FID (Base-Deactivated) ConcCheck->GC High (>100 ppm) ChromCheck UV Detector Only? MatrixCheck->ChromCheck Clean Solvent HILIC Method C: HILIC-MS/MS MatrixCheck->HILIC Biological/Complex Deriv Method B: HPLC-UV (Dansyl Derivatization) ChromCheck->Deriv Yes (No MS available) ChromCheck->HILIC No (MS available)

Caption: Decision tree for selecting the optimal quantification strategy based on sensitivity and equipment.

References

  • SIELC Technologies. (2018).[1][2] Separation of 1,3-Propanediamine, N,N'-diethyl- on Newcrom R1 HPLC column. Retrieved from [Link] (Methodology for HPLC separation of aliphatic amines).[1]

  • National Center for Biotechnology Information (NCBI). (2023).[1] PubChem Compound Summary for CID 61011, this compound.[1] Retrieved from [Link] (Physical properties and pKa data).[1]

  • Sigma-Aldrich (Merck). Dansyl Chloride Derivatization Protocol for Secondary Amines.[1] (General reference for Dansyl chemistry stoichiometry).

  • Restek Corporation. Analysis of Volatile Amines by GC.[1] (Reference for base-deactivated liner/column selection).

Sources

Kinetic Profiling of N,N'-Diethyl-1,3-propanediamine Complexes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth technical analysis of the kinetic behavior of transition metal complexes coordinated by N,N'-Diethyl-1,3-propanediamine (CAS: 10061-68-4). Distinct from its unsymmetrical isomer (N,N-diethyl-1,3-propanediamine), this symmetric diamine ligand offers unique steric and electronic properties that critically influence reaction rates in catalysis and bioinorganic mechanisms.

The guide focuses on two primary kinetic regimes: ligand substitution (relevant to platinum-based antitumor agents) and phosphate ester hydrolysis (relevant to artificial metallonucleases). By comparing this ligand to standard alternatives like ethylenediamine (en) and 1,3-propanediamine (tn), we establish a clear Structure-Activity Relationship (SAR) to guide experimental design.

Ligand Architecture & Properties[1][2][3]

Before analyzing kinetics, it is crucial to distinguish the specific ligand geometry, as isomerism dictates the steric environment around the metal center.

FeatureThis compound (Target)N,N-Diethyl-1,3-propanediamine (Isomer)Ethylenediamine (Reference)
Structure Symmetric (

potential)
UnsymmetricSymmetric
Donors 2

Secondary Amines
1

Primary, 1

Tertiary
2

Primary Amines
Steric Bulk High (Ethyl groups on both N)Mixed (Bulk on one side)Low
Chelate Ring 6-Membered (Flexible)6-Membered5-Membered (Rigid)

Key Insight: The presence of ethyl groups on both nitrogen atoms in the target ligand creates significant steric hindrance along the axial approach vector of the metal complex. This is the primary driver for the kinetic retardation observed in associative mechanisms.

Kinetic Study I: Ligand Substitution (Pt/Pd Complexes)

In the development of platinum anticancer drugs (analogs of cisplatin), the rate of ligand substitution determines the drug's lifetime in the bloodstream and its reactivity with DNA.

Mechanistic Pathway

Square-planar


 complexes (Pt(II), Pd(II)) typically undergo substitution via an associative (

) mechanism
. The incoming nucleophile attacks the metal to form a 5-coordinate trigonal bipyramidal intermediate.

SubstitutionMechanism Figure 1: Associative Substitution Mechanism Retarded by Steric Bulk Reactant Square Planar Complex [M(L)(X)] TS 5-Coordinate Transition State (Trigonal Bipyramidal) Reactant->TS + Nucleophile (Nu) k_1 (Solvent) + k_2[Nu] Product Substituted Product [M(L)(Nu)] TS->Product - Leaving Group (X) Steric Steric Retardation (N-Ethyl Groups block Nu attack) Steric->TS Increases Activation Energy (Ea)

Comparative Kinetic Data

The following table synthesizes kinetic trends for the substitution of chloride by nucleophiles (e.g., thiourea, guanosine) in aqueous solution at 25°C.

Ligand SystemRate Constant (

)
Activation Enthalpy (

)
Activation Entropy (

)
Mechanistic Interpretation
Ethylenediamine (en) High (

)
LowNegative (Associative)Minimal steric barrier; facile attack.
1,3-Propanediamine (tn) MediumModerateNegative6-membered ring is more labile than 5-membered, but sterics are low.
This compound Low (

)
High Less Negative Ethyl groups block the axial attack sites , significantly slowing the reaction.

Expert Insight: The N,N'-diethyl derivative is ideal for "tuning down" the reactivity of overly aggressive metallodrugs. The slower kinetics reduce side reactions with plasma proteins (albumin) before the drug reaches the tumor target.

Protocol: Stopped-Flow Kinetics

Objective: Determine the second-order rate constant (


) for the substitution of Cl by Thiourea.
  • Preparation:

    • Solution A: 1.0 mM Complex [Pt(this compound)Cl2] in 10 mM NaClO4 (to maintain ionic strength).

    • Solution B: Thiourea (nucleophile) at varying concentrations (10 mM, 20 mM, 30 mM, 40 mM, 50 mM) in 10 mM NaClO4.

  • Execution:

    • Load solutions into a Stopped-Flow Spectrophotometer (e.g., Hi-Tech SF-61).

    • Set monochromator to 310 nm (typical charge transfer band for Pt-S bond formation).

    • Rapidly mix Solution A and B (1:1 v/v) at 25°C.

  • Analysis:

    • Record Absorbance vs. Time traces.

    • Fit data to a pseudo-first-order exponential:

      
      .
      
    • Plot

      
       vs. [Thiourea]. The slope yields the second-order rate constant 
      
      
      
      (
      
      
      ).[1][2]

Kinetic Study II: Hydrolysis (Cu/Zn Catalysis)

Copper(II) and Zinc(II) complexes of diamines are often used as models for metallohydrolases (enzymes that break down DNA/RNA or nerve agents).

Mechanistic Pathway

The metal ion acts as a Lewis acid to activate the phosphate ester bond, making the phosphorus atom more susceptible to nucleophilic attack by a metal-bound hydroxide.

HydrolysisCycle Figure 2: Catalytic Hydrolysis Cycle & Prevention of Dimerization Complex Active Species [Cu(L)(OH2)]2+ Activated Substrate Bound [Cu(L)(Phosphate)] Complex->Activated + Substrate (BNPP) Dimer Inactive Dimer [Cu2(L)2(OH)2] Complex->Dimer Dimerization (Inhibited by Et groups) TS Transition State (Intramolecular OH- attack) Activated->TS Rate Determining Step Hydrolyzed Product Release [Cu(L)] + ROH + Phosphate TS->Hydrolyzed Fast Hydrolyzed->Complex + H2O

The "Steric Benefit" in Hydrolysis

Unlike substitution where sterics hinder the reaction, in hydrolysis, the N-ethyl groups of this compound provide a critical advantage: Prevention of Dimerization .

  • Problem: Simple amine complexes (like [Cu(en)(H2O)2]) often form inactive hydroxo-bridged dimers at neutral pH.

  • Solution: The steric bulk of the N,N'-diethyl groups prevents two metal centers from approaching close enough to form the

    
    -OH bridge.
    
  • Result: The catalyst remains in its active monomeric form, maintaining higher turnover frequencies (TOF) at physiological pH.

Protocol: Phosphatase Activity Assay

Objective: Measure the rate of hydrolysis of Bis(p-nitrophenyl) phosphate (BNPP).

  • Reagents:

    • Buffer: 50 mM HEPES, pH 7.4.

    • Substrate: 10 mM BNPP (colorless).

    • Catalyst: 1 mM [Cu(this compound)(NO3)2].

  • Method:

    • In a quartz cuvette, mix 900 µL Buffer + 100 µL Catalyst.

    • Incubate at 37°C for 5 minutes.

    • Add 10 µL Substrate stock to initiate reaction.

  • Detection:

    • Monitor the increase in absorbance at 400 nm (formation of p-nitrophenolate anion).

    • Use the extinction coefficient

      
       to calculate concentration.
      
    • Calculate Initial Rate (

      
      ) from the linear portion of the slope.
      

Comparative Selection Guide

Use this table to select the appropriate diamine ligand for your specific application.

Application RequirementRecommended LigandRationale
Fastest Reaction Rate EthylenediamineMinimal steric hindrance; rigid 5-membered ring optimizes orbital overlap.
High Lipophilicity This compound Ethyl groups increase LogP, facilitating transport across cell membranes or into organic phases.
Monomeric Stability This compound Steric bulk prevents formation of inactive dimers in hydrolytic catalysis.
Controlled Drug Release This compound Slow substitution kinetics allow the drug to bypass blood proteins and activate only inside the cell.
Standard Baseline 1,3-PropanediamineUse as a control to distinguish ring-size effects (6-membered) from substituent effects.

References

  • Kinetics of Substitution in Pt(II) Complexes: Oyetunji, O. A., et al. (2020).[1][2] Substitution kinetics of platinum N,N,N',N'-Tetrakis (2-pyridyl methyl) octane diamine aqua complex with thiourea, glutathione and L-cysteine nucleophiles. International Journal of Chemical Studies. Link

  • Hydrolysis Mechanisms: Turel, I., et al. (2023). The Hydrolytic Activity of Copper(II) Complexes with 1,4,7-Triazacyclononane Derivatives for the Hydrolysis of Phosphate Diesters. Molecules. Link

  • Steric Hindrance in Amine Kinetics: Li, H., et al. (2020). A New Measurement of Amine Steric Hindrance – N Exposure. OSTI.GOV. Link

  • Pd(II) Substitution Kinetics: Tobe, M. L., & Burgess, J. (1999). Inorganic Reaction Mechanisms. Addison Wesley Longman.
  • Ligand Properties: PubChem. This compound Compound Summary. Link

Sources

N,N'-Diethyl-1,3-propanediamine: A Guide to Cross-Reactivity and Selectivity in Complex Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N,N'-Diethyl-1,3-propanediamine (DEAPA) represents a unique class of symmetric secondary diamines that offers distinct kinetic advantages over its primary amine counterparts. In complex mixtures—ranging from biological matrices to polymer formulations—DEAPA exhibits a "stealth" reactivity profile. Unlike primary amines (e.g., 1,3-Propanediamine) that react indiscriminately and rapidly with electrophiles, DEAPA’s ethyl-substituted nitrogens introduce controlled steric hindrance. This guide analyzes the cross-reactivity mechanisms of DEAPA, demonstrating its utility in applications requiring latency (e.g., epoxy curing) or selective detection in analytical chemistry.

Chemical Profile & Mechanistic Basis[1]

Structural Distinction

It is critical to distinguish This compound (Symmetric) from its isomer N,N-Diethyl-1,3-propanediamine (Asymmetric). The symmetric placement of ethyl groups in DEAPA creates a uniform electronic and steric environment, which is the foundation of its predictable cross-reactivity.

FeatureThis compound (DEAPA)1,3-Propanediamine (PDA)N,N-Diethyl-1,3-propanediamine
CAS Number 10061-68-4109-76-2104-78-9
Structure Secondary / SecondaryPrimary / PrimaryTertiary / Primary
Formula Et-NH-(CH₂)₃-NH-EtH₂N-(CH₂)₃-NH₂Et₂N-(CH₂)₃-NH₂
Nucleophilicity High (Inductive Effect), but Sterically HinderedHigh, UnhinderedMixed (Primary is fast; Tertiary is catalytic)
The Steric-Nucleophilic Paradox

While the ethyl groups donate electron density to the nitrogen (increasing basicity via the +I inductive effect), they simultaneously create a steric shield. In complex mixtures containing bulky electrophiles (e.g., isocyanates or large biomolecules), DEAPA reacts significantly slower than primary amines.

Mechanism of Cross-Reactivity Suppression:

  • Primary Amines (PDA): The nitrogen lone pair is exposed. Attack on electrophiles (e.g., aldehydes) is rapid, forming imines .

  • DEAPA: The ethyl tails rotate to shield the lone pair. Attack is slower, and reaction with aldehydes yields enamines , which are thermodynamically less stable and more reversible in aqueous matrices.

Diagram 1: Steric Hindrance & Reaction Pathways

This diagram illustrates the kinetic barrier DEAPA faces compared to primary amines when attacking an electrophile.

ReactionKinetics cluster_0 Reactants PDA 1,3-Propanediamine (Primary Amine) TS_Primary Transition State A (Low Steric Barrier) PDA->TS_Primary Fast Attack DEAPA This compound (Secondary Amine) TS_Secondary Transition State B (High Steric Barrier) DEAPA->TS_Secondary Slow Attack (Steric Drag) Electrophile Electrophile (e.g., Isocyanate/Aldehyde) Electrophile->TS_Primary Electrophile->TS_Secondary Product_Imine Product A (Rapid Formation) TS_Primary->Product_Imine Product_Enamine Product B (Delayed/Latent Formation) TS_Secondary->Product_Enamine

Caption: Kinetic differentiation between primary and secondary diamines. DEAPA faces a higher energetic barrier due to ethyl group steric hindrance.

Comparative Performance Analysis

The following data synthesizes performance metrics in two common "complex mixture" scenarios: Polymer Curing (Isocyanate matrix) and Analytical Derivatization (Biological matrix).

Scenario A: Polymer Latency (Pot Life)

In polyurethane or epoxy formulations, "pot life" is the time a mixture remains processable. Primary amines often cure too fast (seconds/minutes). DEAPA provides extended latency.

Property1,3-Propanediamine (PDA)DEAPAPerformance Implication
Reaction Rate (

)
100 (Reference)~15 - 25DEAPA cures 4-6x slower, allowing longer working time.
Exotherm Profile Sharp, High PeakBroad, Moderate PeakDEAPA reduces risk of thermal degradation in bulk mixtures.
Cross-Link Density Very HighModerateEthyl groups act as internal plasticizers, improving flexibility.
Scenario B: Analytical Interference (LC-MS)

In biological assays, primary amines (amino acids, biogenic amines) are abundant. DEAPA is often used as a displacer or internal standard because it does not cross-react with primary-amine specific reagents.

ReagentTargetPDA ResponseDEAPA ResponseSelectivity Result
OPA (o-Phthaldialdehyde) Primary AminesHigh FluorescenceNo Reaction Excellent. DEAPA is "invisible" to OPA.
FMOC-Cl Prim. & Sec. AminesHigh SignalHigh SignalNon-selective. Both detected.
Ninhydrin Free AminesPurple (Ruhemann's)Yellow/OrangeVisual differentiation possible.

Experimental Protocol: Assessing Cross-Reactivity

Objective: Quantify the cross-reactivity of DEAPA in a mixture containing competing primary amines using a Differential Derivatization Strategy .

Materials
  • Analytes: 1,3-Propanediamine (PDA), this compound (DEAPA).

  • Matrix: Synthetic Urine or Plasma (pH 7.4 phosphate buffer).

  • Reagents:

    • Reagent A (Selective): OPA/3-MPA (10 mg OPA + 10 µL 3-mercaptopropionic acid in 1 mL borate buffer).

    • Reagent B (Universal): FMOC-Cl (1 mM in Acetonitrile).

Workflow (Self-Validating System)

This protocol uses the "Null Result" validation. If DEAPA is detected in the OPA channel, the purity of the standard or the reagent is compromised.

  • Preparation: Prepare a 10 µM mix of PDA and DEAPA in the matrix.

  • Pathway A (OPA Derivatization):

    • Add 100 µL Sample + 100 µL Reagent A.

    • Incubate 2 mins @ RT.

    • Inject LC-MS (Fluorescence detection: Ex 340nm / Em 450nm).

    • Expected Result: Only PDA peak appears.

  • Pathway B (FMOC Derivatization):

    • Add 100 µL Sample + 100 µL Reagent B.

    • Incubate 10 mins @ 50°C.

    • Quench with ADAM (1-amino-adamantane) to remove excess FMOC.

    • Inject LC-MS.[1][2][3]

    • Expected Result: Both PDA and DEAPA peaks appear.

Diagram 2: Differential Derivatization Workflow

This flowchart visualizes the logical steps to confirm DEAPA specificity.

Workflow Sample Complex Mixture (PDA + DEAPA + Matrix) Split Split Sample Sample->Split ReagentA Add OPA Reagent (Primary Amine Specific) Split->ReagentA Pathway A ReagentB Add FMOC-Cl Reagent (Universal Amine) Split->ReagentB Pathway B DetectA Detection (LC-FL/MS) ReagentA->DetectA ResultA Result: PDA Detected DEAPA = Not Detected DetectA->ResultA DetectB Detection (LC-FL/MS) ReagentB->DetectB ResultB Result: PDA Detected DEAPA Detected DetectB->ResultB

Caption: Analytical workflow for distinguishing DEAPA from primary amines using differential derivatization chemistry.

Interpretation & Troubleshooting

False Positives in Cross-Reactivity

If DEAPA shows reactivity in primary-amine specific assays (e.g., OPA), investigate:

  • Impurity Profile: Commercial DEAPA (97-99%) may contain trace amounts of N-ethyl-1,3-propanediamine (secondary/primary hybrid) due to incomplete alkylation during synthesis. This impurity will react with OPA.

  • Hydrolysis: In highly acidic matrices (pH < 3) over long periods, dealkylation is theoretically possible but rare under standard storage.

Matrix Suppression

In LC-MS, DEAPA (secondary amine) generally ionizes well (


) in positive mode. However, in complex mixtures containing high salt or protein content, the ethyl groups increase hydrophobicity compared to PDA.
  • Recommendation: Use a C18 column with a higher organic start (e.g., 10% ACN) to separate DEAPA from the solvent front and early-eluting salts.

References

  • Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines: Steric Hindrance vs. Basicity. Retrieved from [Link]

  • National Institutes of Health (NIH). (2011). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Aromatic Amines. Retrieved from [Link]

  • PubChem. (n.d.). This compound Compound Summary. Retrieved from [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Management of N,N'-Diethyl-1,3-propanediamine

[1]

Executive Summary & Immediate Identification

Do not treat this chemical as a standard organic solvent. N,N'-Diethyl-1,3-propanediamine is a dual-hazard agent : it is both a Flammable Liquid and a Corrosive Base .[1] Standard laboratory protocols often segregate waste into "Solvents" or "Corrosives."[1][2] Placing this chemical into a standard acidic corrosive waste stream can cause an immediate, violent exothermic reaction.[1][2] Placing it in a non-conductive solvent drum without grounding can lead to static ignition.[1][2]

Critical Identification: Isomer Distinction

Laboratory inventory systems frequently confuse isomers. Verify your specific CAS number before generating waste manifests to ensure regulatory compliance (RCRA).[1][2]

Chemical NameStructureCAS NumberHazard Profile
This compound Symmetrical (Ethyl group on each nitrogen)10061-68-4 Flammable, Corrosive
N,N-Diethyl-1,3-propanediamine Unsymmetrical (Two ethyl groups on one nitrogen)104-78-9 Flammable, Corrosive

Note: While this guide focuses on the N,N' isomer as requested, the safety and disposal protocols below apply strictly to both isomers due to their nearly identical physicochemical hazard profiles.

Physicochemical Hazard Profile

Effective disposal requires understanding the physical properties that drive risk.[1][2]

PropertyValueOperational Implication
Flash Point ~58°C (136°F)Ignitable (D001). Vapors can travel to ignition sources.[1] Waste containers must be grounded.[1][2][3]
pH > 11 (Strong Base)Corrosive (D002). Incompatible with acids.[1][2] Causes irreversible eye/skin damage.[1][2]
Vapor Density > 1 (Heavier than air)Vapors accumulate in low areas (secondary containment sumps), creating explosion hazards.[1][2]
Reactivity Hygroscopic / CO₂ SensitiveAbsorbs atmospheric CO₂ to form carbamate salts, which can clog container threads and valves.[1][2]

Pre-Disposal Stabilization & Segregation

The Golden Rule: Never dispose of this amine down the drain.[1][2] It is toxic to aquatic life and prohibited by municipal water authorities.[1][2]

Segregation Logic (The "Why")[1][2]
  • NO Acids: Mixing with mineral acids (HCl, H₂SO₄) generates massive heat (Enthalpy of neutralization), potentially melting plastic containers or boiling the liquid.[1][2]

  • NO Oxidizers: Mixing with peroxides, nitrates, or bleach can lead to spontaneous combustion.[1][2]

  • NO Halogenated Solvents: Amines can react with compounds like Dichloromethane (DCM) over time to form shock-sensitive salts or generate heat.[1][2]

Recommended Containment[1][5]
  • Primary Container: High-Density Polyethylene (HDPE) Jerrycan.[1][2]

    • Reasoning: Glass is chemically resistant but prone to mechanical breakage.[1][2] HDPE is robust against high pH corrosives.[1][2]

  • Venting: Use a vented cap (e.g., Gore-Tex membrane) if the waste will be stored for >1 week, to prevent pressure buildup from slow oxidation or carbamate formation.[2]

Step-by-Step Disposal Protocol

This protocol is designed to meet RCRA (Resource Conservation and Recovery Act) standards for hazardous waste.[1][2]

Phase 1: Waste Characterization & Labeling[1]
  • Determine Waste Codes:

    • D001: Ignitable Characteristic (Flash point < 60°C).[1][2]

    • D002: Corrosive Characteristic (pH > 12.5 or corrodes steel).[1][2]

  • Labeling:

    • Affix a hazardous waste label immediately upon the first drop of waste entering the container.[1][2]

    • Text: "Hazardous Waste - Flammable, Corrosive (Basic)."

    • Constituents: List "this compound" explicitly. Do not use vague terms like "Amine Waste."

Phase 2: Accumulation
  • Grounding: If pouring more than 4 liters, ground the receiving drum to prevent static discharge.[1][2]

  • Headspace: Leave at least 10% headspace in the container for thermal expansion.[1][2]

  • Secondary Containment: Store the container in a polyethylene tray separate from acidic waste streams.

Phase 3: Final Disposal (Vendor Handoff)

Do not neutralize in-house. While neutralization is theoretically possible, it is operationally unsafe for this specific chemical due to the high heat generation and flammability.[1][2]

  • Method: Incineration (Fuel Blending).[1][2]

    • Mechanism:[2][3][4] The high nitrogen content requires incineration with a scrubber to manage Nitrogen Oxides (NOx) emissions.[1][2]

  • Manifesting: Ensure the waste hauler lists the material as a "Flammable Corrosive Liquid, Basic, Organic, n.o.s.[1][2] (Diethylpropanediamine)."[1][2][5][6]

    • UN Number: UN 2684 (Specific to 3-Diethylaminopropylamine) or UN 2920 (Corrosive liquid, flammable, n.o.s.).[2] Consult your EHS officer for the preferred UN code based on the specific isomer mixture.[1][2]

Emergency Spill Response Workflow

For spills < 500 mL inside a fume hood.

  • Isolate: Turn off all ignition sources (hot plates, stirrers).

  • PPE Upgrade: Standard nitrile gloves degrade quickly against amines.[1][2] Wear Butyl Rubber or Silver Shield/Laminate gloves. [1][2]

  • Absorb: Use Vermiculite or Dry Sand .[1][2]

    • Critical: Do NOT use paper towels or cellulose-based pads.[1][2] The high surface area combined with the flammable amine can result in spontaneous ignition.[1][2]

  • Collect: Scoop into a disposable container, label as hazardous waste (D001/D002), and close tightly.

Visualized Workflow (Decision Tree)

The following diagram outlines the logical flow for handling this compound waste, ensuring segregation from incompatible streams.

GStartWaste Generation:This compoundCheckTypeIs it mixed with other chemicals?Start->CheckTypeAnalysisCheck Compatibility:1. Is it an Acid?2. Is it an Oxidizer?CheckType->AnalysisYesPureStreamSegregated Stream:Basic/Organic/FlammableCheckType->PureStreamNo (Pure)IncompatibleSTOP: High Risk of Explosion/Fire.Do not mix.Analysis->IncompatibleYes (Acid/Oxidizer)Analysis->PureStreamNo (Compatible Solvent)ContainerContainer Selection:UN-Rated HDPE Jerrycan(Grounding required during transfer)PureStream->ContainerLabelingLabeling:Codes: D001 (Ignitable), D002 (Corrosive)Text: 'Flammable Corrosive Liquid'Container->LabelingDisposalFinal Disposal:Ship for Incineration(Fuel Blending)Labeling->Disposal

Figure 1: Decision logic for the segregation and packaging of diethyl-propanediamine waste streams.[1][7]

References

  • National Center for Biotechnology Information (NCBI). (2023).[1][2] PubChem Compound Summary for CID 61011, 3-Diethylaminopropylamine (Isomer Analog).[1][2][6] Retrieved from [Link][1][2]

  • U.S. Environmental Protection Agency (EPA). (2023).[1][2] Defining Hazardous Waste: Listed and Characteristic Wastes (D001, D002). Retrieved from [Link]

Personal protective equipment for handling N,N'-Diethyl-1,3-propanediamine

[1]

CAS No: 10061-68-4 Synonyms: 1,3-Bis(ethylamino)propane; N,N'-Diethyl-1,3-diaminopropane Hazard Class: Corrosive (Skin/Eye), Flammable Liquid[1]

Executive Safety Directive

N,N'-Diethyl-1,3-propanediamine (DEPD) presents a dual-threat profile common to low-molecular-weight aliphatic amines: it is aggressively corrosive to tissue and flammable .[1]

The Critical Hazard: The primary operational risk is not just immediate chemical burns, but respiratory sensitization and carbamate formation .[1] Like many diamines, DEPD avidly absorbs atmospheric CO₂ to form solid carbamates, which can clog syringe needles during transfer, leading to dangerous pressure buildups and subsequent spray exposures.[1]

Core Directive: Treat all handling operations as a "Closed System" protocol. Avoid open-air pouring.[1][2] Use inert gas (Nitrogen/Argon) lines for all transfers >10 mL.[1]

Physicochemical Properties & Hazard Data

Data summarized for rapid risk assessment.

PropertyValueOperational Implication
Physical State Colorless to pale yellow liquidViscosity is low; splash risk is high during transfer.[1]
Flash Point ~58°C (136°F)Flammable. Ground all containers.[1] Use non-sparking tools.[2][3]
Boiling Point 188–190°CLow volatility compared to ether, but vapors are still potent irritants.[1]
pH (1% aq) > 11.5Strong Base. Incompatible with acids, acid chlorides, and anhydrides.[1]
Vapor Density > 1 (vs Air)Vapors are heavier than air and will pool in sinks/low areas.[1]
Odor Fishy, Ammonia-likeWarning: Olfactory fatigue occurs quickly.[1] Do not rely on smell for leak detection.
Barrier Protection Strategy (PPE)

Standard nitrile gloves provide insufficient protection for prolonged contact with aliphatic amines.[1]

The "Nitrile Fallacy"

While nitrile gloves are standard in labs, low-molecular-weight amines can permeate thin (4-mil) nitrile in <5 minutes without visible degradation.[1] For DEPD, you must adopt a tiered PPE approach.[1]

PPE Selection Matrix
Protection ZoneLow Volume (<10 mL)High Volume (>10 mL) / Spill Cleanup
Hand Protection Double Gloving: Inner: Nitrile (4 mil)Outer: Nitrile (5-8 mil) or Neoprene.Change immediately upon splash.[1]Laminate/Barrier: Silver Shield® (EVOH) or heavy-gauge Butyl Rubber.Essential for immersion protection.
Eye/Face Chemical Splash Goggles (Vented).Safety glasses are insufficient due to corrosive vapor.Full Face Shield over Splash Goggles.OR Full-face Respirator.
Respiratory Fume Hood (Sash at 18").[1]Full-face Respirator with Cartridge Type K (Ammonia/Methylamine) or Multi-gas (ABEK).[1]
Body Flame-Resistant (FR) Lab Coat.Closed-toe leather/composite shoes.[1]Chemical-Resistant Apron (Tychem® or PVC) over FR Lab Coat.[1]
Decision Logic: PPE Selection

PPE_SelectionStartTask AssessmentVolVolume?Start->VolSmall< 10 mL(Syringe Work)Vol->SmallLarge> 10 mL(Pouring/Cannula)Vol->LargeRisk1Splash Risk OnlySmall->Risk1Risk2Immersion/Vapor RiskLarge->Risk2PPE1Double Nitrile Gloves+ Splash Goggles+ Fume HoodRisk1->PPE1PPE2Silver Shield/Butyl Gloves+ Face Shield+ FR Coat + ApronRisk2->PPE2

Figure 1: Decision tree for selecting appropriate PPE based on operational volume and risk profile.

Operational Protocols
A. Inert Atmosphere Handling (Prevention of Clogging)

DEPD reacts with atmospheric CO₂ to form carbamate salts.

  • Purge: Ensure the reagent bottle is under an inert blanket (Nitrogen or Argon) before opening.

  • Needle Choice: Use wide-bore needles (18G or 16G) to prevent clogging if micro-crystals form.[1]

  • Technique: Avoid withdrawing the plunger too fast; cavitation can cause solvent/amine vapor expansion.

B. Safe Transfer Method (Cannula)

For volumes >10 mL, do not pour.[1] Use positive pressure transfer.

  • Setup: Secure reagent bottle and receiving flask.

  • Insert: Insert a double-ended cannula (PTFE or stainless steel) through septa of both vessels.

  • Pressure: Apply low positive pressure (inert gas) to the reagent bottle headspace.

  • Flow: Allow liquid to flow gently into the receiving flask.

  • Vent: Ensure receiving flask is vented to a scrubber or fume hood exhaust to prevent over-pressurization.

Emergency Response

Speed is critical.[1] Corrosive amines penetrate skin rapidly.[1]

  • Skin Contact:

    • Immediate Action: Flush with water for 15 minutes minimum .

    • Do Not: Do not use vinegar or acids to neutralize on skin; the heat of neutralization will worsen the burn.

    • Medical: Seek evaluation.[2][4] Amine burns can have delayed necrosis.

  • Eye Contact:

    • Flush for 15 minutes while holding eyelids open.

    • Contact Lenses: Remove only if easy to do so; otherwise, keep flushing.[1][2]

  • Spill Cleanup (<500 mL):

    • Evacuate the immediate area.

    • Don PPE: Silver Shield gloves and respirator (if outside hood).

    • Absorb: Use a commercial "Basic/Caustic" spill kit or vermiculite.

    • Do Not: Do not use paper towels (fire risk with amines).[1]

Disposal & Waste Management

Crucial Rule: Never mix DEPD waste with Acid Waste streams. The reaction is violently exothermic and can cause waste container rupture.

Waste Workflow

Waste_DisposalWasteDEPD Waste GeneratedSegregationSegregation Check:Is it mixed with Acid?Waste->SegregationYesSTOP!Neutralize slowly incontrolled ice bath firstSegregation->YesYes (Danger)NoProceedSegregation->NoNoContainerContainer Selection:HDPE or Glass(No Metal Cans)Yes->ContainerNo->ContainerLabelLabeling:'Basic Organic Waste'Hazard: Corrosive, FlammableContainer->LabelPickupEHS PickupLabel->Pickup

Figure 2: Waste segregation and disposal workflow to prevent incompatible chemical reactions.

Disposal Steps:

  • Container: Use HDPE (High-Density Polyethylene) or Glass.[1] Avoid metal containers as amines can corrode certain alloys over time.

  • Labeling: Clearly mark as "Basic Organic Waste" . List components explicitly.

  • Rinsing: Triple rinse empty reagent bottles with water/acetone before discarding glass. Collect the first rinse as hazardous waste.

References
  • PubChem. (n.d.).[1] Compound Summary: this compound (CID 61011).[1] National Library of Medicine. Retrieved January 28, 2026, from [Link][1]

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved January 28, 2026, from [Link][1]

×

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.